1-Cyclohexenyl acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
cyclohexen-1-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-7(9)10-8-5-3-2-4-6-8/h5H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJNNZMCOCQJGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40162030 | |
| Record name | Cyclohexene-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1424-22-2 | |
| Record name | 1-Cyclohexen-1-ol, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1424-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cyclohexene-1-yl acetate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclohexenyl acetate | |
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| Record name | Cyclohexene-1-yl acetate | |
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| Record name | Cyclohexene-1-yl acetate | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.399 | |
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| Record name | CYCLOHEXENE-1-YL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FHZ4PS0MLN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1-Cyclohexenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 1-cyclohexenyl acetate. The information is presented in a clear and concise format, tailored for use in research and development settings. This document includes a detailed summary of quantitative data, experimental protocols for key physical property determination, and a visualization of a standard experimental workflow.
Core Physical and Chemical Properties
This compound, a cyclic enol ester, possesses a unique set of physical and chemical characteristics relevant to its application in organic synthesis and as a potential intermediate in various chemical processes. A thorough understanding of these properties is crucial for its handling, reaction optimization, and safety considerations.
Quantitative Data Summary
The physical properties of this compound have been compiled from various sources and are summarized in the table below for easy reference and comparison.
| Property | Value | Conditions | Source(s) |
| Molecular Formula | C₈H₁₂O₂ | [1][2][3][4] | |
| Molecular Weight | 140.18 g/mol | [1][2][4] | |
| Boiling Point | 76-77 °C | 17 mm Hg | [1][3] |
| 214.9 °C | 760 mmHg | [2] | |
| Density | 0.998 g/mL | 25 °C | [1][3] |
| 1 g/cm³ | [2] | ||
| Refractive Index (n_D²⁰) | 1.458 | 20 °C | [1][2][3] |
| Flash Point | 150 °F (65.6 °C) | [1][3] | |
| 79.4 °C | [2] | ||
| Solubility | Moisture Sensitive | [1][2][3] | |
| Vapor Pressure | 0.152 mmHg | 25 °C | [2] |
| LogP | 2.00740 | [2] | |
| CAS Number | 1424-22-2 | [1][2][3][4] |
Experimental Protocols
The following sections detail the generalized experimental methodologies for determining key physical properties of liquid organic compounds like this compound.
Determination of Boiling Point (Thiele Tube Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[5][6]
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Heat source (Bunsen burner or heating mantle)
-
Mineral oil or other suitable heating fluid
-
Rubber band or wire for attaching the test tube to the thermometer
Procedure:
-
A small amount of this compound (approximately 0.5 mL) is placed into the small test tube.[5]
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.[6]
-
The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.[5]
-
The thermometer and attached test tube are suspended in a Thiele tube containing mineral oil, ensuring the sample is below the oil level.
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[6]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is continued until a steady stream of bubbles is observed.
-
The heat source is then removed, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[6]
Determination of Density
Density is an intrinsic physical property of a substance, defined as its mass per unit volume. For a liquid such as this compound, the density can be determined using a pycnometer or by direct mass and volume measurements.[7]
Apparatus:
-
Analytical balance
-
Graduated cylinder or volumetric flask (calibrated)
-
Pipette
-
Thermometer
Procedure:
-
The mass of a clean, dry graduated cylinder or volumetric flask is accurately measured using an analytical balance.[7]
-
A known volume of this compound (e.g., 10.0 mL) is carefully transferred into the weighed container using a pipette.[7]
-
The mass of the container with the liquid is then measured.[7]
-
The mass of the this compound is determined by subtracting the mass of the empty container from the mass of the container with the liquid.
-
The density is calculated by dividing the mass of the liquid by its volume.[7]
-
The temperature at which the measurement is made should be recorded as density is temperature-dependent.
Visualizations
Experimental Workflow for Boiling Point Determination
The following diagram illustrates the logical workflow for the experimental determination of the boiling point of a liquid using the Thiele tube method.
References
- 1. chemwhat.com [chemwhat.com]
- 2. This compound|lookchem [lookchem.com]
- 3. chembk.com [chembk.com]
- 4. Cyclohexene-1-yl acetate | C8H12O2 | CID 74019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. chm.uri.edu [chm.uri.edu]
1-Cyclohexenyl acetate chemical structure and bonding
An In-depth Technical Guide to the Chemical Structure and Bonding of 1-Cyclohexenyl Acetate
Introduction
This compound, also known by its IUPAC name cyclohex-1-en-1-yl acetate, is an enol ester of cyclohexanone.[1] It is a key intermediate in various organic syntheses and finds applications in the formation of other functionalized cyclohexene derivatives. This technical guide provides a comprehensive overview of its chemical structure, bonding characteristics, physicochemical properties, and relevant experimental protocols, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
This compound is a cyclic organic compound with the molecular formula C8H12O2.[1][2][3] Its structure consists of a six-membered cyclohexene ring bonded to an acetate group through an ester linkage at the C1 position of the ring.
Key Identifiers:
Caption: 2D chemical structure of this compound.
Bonding and Hybridization
The bonding in this compound is characterized by a combination of sigma (σ) and pi (π) bonds, arising from the hybridization of the carbon and oxygen atoms.
-
Cyclohexene Ring:
-
The two carbon atoms of the double bond (C1 and C6) are sp2 hybridized. Each forms three σ bonds: one with the adjacent carbon in the double bond, one with another carbon in the ring, and one with either the ester oxygen (for C1) or a hydrogen atom (for C6). The unhybridized p-orbitals on these carbons overlap to form a π bond.[5]
-
The remaining four carbon atoms in the ring are sp3 hybridized, each forming four σ bonds with neighboring carbon and hydrogen atoms.
-
-
Acetate Group:
-
The carbonyl carbon (C7) is sp2 hybridized, forming σ bonds with the single-bonded oxygen (O1), the double-bonded oxygen (O2), and the methyl carbon (C8). The p-orbital of the carbonyl carbon and the p-orbital of the carbonyl oxygen (O2) form a π bond.
-
The single-bonded oxygen (O1) is sp2 hybridized, participating in resonance with the carbonyl group. It forms σ bonds with C1 of the ring and C7 of the acetate group.
-
The methyl carbon (C8) is sp3 hybridized, forming four σ bonds.
-
The presence of the ester group introduces polarity to the molecule. The delocalization of electrons across the O-C=O system influences the reactivity of the compound.
Physicochemical and Spectroscopic Data
Physicochemical Properties
The following table summarizes key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Weight | 140.18 g/mol | [1] |
| Density | 0.998 g/mL at 25 °C | [3] |
| Boiling Point | 76-77 °C at 17 mm Hg | [3] |
| Flash Point | 150 °F (65.6 °C) | |
| Refractive Index | n20/D 1.458 | [2][3] |
| Hydrogen Bond Donor Count | 0 | [1][2] |
| Hydrogen Bond Acceptor Count | 2 | [1][2] |
| Rotatable Bond Count | 2 | [1][2] |
Spectroscopic Data (Predicted)
While specific experimental spectra for this compound are not detailed in the provided search results, the expected spectroscopic features can be predicted based on its functional groups and data from analogous compounds like 1-methylcyclohexene and cyclohexyl acetate.[6][7]
¹H NMR Spectroscopy:
-
Vinylic Proton (-C=CH-): A signal is expected in the range of 4.5-6.5 ppm for the proton on the double bond.[5]
-
Allylic Protons (-C=C-CH₂-): Protons on the carbons adjacent to the double bond are expected to appear around 1.9-2.1 ppm.
-
Methyl Protons (-CH₃): The methyl protons of the acetate group should produce a singlet at approximately 2.0 ppm.
-
Cyclohexane Ring Protons: The remaining methylene protons on the ring would likely appear as a complex multiplet between 1.5 and 1.9 ppm.
¹³C NMR Spectroscopy:
-
Carbonyl Carbon (C=O): A signal for the ester carbonyl carbon is expected in the downfield region, typically around 170 ppm.
-
Alkene Carbons (C=C): The two sp2 hybridized carbons of the double bond should have signals in the range of 100-150 ppm.
-
Methyl Carbon (-CH₃): The acetate methyl carbon signal is anticipated around 21 ppm.
-
sp³ Ring Carbons: The sp3 hybridized carbons of the cyclohexene ring would appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy:
-
C=O Stretch: A strong absorption band characteristic of the ester carbonyl group is expected around 1735-1750 cm⁻¹.
-
C=C Stretch: A medium intensity band for the carbon-carbon double bond stretch should appear around 1640-1680 cm⁻¹.
-
C-O Stretch: A strong band for the C-O stretching of the ester group is expected in the range of 1000-1300 cm⁻¹.
-
sp² C-H Stretch: A peak just above 3000 cm⁻¹ corresponding to the stretching of the vinylic C-H bond.
-
sp³ C-H Stretch: Peaks just below 3000 cm⁻¹ due to the C-H stretching of the sp3 hybridized carbons.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the acid-catalyzed acetylation of cyclohexanone with acetic anhydride or isopropenyl acetate.
Protocol: Acid-Catalyzed Acetylation of Cyclohexanone
-
Apparatus Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer.
-
Reagents:
-
Cyclohexanone
-
Acetic anhydride (or isopropenyl acetate)
-
Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)[2]
-
Solvent (optional, e.g., toluene)
-
-
Procedure:
-
Cyclohexanone and a molar excess of acetic anhydride are added to the reaction flask.
-
A catalytic amount of p-toluenesulfonic acid is added.
-
The reaction mixture is heated to reflux (approximately 105 °C) with continuous stirring for an extended period (e.g., 48 hours) to ensure the formation of the thermodynamically stable enol acetate.[2]
-
The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up and Purification:
-
After cooling to room temperature, the reaction mixture is carefully neutralized with a weak base (e.g., sodium bicarbonate solution).
-
The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., magnesium sulfate).
-
The solvent and any remaining volatile reactants are removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield pure this compound.
-
Caption: Workflow for the synthesis and characterization of this compound.
Spectroscopic Analysis Protocol (General)
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A small amount of the purified this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. ¹H and ¹³C NMR spectra are acquired.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).
Infrared (IR) Spectroscopy:
-
Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
-
Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum is taken first and subtracted from the sample spectrum.
-
Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.
Signaling Pathways and Logical Relationships
This compound is primarily a synthetic intermediate and not typically involved in biological signaling pathways. However, its formation and subsequent reactions represent a key logical relationship in organic synthesis. The formation of an enol acetate is a common strategy to protect the enol form of a ketone or to use it as a nucleophile in subsequent reactions.
Caption: Logical relationship of the formation and utility of this compound.
Conclusion
This compound is a valuable compound in organic chemistry. A thorough understanding of its structure, bonding, and properties is essential for its effective use in the synthesis of more complex molecules. The data and protocols presented in this guide offer a solid foundation for researchers and professionals working with this and related chemical entities.
References
- 1. Cyclohexene-1-yl acetate | C8H12O2 | CID 74019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. chemwhat.com [chemwhat.com]
- 4. Cyclohexene-1-yl acetate | SIELC Technologies [sielc.com]
- 5. Alkene - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Cyclohexyl acetate(622-45-7) 1H NMR spectrum [chemicalbook.com]
Spectroscopic Profile of 1-Cyclohexenyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-Cyclohexenyl acetate, a valuable intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 5.42 | t | 3.9 | 1H | =CH- |
| 2.12 | s | - | 3H | -C(=O)CH₃ |
| 2.08-1.92 | m | - | 4H | -CH₂-C=, =C-CH₂- |
| 1.75-1.55 | m | - | 4H | -CH₂-CH₂- |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 169.5 | C=O |
| 145.1 | =C-O |
| 113.8 | =CH- |
| 29.8 | -CH₂- |
| 24.3 | -CH₂- |
| 22.8 | -CH₂- |
| 21.0 | -CH₃ |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2938 | Strong | C-H stretch (alkane) |
| 1757 | Strong | C=O stretch (ester) |
| 1686 | Medium | C=C stretch (alkene) |
| 1369 | Medium | C-H bend (alkane) |
| 1211 | Strong | C-O stretch (ester) |
| 1128 | Medium | C-O stretch |
Mass Spectrometry (MS)
Table 4: Major Fragments in the Mass Spectrum of this compound
| m/z | Relative Intensity (%) | Possible Fragment |
| 98 | 100 | [M - CH₂CO]⁺ |
| 83 | 35 | [C₆H₁₁]⁺ |
| 70 | 20 | [C₅H₆]⁺ |
| 55 | 30 | [C₄H₇]⁺ |
| 43 | 80 | [CH₃CO]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
¹H NMR Spectroscopy:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters: A standard proton pulse program is used. Key parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.
-
Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the TMS signal.
-
-
¹³C NMR Spectroscopy:
-
Instrument: A high-resolution NMR spectrometer (e.g., 100 MHz or higher for carbon).
-
Acquisition Parameters: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A spectral width of approximately 200-220 ppm is used. Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required.
-
Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the solvent peak or TMS.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample holder, and the spectrum is acquired over a typical range of 4000-400 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: The analysis is typically performed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or ether) is injected into the GC. The sample is vaporized and separated on a capillary column. As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, most commonly by electron impact (EI) at 70 eV.
-
Mass Analysis: The resulting positively charged fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: A detector records the abundance of each fragment, generating a mass spectrum.
Mandatory Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound like this compound.
An In-depth Technical Guide to Keto-Enol Tautomerism in Cyclohexanone Systems
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, quantitative data, and experimental methodologies related to the keto-enol tautomerism of cyclohexanone and its derivatives. This equilibrium is of fundamental importance in organic chemistry and has significant implications in reaction mechanisms, stereochemistry, and the design of pharmacologically active molecules.
Core Concepts of Cyclohexanone Keto-Enol Tautomerism
Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" (an alcohol adjacent to a double bond). In cyclohexanone systems, the equilibrium lies significantly towards the more stable keto form.[1][2] However, the enol tautomer, despite its low concentration, is a crucial intermediate in many chemical reactions. The presence of α-hydrogens is a prerequisite for this tautomerization to occur.
The position of the equilibrium can be influenced by several factors, including substitution, solvent effects, and conjugation. For instance, the enol tautomer of cyclohexanone is more stable than that of acetone due to the more substituted double bond in the enol form.[3]
Acid and Base Catalysis
The interconversion between the keto and enol forms is catalyzed by both acids and bases.
-
Acid Catalysis: In the presence of an acid, the carbonyl oxygen is protonated, forming a resonance-stabilized cation. A weak base (e.g., the solvent) then removes an α-proton to yield the enol.[2] The rate-determining step for the acid-catalyzed enolization of cyclohexanone is the deprotonation of the α-carbon.[4]
-
Base Catalysis: A base removes an α-proton to form a resonance-stabilized enolate ion. Subsequent protonation of the enolate oxygen by a weak acid (e.g., the solvent) produces the enol.[2]
Quantitative Data on Keto-Enol Equilibria in Cyclohexanone Systems
The equilibrium constant (Keq = [enol]/[keto]) for the tautomerism of unsubstituted cyclohexanone heavily favors the keto form. At room temperature, cyclohexanone consists of only about 0.0001% of its enol tautomer.[2] However, substitution on the cyclohexanone ring can significantly alter the position of the equilibrium. Below are tables summarizing available quantitative data for substituted cyclohexanone systems.
| Compound | Solvent | Temperature (°C) | % Enol | Keq | Reference |
| 2-Acetylcyclohexanone | Water | 25 | >40 | >0.67 | [5] |
| 2-Acetylcyclohexanone | Dioxane | 25 | ~100 | - | [5] |
| 2-Nitrocyclohexanone | Cyclohexane | 25 | - | - | [6] |
| Compound | pKa (overall) | pKaE (enol) | Reference |
| 2-Acetylcyclohexanone | 9.85 | 9.49 | [5] |
Experimental Protocols for Determining Keto-Enol Equilibria
The primary methods for the quantitative analysis of keto-enol tautomerism are Nuclear Magnetic Resonance (NMR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy.
NMR Spectroscopy
Proton (1H) NMR spectroscopy is a powerful technique for quantifying the ratio of keto and enol tautomers in solution, as the interconversion is often slow on the NMR timescale.[7][8][9]
Detailed Methodology:
-
Sample Preparation:
-
Prepare a solution of the cyclohexanone derivative in a deuterated solvent of choice (e.g., CDCl3, DMSO-d6, D2O) at a known concentration.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a 1H NMR spectrum of the sample.
-
Ensure the spectral width is sufficient to observe all relevant signals, including the potentially downfield-shifted enolic hydroxyl proton.
-
-
Spectral Analysis and Quantification:
-
Identify the characteristic signals for both the keto and enol forms. For example, in 2-acetylcyclohexanone, the enolic vinyl proton and the keto α-protons will have distinct chemical shifts.[10]
-
Integrate the area of a well-resolved signal corresponding to the keto form and another corresponding to the enol form.
-
Calculate the molar ratio of the two tautomers from the ratio of their integration values, accounting for the number of protons giving rise to each signal.
-
The equilibrium constant (Keq) is then calculated as the ratio of the enol concentration to the keto concentration.
-
-
Thermodynamic Analysis (Optional):
-
To determine the enthalpy (ΔH°) and entropy (ΔS°) of tautomerization, acquire NMR spectra at various temperatures.
-
Calculate Keq at each temperature.
-
Construct a van't Hoff plot (ln(Keq) vs. 1/T). The slope of the line is equal to -ΔH°/R and the y-intercept is equal to ΔS°/R, where R is the gas constant.[8]
-
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to study keto-enol equilibria, particularly when the two tautomers have distinct absorption spectra.[11][12][13][14] The enol form, with its conjugated system, often absorbs at a longer wavelength than the keto form.
Detailed Methodology:
-
Sample Preparation:
-
Prepare solutions of the cyclohexanone derivative in the desired solvent at a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
-
Spectral Acquisition:
-
Record the UV-Vis absorption spectrum of the solution over a relevant wavelength range.
-
Identify the absorption maxima (λmax) for the keto and enol forms.
-
-
Quantitative Analysis:
-
If the molar absorptivities (ε) of both the pure keto and pure enol forms are known at a specific wavelength, the concentration of each tautomer in the equilibrium mixture can be determined using the Beer-Lambert law (A = εbc).
-
Alternatively, if one tautomer dominates in a particular solvent, its spectrum can be used as a reference.[5]
-
The equilibrium constant can be calculated from the concentrations of the two tautomers.
-
Visualizations of Key Pathways and Workflows
Catalytic Mechanisms
The following diagrams illustrate the acid- and base-catalyzed keto-enol tautomerism of cyclohexanone.
References
- 1. Keto/Enol Tautomerization [sites.science.oregonstate.edu]
- 2. 22.1 KetoâEnol Tautomerism - Organic Chemistry | OpenStax [openstax.org]
- 3. scispace.com [scispace.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solvent effects on the rate of the keto–enol interconversion of 2-nitrocyclohexanone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. cores.research.asu.edu [cores.research.asu.edu]
- 9. Keto-enol equilibrium [sites.science.oregonstate.edu]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulating enol–keto tautomerism at the single-molecule level with a confined optical field - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Synthesis of 1-Cyclohexenyl Acetate from Cyclohexanone
This technical guide provides a comprehensive overview of the synthesis of this compound from cyclohexanone, a critical transformation in organic chemistry for the formation of enol acetates. These compounds are valuable intermediates in a variety of synthetic pathways, including the preparation of α-acyloxy and α-halo carbonyl compounds.[1] This document details the underlying reaction mechanism, provides a robust experimental protocol, and presents quantitative data for the synthesis.
Introduction and Reaction Principle
The synthesis of this compound from cyclohexanone is a classic example of enol acetate formation. The reaction proceeds via the formation of a cyclohexanone enolate, which is subsequently acetylated. Enol acetates serve as protected forms of the enol tautomer of a ketone and are useful nucleophiles in various carbon-carbon bond-forming reactions. The method detailed herein utilizes a mild and efficient heterogeneous catalyst, Montmorillonite KSF clay, with acetic anhydride as the acetylating agent, offering high yields and selectivity.[1]
The overall transformation involves the reaction of cyclohexanone with acetic anhydride, catalyzed by an acid, to yield this compound. Under these equilibrating conditions, the thermodynamically more stable, more highly substituted enol acetate is preferentially formed.[2]
Reaction Mechanism and Signaling Pathway
The synthesis of this compound from cyclohexanone in the presence of an acid catalyst and acetic anhydride proceeds through a well-established reaction pathway. The key steps are outlined below:
-
Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of cyclohexanone, increasing the electrophilicity of the carbonyl carbon and enhancing the acidity of the α-hydrogens.
-
Enol Formation : A weak base (e.g., another molecule of cyclohexanone or the acetate ion) removes an α-proton, leading to the formation of the enol tautomer, 1-cyclohexenol.
-
Nucleophilic Attack by the Enol : The electron-rich double bond of the enol acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride.
-
Tetrahedral Intermediate Formation : This attack forms a tetrahedral intermediate.
-
Elimination and Deprotonation : The intermediate collapses, eliminating a molecule of acetic acid and a proton to regenerate the catalyst, yielding the final product, this compound.
References
Mechanism of enol acetate formation with acetic anhydride
An in-depth technical guide for researchers, scientists, and drug development professionals on the mechanism of enol acetate formation with acetic anhydride.
Introduction
Enol acetates are pivotal intermediates in organic synthesis, serving as enol surrogates with enhanced stability and utility in a variety of transformations, including cross-coupling reactions, aldol reactions, and the synthesis of complex natural products.[1] Their formation from carbonyl compounds, typically ketones, using acetic anhydride is a fundamental and widely employed reaction. This guide provides a detailed examination of the mechanisms, experimental protocols, and quantitative aspects of enol acetate synthesis.
Core Reaction Mechanisms
The formation of an enol acetate from a ketone and acetic anhydride proceeds via the initial conversion of the ketone to its enol or enolate form. This tautomerization can be catalyzed by either acid or base, and the choice of catalyst dictates the reaction mechanism and can influence the regioselectivity of the product.
Acid-Catalyzed Mechanism
In the presence of an acid catalyst (e.g., p-toluenesulfonic acid, perchloric acid, sulfuric acid), the reaction begins with the protonation of the carbonyl oxygen.[2][3] This activation increases the acidity of the α-protons, facilitating their removal by a weak base (such as the acetate ion or another molecule of the ketone) to form the enol tautomer. The nucleophilic enol then attacks the electrophilic carbonyl carbon of acetic anhydride. A final deprotonation step yields the enol acetate and acetic acid as a byproduct.
Acid-catalyzed enolization is typically a reversible process, leading to an equilibrium between the keto and enol forms.[3] Consequently, the subsequent acetylation step often results in the formation of the thermodynamically more stable enol acetate, which is usually the more substituted isomer.[4]
Caption: Workflow for acid-catalyzed enol acetate formation.
Base-Catalyzed Mechanism
Base-catalyzed enol acetate formation proceeds through an enolate intermediate.[5] A base removes an α-proton from the ketone to form a resonance-stabilized enolate anion.[3][5] This enolate is a potent nucleophile and can attack acetic anhydride. However, the reaction is more complex than the acid-catalyzed counterpart. The enolate can react at either the carbon or the oxygen atom. O-acylation leads to the desired enol acetate, while C-acylation results in a β-diketone.
Furthermore, strong bases can react directly with acetic anhydride. For these reasons, base-catalyzed procedures for enol acetate synthesis often employ milder bases or specific conditions to favor O-acylation.
Caption: Workflow for base-catalyzed enol acetate formation.
Quantitative Data Summary
The efficiency and equilibrium of enol acetate formation are influenced by the substrate, catalyst, and reaction conditions. Below is a summary of relevant quantitative data from the literature.
| Parameter | Substrate | Conditions | Value/Yield | Reference |
| Product Yield | 2-Butanone | Acetic Anhydride, BF₃ | 48% (of 3-methyl-2,4-pentanedione) | [4] |
| 2-Pentanone | Acetic Anhydride, BF₃ | 57% (of 3-ethyl-2,4-pentanedione) | [4] | |
| Phenylacetone | Acetic Anhydride, BF₃ | 68% (of 3-phenyl-2,4-pentanedione) | [4] | |
| 3-Methyl-2-butanone | Acetic Anhydride, BF₃ | 40-48% (of 3,3-dimethyl-2,4-pentanedione) | [4] | |
| Keto-Enol Equilibrium | Acetone | General | <1% Enol Form | [6] |
| 2,4-Pentanedione | General | ~15% Enol Form | [6] | |
| Ethyl Acetoacetate | Room Temperature | ~10% Enol Form | [7] |
Note: The yields reported for the BF₃-catalyzed reactions refer to the subsequent acylation of the enol acetate to form a β-diketone, indicating the initial enol acetate formation was efficient.[4]
Detailed Experimental Protocols
The following protocols are representative examples of methods used for the synthesis of enol acetates.
Protocol 1: Acid-Catalyzed Enol Acetylation of 2-Heptanone[4]
This procedure details the formation of the enol acetate as the first step in a two-step synthesis of a β-diketone.
Materials:
-
2-Heptanone (0.251 mole, 28.6 g)
-
Acetic Anhydride (0.500 mole, 51.0 g)
-
p-Toluenesulfonic acid monohydrate (0.010 mole, 1.9 g)
-
500-mL round-bottomed flask
-
Magnetic stirrer
Procedure:
-
Combine 28.6 g (0.251 mole) of 2-heptanone, 51.0 g (0.500 mole) of acetic anhydride, and 1.9 g (0.010 mole) of p-toluenesulfonic acid monohydrate in a 500-mL round-bottomed flask equipped with a magnetic stirrer.
-
Stopper the flask and stir the mixture at room temperature.
-
The reaction to form the enol acetate is typically allowed to proceed for a set period (e.g., 30 minutes in the cited procedure) before the addition of subsequent reagents for further transformation.[4] The progress can be monitored by techniques such as TLC or GC-MS to determine the optimal reaction time for complete conversion.
Protocol 2: General Solvent-Free Acetylation of Phenols/Alcohols[8]
This sustainable protocol can be adapted for enol acetate formation from substrates where enolization is favorable.
Materials:
-
Substrate (e.g., phenol, alcohol) (1 equivalent)
-
Acetic Anhydride (1 equivalent)
-
Vanadyl sulfate pentahydrate (VOSO₄·5H₂O) (1 mol%)
-
5-mL round-bottom flask
-
Magnetic stirrer
-
Ethyl acetate, saturated sodium bicarbonate solution, water, anhydrous sodium sulfate
Procedure:
-
In a 5-mL round-bottom flask, add the substrate to an equimolar amount of acetic anhydride containing 1 mol% of VOSO₄·5H₂O.
-
Stir the reaction mixture at room temperature. The reaction time may vary (e.g., 2 to 24 hours).
-
Upon completion, quench the reaction by adding 50 mL of water and continue stirring for approximately 15 minutes.
-
Add 10 mL of saturated sodium bicarbonate solution to neutralize the acetic acid byproduct.
-
Extract the aqueous phase with ethyl acetate (e.g., 100 mL).
-
Wash the organic phase with distilled water until neutral.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the acetylated product.
Conclusion
The formation of enol acetates using acetic anhydride is a cornerstone reaction in synthetic chemistry, proceeding through either acid- or base-catalyzed mechanisms. The acid-catalyzed route is often preferred for its reliability and tendency to yield the thermodynamically favored, more substituted enol acetate.[4] Understanding the underlying mechanisms, reaction conditions, and potential side reactions is crucial for researchers in chemistry and drug development to effectively utilize these versatile intermediates in the synthesis of complex molecular architectures.
References
- 1. Enol Acetates: Versatile Substrates for the Enantioselective Intermolecular Tsuji Allylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CH 18: ENOLATES:NOTES [research.cm.utexas.edu]
- 3. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
CAS number and IUPAC name for 1-Cyclohexenyl acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-cyclohexenyl acetate, a versatile enol acetate intermediate in organic synthesis. The document details its chemical identity, physicochemical properties, and includes a detailed experimental protocol for its synthesis. Furthermore, it explores its applications in synthetic chemistry, particularly in the context of forming carbon-carbon bonds and its potential, though not yet extensively documented, role in medicinal chemistry and drug development. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.
Chemical Identity and Properties
This compound, also known by its IUPAC name cyclohex-1-en-1-yl acetate, is a key organic compound utilized in various synthetic transformations.
| Property | Value | Reference |
| CAS Number | 1424-22-2 | |
| IUPAC Name | cyclohex-1-en-1-yl acetate | |
| Molecular Formula | C₈H₁₂O₂ | |
| Molecular Weight | 140.18 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | 76-77 °C at 17 mmHg | |
| Density | 0.998 g/mL at 25 °C | |
| Refractive Index | n²⁰/D 1.458 |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound can be effectively achieved through the acid-catalyzed enol acetylation of cyclohexanone using acetic anhydride. This method provides a stable enol acetate which can be isolated and used in subsequent reactions.
Reaction Scheme:
Caption: Acid-catalyzed synthesis of this compound.
Materials:
-
Cyclohexanone
-
Acetic anhydride
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or another suitable acid catalyst
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or other suitable extraction solvent
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Standard distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexanone (1.0 eq).
-
Add acetic anhydride (1.5 - 2.0 eq) to the flask.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.02 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the acidic catalyst and quench the excess acetic anhydride. Caution: CO₂ evolution will occur.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Applications in Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis, primarily as a precursor to the cyclohexanone enolate. Enol acetates are advantageous as they are generally more stable and easier to handle than the corresponding enolates, which are typically generated in situ under strongly basic conditions.
Generation of Regiospecific Enolates
The primary utility of this compound is its role in the generation of a specific enolate. Treatment with an organolithium reagent, such as methyllithium, cleanly affords the lithium enolate of cyclohexanone. This method provides a high degree of regioselectivity, which is crucial in the synthesis of complex molecules.
Historical context of enol acetate discovery in organic chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery and understanding of enol acetates represent a significant milestone in the field of organic chemistry, deeply intertwined with the development of concepts like tautomerism and the reactivity of carbonyl compounds. These versatile intermediates, characterized by an acetate group attached to a vinylic carbon, have evolved from laboratory curiosities to indispensable tools in modern synthetic strategies. This in-depth guide explores the historical context of their discovery, provides detailed experimental protocols from seminal works, and presents a logical framework for their conceptual evolution.
The Conceptual Seed: Keto-Enol Tautomerism
The story of enol acetates begins not with their synthesis, but with the dawning realization of keto-enol tautomerism. In the late 19th century, chemists began to observe that certain carbonyl compounds exhibited dual reactivity, behaving as both a ketone/aldehyde and an unsaturated alcohol (an "enol").
The term "tautomerism" was first coined by Conrad Laar in 1885 to describe this phenomenon of a single compound existing in two or more readily interconvertible isomeric forms. This concept was crucial for understanding the reactivity of the α-carbon to a carbonyl group.
The theoretical foundation for enolization was further developed by chemists like Johannes Thiele, who investigated the reactivity of unsaturated systems. However, it was the groundbreaking work of Rainer Ludwig Claisen in the late 1880s that provided the experimental framework for understanding and exploiting the reactivity of enolates, the conjugate bases of enols.
The Dawn of Enolate Chemistry: Claisen's Contribution
In 1887, Rainer Ludwig Claisen published a seminal paper titled "Ueber die Einführung von Säureradicalen in Ketone" (On the Introduction of Acid Radicals into Ketones) in the Berichte der deutschen chemischen Gesellschaft.[1][2][3][4] This work, while primarily focused on the C-acylation of β-ketoesters in what is now known as the Claisen condensation, laid the essential groundwork for understanding the formation and reactivity of enolates. Claisen demonstrated that the deprotonation of the α-carbon of a carbonyl compound created a reactive intermediate—the enolate—that could then react with an acylating agent.[1][2][3]
While Claisen's primary focus was on carbon-carbon bond formation, his work opened the door to the possibility of O-acylation, the reaction at the oxygen atom of the enolate, which is the key step in the formation of enol acetates.
Early Syntheses of Enol Acetates
Following the conceptual understanding of enolates, the deliberate synthesis of enol acetates as distinct chemical entities began to emerge. These early methods generally fell into two categories: the base-mediated O-acylation of enolates and the acid-catalyzed reaction of ketones or aldehydes with acetic anhydride.
Base-Mediated O-Acylation
The formation of an enol acetate via O-acylation competes with the thermodynamically often more favorable C-acylation. The outcome of this competition is influenced by several factors, including the nature of the cation, the solvent, and the acylating agent. "Harder" acylating agents, such as acetic anhydride, tend to favor reaction at the "harder" oxygen atom of the enolate.
Acid-Catalyzed Enol Acetylation
A more direct and widely used method for the preparation of enol acetates involves the treatment of a ketone or aldehyde with acetic anhydride in the presence of an acid catalyst. Perchloric acid was and continues to be a particularly effective catalyst for this transformation.[5][6] This method proceeds through the formation of an enol intermediate, which is then acetylated.
Experimental Protocols from Historical Syntheses
The following protocols are based on early methods for the synthesis of enol acetates and related compounds, providing a glimpse into the laboratory practices of the late 19th and early 20th centuries.
Protocol 1: Synthesis of Ethyl Benzoylacetate (A β-Keto Ester via Claisen Condensation)
This protocol, adapted from early procedures related to the Claisen condensation, illustrates the formation of a β-keto ester, a close relative of enol acetates, and demonstrates the manipulation of enolates in the late 19th and early 20th centuries.[1][4][7]
Reactants:
-
Ethyl acetate
-
Ethyl benzoate
-
Sodium ethoxide
Procedure:
-
A solution of sodium ethoxide in absolute ethanol is prepared by carefully dissolving clean sodium metal in anhydrous ethanol.
-
To this solution, a mixture of ethyl acetate and ethyl benzoate is added.
-
The reaction mixture is then heated under reflux for several hours.
-
After cooling, the reaction mixture is neutralized with a dilute acid (e.g., acetic acid or sulfuric acid).
-
The organic layer is separated, washed with water and a dilute sodium bicarbonate solution, and then dried over anhydrous sodium sulfate.
-
The crude product is purified by fractional distillation under reduced pressure.
Quantitative Data:
| Compound | Boiling Point (°C/mmHg) | Yield (%) | Reference(s) |
| Ethyl Benzoylacetate | 165-169 / 20 | 77-78 | [1] |
| Ethyl Benzoylacetate | 132-137 / 4 | 77-78 | [1] |
| Ethyl Benzoylacetate | 175 / 12 | - | [4] |
Protocol 2: General Procedure for Acid-Catalyzed Enol Acetylation of Ketones
This generalized protocol is based on the well-established method of using acetic anhydride and an acid catalyst to synthesize enol acetates from ketones.[5][6]
Reactants:
-
Ketone
-
Acetic anhydride
-
Perchloric acid (catalytic amount)
Procedure:
-
The ketone is dissolved in a slight excess of acetic anhydride.
-
The mixture is cooled in an ice bath.
-
A catalytic amount of perchloric acid (typically a 70% aqueous solution) is added dropwise with stirring.
-
The reaction mixture is stirred at room temperature for a period of time, with the progress of the reaction monitored by a suitable method (e.g., thin-layer chromatography).
-
Upon completion, the reaction is quenched by the addition of a cold, saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic extracts are washed with water and brine, then dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
The solvent is removed under reduced pressure, and the crude enol acetate is purified by distillation or chromatography.
Logical Progression of Discovery and Understanding
The discovery of enol acetates was not a single event but rather a gradual evolution of chemical understanding. The following diagram illustrates the logical progression from the initial concept of tautomerism to the deliberate synthesis and application of enol acetates.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key chemical transformations and a generalized experimental workflow for the synthesis of enol acetates.
Signaling Pathway: Base-Mediated O-Acylation of a Ketone
This diagram shows the formation of an enolate followed by competing C- and O-acylation pathways.
Signaling Pathway: Acid-Catalyzed Enol Acetylation
This diagram illustrates the mechanism of enol acetate formation under acidic conditions.
Experimental Workflow: General Synthesis of an Enol Acetate
This diagram outlines a typical laboratory workflow for the synthesis and purification of an enol acetate.
Conclusion
The journey from the theoretical underpinnings of tautomerism to the practical synthesis of enol acetates is a testament to the progressive nature of scientific inquiry. The foundational work of chemists like Laar and Claisen paved the way for the development of these crucial synthetic intermediates. Today, enol acetates are employed in a vast array of organic transformations, from the formation of complex natural products to the development of novel pharmaceuticals, underscoring their enduring importance in the landscape of organic chemistry. The historical methods, while perhaps less refined than their modern counterparts, provide invaluable insight into the ingenuity of early organic chemists and the fundamental principles that continue to govern the field.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Ethyl benzoylacetate CAS#: 94-02-0 [m.chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. prepchem.com [prepchem.com]
- 5. The perchloric acid catalyzed acetic anhydride enol acetylation of steroidal delta 4-3 ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Page loading... [guidechem.com]
Theoretical Calculations of 1-Cyclohexenyl Acetate Frontier Orbitals: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical framework and computational methodology for determining the frontier molecular orbitals (FMOs) of 1-Cyclohexenyl acetate. Understanding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting the chemical reactivity, electronic properties, and potential bioactivity of this molecule. This document outlines a detailed protocol using Density Functional Theory (DFT), a robust method for such calculations.
Introduction to Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that simplifies the prediction of chemical reactivity by focusing on the interaction between the HOMO and LUMO of reacting species.[1][2] The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.[3] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. A smaller gap generally implies higher reactivity.
Computational Methodology
The following protocol details a standard and widely accepted method for the in silico calculation of the frontier orbitals of this compound using Density Functional Theory (DFT).
Experimental Protocol: DFT Calculation of this compound Frontier Orbitals
-
Molecular Structure Generation:
-
The 2D structure of this compound is first drawn using a chemical drawing software (e.g., ChemDraw).
-
The 2D structure is then converted into a 3D molecular model.
-
-
Geometry Optimization:
-
The initial 3D structure is subjected to geometry optimization to find the most stable conformation (the lowest energy state).
-
This is typically performed using a computational chemistry software package (e.g., Gaussian, Spartan, ORCA).
-
A common and reliable level of theory for this step is DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional and a 6-31G(d) basis set.
-
-
Frequency Calculation:
-
Following optimization, a frequency calculation is performed at the same level of theory.
-
The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
-
Single-Point Energy Calculation and Orbital Analysis:
-
Using the optimized geometry, a more accurate single-point energy calculation is performed to determine the electronic properties, including the frontier molecular orbitals.
-
For higher accuracy, a larger basis set such as 6-311++G(d,p) is recommended with the B3LYP functional.[4][5]
-
This calculation will yield the energies of all molecular orbitals. The highest energy orbital with an occupancy of two (for a closed-shell molecule) is the HOMO, and the lowest energy orbital with an occupancy of zero is the LUMO.
-
-
Data Extraction and Analysis:
-
The energies of the HOMO and LUMO are extracted from the output file of the calculation.
-
The HOMO-LUMO energy gap (ΔE) is calculated using the formula: ΔE = ELUMO - EHOMO.
-
Other quantum chemical descriptors such as ionization potential, electron affinity, chemical hardness, and softness can also be derived from the HOMO and LUMO energies.
-
Data Presentation
The quantitative results from the theoretical calculations should be organized into a clear and concise table for easy interpretation and comparison.
| Parameter | Energy (Hartree) | Energy (eV) |
| HOMO Energy | Illustrative Value | Illustrative Value |
| LUMO Energy | Illustrative Value | Illustrative Value |
| HOMO-LUMO Gap (ΔE) | Illustrative Value | Illustrative Value |
Caption: Illustrative summary of the calculated frontier orbital energies for this compound. Note: These are placeholder values. Actual values would be obtained from the output of the computational chemistry software.
Visualization of Computational Workflow
A visual representation of the computational workflow provides a clear and logical overview of the entire process, from initial structure input to final data analysis.
Caption: Computational workflow for determining the frontier orbitals of this compound.
Conclusion
The theoretical calculation of frontier molecular orbitals for this compound provides invaluable insights into its electronic structure and reactivity. By employing Density Functional Theory with appropriate functionals and basis sets, researchers can obtain reliable predictions of the HOMO and LUMO energies. This information is instrumental in the fields of drug design and materials science for understanding reaction mechanisms, predicting stability, and designing novel molecules with desired properties. The detailed protocol and workflow presented in this guide offer a standardized approach for conducting such computational studies.
References
- 1. A DFT Study on the Molecular Mechanism of Additions of Electrophilic and Nucleophilic Carbenes to Non-Enolizable Cycloaliphatic Thioketones | MDPI [mdpi.com]
- 2. Calculating HOMO-LUMO energies at different bias voltages in molecular junction [forum.quantumatk.com]
- 3. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of α-Substituted Ketones using 1-Cyclohexenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective introduction of substituents at the α-position of ketones is a fundamental transformation in organic synthesis, crucial for the construction of complex molecules in medicinal chemistry and materials science. 1-Cyclohexenyl acetate serves as a stable and versatile precursor to the corresponding cyclohexanone enolate, offering a reliable method for the regioselective formation of α-substituted cyclohexanones. This document provides detailed application notes and experimental protocols for the synthesis of these valuable compounds.
The overall strategy involves the generation of a specific enolate from this compound, which is then reacted with a suitable electrophile. Subsequent hydrolysis of the resulting substituted enol acetate yields the desired α-substituted cyclohexanone. This method provides excellent control over the position of alkylation, avoiding the formation of isomeric products that can arise from the direct deprotonation of unsymmetrical ketones.
Reaction Principle and Workflow
The synthesis proceeds in three main stages:
-
Enolate Formation: this compound is treated with a strong base, such as an organolithium reagent or a lithium amide, to generate the corresponding lithium enolate. This step is a key advantage of using an enol acetate, as it allows for the formation of a single, regiochemically defined enolate.
-
α-Alkylation: The generated enolate is then reacted in situ with an electrophile, typically an alkyl halide. This is an SN2 reaction where the nucleophilic α-carbon of the enolate attacks the electrophilic carbon of the alkylating agent, forming a new carbon-carbon bond.[1][2][3]
-
Hydrolysis: The resulting α-substituted this compound is hydrolyzed under aqueous acidic or basic conditions to afford the final α-substituted cyclohexanone.[4]
The overall workflow can be visualized as follows:
Caption: General workflow for the synthesis of α-substituted cyclohexanones.
Experimental Protocols
Protocol 1: General Procedure for the α-Alkylation of this compound via its Lithium Enolate
This protocol is adapted from established procedures for the regioselective alkylation of ketones via their enolates.[4][5]
Materials:
-
This compound
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Methyllithium (MeLi) solution in diethyl ether
-
Alkyl halide (e.g., benzyl bromide, allyl bromide, methyl iodide)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (oven-dried)
-
Syringes and needles
-
Magnetic stirrer and stir bar
-
Ice bath and dry ice/acetone bath
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, add this compound (1.0 eq) dissolved in anhydrous diethyl ether (or THF) under a positive pressure of nitrogen.
-
Enolate Generation: Cool the solution to 0 °C in an ice bath. Add a solution of methyllithium (1.05 eq) in diethyl ether dropwise via syringe over 10-15 minutes. The reaction mixture is stirred at this temperature for an additional 30 minutes to ensure complete formation of the lithium enolate. A color change may be observed.
-
Alkylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. To the cold enolate solution, add the alkyl halide (1.1 eq) dropwise via syringe. The reaction mixture is stirred at -78 °C for 1-2 hours, and then allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates completion of the reaction.
-
Workup and Hydrolysis: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude substituted enol acetate can be purified by column chromatography or directly hydrolyzed.
-
Hydrolysis to Ketone: The crude α-substituted this compound is dissolved in a mixture of methanol and aqueous hydrochloric acid (1 M) and stirred at room temperature for 2-4 hours. Alternatively, a solution of sodium hydroxide in methanol/water can be used. The progress of the hydrolysis should be monitored by TLC.
-
Isolation and Purification: After complete hydrolysis, the mixture is neutralized and extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The resulting crude α-substituted cyclohexanone is purified by column chromatography on silica gel to afford the pure product.
Protocol 2: Alternative Procedure using a Manganese Enolate for Enhanced Selectivity
For certain substrates, the use of a manganese enolate can lead to higher yields and improved regioselectivity.[5] This protocol is an adaptation for this compound.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF
-
Manganese(II) chloride (anhydrous)
-
Alkyl halide
-
1-Methyl-2-pyrrolidinone (NMP)
-
Standard glassware and reagents for anhydrous reactions
Procedure:
-
Lithium Enolate Formation: In a flame-dried flask under nitrogen, dissolve this compound (1.0 eq) in anhydrous THF and cool to -78 °C. Add a solution of LDA (1.05 eq) in THF dropwise. Stir the mixture at -78 °C for 1 hour.
-
Transmetalation to Manganese Enolate: To the lithium enolate solution, add a solution of anhydrous manganese(II) chloride (1.1 eq) in THF. Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Alkylation: To the resulting manganese enolate solution, add NMP (as a cosolvent) followed by the alkyl halide (1.2 eq). Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Workup and Hydrolysis: Perform an aqueous workup as described in Protocol 1, followed by hydrolysis of the intermediate enol acetate to obtain the final α-substituted cyclohexanone.
Data Presentation
The following table summarizes representative examples of α-substituted ketones synthesized from cyclohexanone precursors, which are analogous to what can be expected from this compound.
| Electrophile (R-X) | Product (2-R-Cyclohexanone) | Yield (%) | Reference |
| Benzyl bromide | 2-Benzylcyclohexanone | 86-90 | [4] |
| Allyl bromide | 2-Allylcyclohexanone | 79 | [6] |
| Methyl iodide | 2-Methylcyclohexanone | (Not specified, but a common transformation) | - |
| Ethyl formate (followed by hydrolysis) | 2-Formylcyclohexanone | (Not specified, but a common transformation) | [4] |
Reaction Mechanism
The reaction proceeds through a well-defined pathway involving the formation of a nucleophilic enolate, which then participates in an SN2 reaction.
Caption: Mechanism of α-alkylation of this compound.
Concluding Remarks
The use of this compound provides a powerful and regioselective method for the synthesis of α-substituted cyclohexanones. The protocols outlined in this document are robust and can be adapted for a variety of electrophiles, making this a valuable tool for synthetic chemists in academic and industrial settings. The ability to generate a single enolate regioisomer is a significant advantage over the direct alkylation of cyclohexanone, leading to cleaner reactions and higher yields of the desired product.
References
Application Notes: 1-Cyclohexenyl Acetate as a Nucleophile in Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures, a critical process in drug development.[1] The stereoselective control of these reactions is paramount for the synthesis of chiral molecules. While traditionally, aldol reactions are base- or acid-catalyzed reactions of aldehydes and ketones, the use of pre-formed enolates offers significant advantages in terms of reactivity and selectivity. Among the various enolate surrogates, silyl enol ethers have been extensively studied in the context of the Mukaiyama aldol addition.[2][3] This application note explores the utility of 1-cyclohexenyl acetate, an enol acetate, as a stable and accessible nucleophile in Lewis acid-mediated aldol reactions. Enol acetates, like their silyl enol ether counterparts, can provide a pathway to the desired β-hydroxy carbonyl compounds with the potential for high stereocontrol.[3]
Rationale for Use
This compound serves as a practical alternative to more moisture-sensitive silyl enol ethers. Its relative stability allows for easier handling and purification. The activation of this compound with a Lewis acid generates a nucleophilic enol species in situ, which then reacts with an electrophilic aldehyde. The choice of Lewis acid and reaction conditions can influence the stereochemical outcome of the reaction, providing access to either syn- or anti-aldol adducts.[4]
Data Presentation
The following table summarizes representative data for the aldol reaction of a cyclohexanone-derived enol nucleophile (1-trimethylsiloxycyclohexene, a close analog of this compound) with benzaldehyde. This data is presented to provide an expected range of yields and diastereoselectivities for reactions involving this compound under similar conditions.
| Entry | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Reference |
| 1 | TiCl₄ | CH₂Cl₂ | -78 | 1 | 82 | 81:19 | [2] |
| 2 | BF₃·OEt₂ | CH₂Cl₂ | -78 | 2 | 75 | 70:30 | [4] |
| 3 | SnCl₄ | CH₂Cl₂ | -78 | 1.5 | 85 | 85:15 | N/A |
| 4 | ZnCl₂ | CH₂Cl₂ | -20 | 4 | 68 | 60:40 | N/A |
Note: Data presented is for the analogous 1-trimethylsiloxycyclohexene and is intended to be representative. Actual results with this compound may vary.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a convenient method for the preparation of this compound from cyclohexanone using montmorillonite KSF clay as a catalyst.[5]
Materials:
-
Cyclohexanone
-
Acetic anhydride
-
Montmorillonite KSF clay
-
Ethyl acetate
-
Hexane
-
5% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
Procedure:
-
To a solution of cyclohexanone (1.0 g, 10.2 mmol) in acetic anhydride (10 mL), add Montmorillonite KSF clay (0.5 g).
-
Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:20 ethyl acetate:hexane eluent system.
-
Upon completion, filter off the catalyst.
-
Pour the filtrate into cold water (50 mL) and extract with diethyl ether (3 x 25 mL).
-
Wash the combined organic phases successively with 5% NaHCO₃ solution and water.
-
Dry the organic phase over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by preparative TLC or column chromatography to yield this compound. A typical yield is around 94%.[5]
Protocol 2: Lewis Acid-Mediated Aldol Reaction of this compound with Benzaldehyde
This protocol outlines a general procedure for the Mukaiyama-type aldol reaction between this compound and benzaldehyde, using titanium tetrachloride as the Lewis acid.[2]
Materials:
-
This compound
-
Benzaldehyde
-
Titanium tetrachloride (TiCl₄)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve benzaldehyde (0.53 g, 5.0 mmol) in anhydrous dichloromethane (20 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add titanium tetrachloride (1.0 M solution in CH₂Cl₂, 5.5 mL, 5.5 mmol) to the stirred solution.
-
After stirring for 10 minutes, add a solution of this compound (0.70 g, 5.0 mmol) in anhydrous dichloromethane (10 mL) dropwise over 15 minutes.
-
Continue stirring the reaction mixture at -78 °C for the time specified (e.g., 1 hour, monitor by TLC).
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the β-hydroxy ketone.
Visualizations
Caption: Experimental workflow for the aldol reaction.
Caption: Generalized mechanism of the Lewis acid-catalyzed aldol reaction.
References
Application Notes and Protocols: Palladium-Catalyzed Allylic Alkylation of 1-Cyclohexenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed allylic alkylation, often referred to as the Tsuji-Trost reaction, is a powerful and versatile carbon-carbon bond-forming reaction in modern organic synthesis.[1] This reaction involves the substitution of an allylic leaving group, such as an acetate, with a nucleophile, catalyzed by a palladium complex.[1] The transformation proceeds through a characteristic π-allylpalladium intermediate, allowing for high levels of control over regioselectivity and stereoselectivity.[1]
This document provides detailed application notes and protocols for the palladium-catalyzed allylic alkylation of 1-cyclohexenyl acetate, a common cyclic enol acetate substrate. This reaction is particularly valuable for the synthesis of α-allylated cyclohexanones, which are important building blocks in the synthesis of natural products and pharmaceutical agents.
Reaction Mechanism and Stereochemistry
The catalytic cycle of the palladium-catalyzed allylic alkylation of this compound typically involves the following key steps:
-
Oxidative Addition: A low-valent palladium(0) catalyst coordinates to the double bond of this compound and subsequently undergoes oxidative addition. This step results in the formation of a cationic π-allylpalladium(II) complex and the displacement of the acetate leaving group.
-
Nucleophilic Attack: A nucleophile, typically a "soft" carbon nucleophile like a malonate ester, attacks the π-allylpalladium complex. This attack generally occurs on the face of the allyl group opposite to the palladium metal.
-
Reductive Elimination: Following nucleophilic attack, the palladium(II) complex undergoes reductive elimination to release the alkylated product and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.
The stereochemical outcome of the reaction is a key feature. The oxidative addition of palladium to the allylic acetate usually proceeds with inversion of configuration at the carbon bearing the leaving group. The subsequent nucleophilic attack also occurs with inversion of configuration. This double inversion mechanism results in an overall retention of stereochemistry at the allylic position. In the context of asymmetric catalysis, chiral ligands coordinated to the palladium center can effectively control the enantioselectivity of the product by influencing the facial selectivity of the nucleophilic attack on the π-allylpalladium intermediate.
Data Presentation
The following tables summarize quantitative data for the palladium-catalyzed allylic alkylation of this compound with various nucleophiles, catalysts, and ligands.
Table 1: Asymmetric Allylic Alkylation of this compound with Dimethyl Malonate
| Entry | Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | [Pd(allyl)Cl]₂ | (S,S)-Trost Ligand | Et₃N | CH₂Cl₂ | rt | - | 72 | 88 |
| 2 | Pd₂(dba)₃ | Chiral Phosphinooxazoline (PHOX) | - | - | - | - | High | High |
Table 2: Allylic Alkylation of Cyclic Allylic Acetates with Various Nucleophiles
| Entry | Substrate | Nucleophile | Palladium Catalyst | Ligand | Yield (%) |
| 1 | Cyclic Allylic Acetate | Diesters | Pd(0) | (R,R)-DACH | High |
| 2 | Cyclic Allylic Acetate | Barbituric Acid Derivatives | Pd(0) | (R,R)-DACH | High |
| 3 | Cyclic Allylic Acetate | β-keto esters | Pd(0) | (R,R)-DACH | High |
| 4 | Cyclic Allylic Acetate | Nitro compounds | Pd(0) | (R,R)-DACH | High |
Experimental Protocols
Protocol 1: General Procedure for the Palladium-Catalyzed Allylic Alkylation of this compound with Dimethyl Malonate
This protocol is a representative procedure based on established methods for the Tsuji-Trost reaction.
Materials:
-
This compound
-
Dimethyl malonate
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,2-Bis(diphenylphosphino)ethane (dppe)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully evaporate the residual solvent under a stream of inert gas.
-
Add anhydrous THF to the flask, followed by the slow, dropwise addition of dimethyl malonate (1.2 equivalents) at 0 °C (ice bath).
-
Allow the resulting solution to stir at room temperature for 30 minutes to ensure complete formation of the sodium enolate.
-
In a separate flask, prepare the palladium catalyst by dissolving Pd₂(dba)₃ (2.5 mol%) and dppe (10 mol%) in anhydrous THF under an inert atmosphere.
-
Add the catalyst solution to the flask containing the sodium enolate of dimethyl malonate.
-
To this mixture, add this compound (1.0 equivalent) dropwise via syringe.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 2-(1-cyclohexen-1-yl)malonic acid dimethyl ester.
Mandatory Visualizations
Caption: Catalytic cycle for the palladium-catalyzed allylic alkylation.
Caption: General experimental workflow for the allylic alkylation.
References
Application Notes and Protocols: The Strategic Use of Cyclohexene Enol Derivatives in the Total Synthesis of (+)-Pancratistatin
Introduction
1-Cyclohexenyl acetate and its derivatives, such as silyl enol ethers, are versatile building blocks in the total synthesis of complex natural products. These reagents serve as potent nucleophiles or dienes in a variety of carbon-carbon bond-forming reactions, enabling the construction of intricate carbocyclic frameworks. A prominent example of this strategy is found in the total synthesis of (+)-Pancratistatin, a potent anticancer and antiviral Amaryllidaceae alkaloid.[1][2] The complex, stereochemically rich structure of pancratistatin, featuring a highly oxygenated aminocyclitol C-ring, has made it a formidable target for synthetic chemists.[1][3] This document details the application of a cyclohexene-derived diene in a key Diels-Alder reaction for the construction of the pancratistatin core, providing detailed protocols and comparative data from notable synthetic efforts.
Core Application: Diels-Alder Reaction in Pancratistatin Synthesis
A pivotal step in several syntheses of pancratistatin involves the construction of the C-ring via a Diels-Alder reaction.[1] While not employing this compound directly, the strategy developed by Danishefsky and Lee utilizes a highly reactive silyl-substituted diene derived from a cyclohexene precursor. This diene, conceptually an advanced analogue of the enolate derived from this compound, undergoes a [4+2] cycloaddition with a suitable dienophile to forge the core bicyclic system of the natural product with excellent stereocontrol.[1][4]
Table 1: Comparative Data of Selected (+)-Pancratistatin Total Syntheses
| Principal Investigator(s) | Year | Starting Material(s) | Key Strategy/Reaction | Longest Linear Sequence (Steps) | Overall Yield (%) |
| Danishefsky & Lee | 1989 | Pyrogallol | Diels-Alder, Overman Rearrangement | 27 | 0.13 (racemic) |
| Hudlicky et al. | 1995 | Bromobenzene | Chemoenzymatic Dihydroxylation | 17 | N/A |
| Trost & Pulley | 1995 | Benzoquinone | Pd-catalyzed Desymmetrization | ~15 | N/A |
| Magnus & Sebhat | 1998 | o-Vanillin | β-Azidonation of a Silyl Enol Ether | ~16 | N/A |
| Potter & Ellman | 2017 | D-glucose derived nitroalkene | Rh(III)-Catalyzed C-H Bond Addition | 10 | N/A |
Note: N/A indicates that the overall yield was not explicitly reported in the cited overview. The definition of "overall yield" can vary between publications.[1][5]
Experimental Protocols
Protocol 1: General Procedure for Diels-Alder Reaction of a Cyclohexene-Derived Diene
This protocol is based on the strategy employed in the Danishefsky synthesis of pancratistatin, utilizing a silyl-substituted diene and a nitrovinyl sulfone dienophile.[1]
Materials:
-
Diene (e.g., a 1-siloxy-2-alkoxy-cyclohexadiene derivative) (1.0 equiv)
-
Dienophile (e.g., β-nitrovinyl phenyl sulfone) (1.2 equiv)
-
Anhydrous Toluene
-
Round-bottom flask with reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel for column chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the diene and anhydrous toluene.
-
Add the dienophile to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of the limiting reagent), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product is then subjected to aqueous workup. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to afford the desired cycloadduct.
Visualizations
Diagram 1: Retrosynthetic Analysis of (+)-Pancratistatin via a Diels-Alder Strategy
References
- 1. benchchem.com [benchchem.com]
- 2. TOTAL SYNTHESES OF PANCRATISTATIN. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Synthesis of (+)-Pancratistatin by the Rh(III)-Catalyzed Addition of a Densely Functionalized Benzamide to a Sugar-Derived Nitroalkene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. benchchem.com [benchchem.com]
Application Note: Protocol for the Regioselective Synthesis of 1-Cyclohexenyl Acetate and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enol acetates are valuable synthetic intermediates, serving as stable equivalents of enolates. Their synthesis from unsymmetrical ketones presents a challenge of regioselectivity, as deprotonation can occur at multiple sites adjacent to the carbonyl group. The regiochemical outcome of this reaction is dictated by the choice of reaction conditions, which can be tuned to favor either the thermodynamically or kinetically controlled product.
This note provides detailed protocols for the regioselective synthesis of enol acetates from a model substrate, 2-methylcyclohexanone. By controlling the reaction conditions, one can selectively synthesize either the more substituted (thermodynamic) enol acetate, 1-methyl-1-cyclohexenyl acetate , or the less substituted (kinetic) enol acetate, 6-methyl-1-cyclohexenyl acetate . These principles are broadly applicable to other cyclic ketones.
Principle: Thermodynamic vs. Kinetic Control
The regioselectivity of enolate formation is a classic example of thermodynamic versus kinetic control.[1][2]
-
Thermodynamic Control: Under conditions that allow for equilibrium (e.g., weaker base, higher temperature, longer reaction time), the more stable, more substituted enolate is preferentially formed.[1] This is because there is enough energy in the system to overcome the higher activation barrier for its formation and allow the less stable kinetic enolate to revert and form the thermodynamic product.[2] Trapping this enolate leads to the thermodynamic enol acetate.
-
Kinetic Control: Under irreversible conditions (e.g., a strong, sterically hindered base, very low temperature), the enolate that forms fastest is the major product.[3] Deprotonation occurs preferentially at the less sterically hindered α-carbon, leading to the less substituted "kinetic" enolate.[4] These conditions prevent the system from reaching equilibrium.
Experimental Protocols
The following protocols detail the synthesis of the thermodynamic and kinetic enol acetates from 2-methylcyclohexanone.
Protocol 1: Synthesis of 1-methyl-1-cyclohexenyl acetate (Thermodynamic Product)
This protocol utilizes conditions that favor the formation of the more stable, substituted enolate.
Reaction Scheme:
Materials:
-
2-methylcyclohexanone
-
Acetic anhydride (Ac₂O)
-
p-Toluenesulfonic acid (p-TsOH) or another acid catalyst
-
Toluene or another suitable azeotroping solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus and reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 2-methylcyclohexanone (1.0 eq), acetic anhydride (1.5 eq), a catalytic amount of p-toluenesulfonic acid (0.02 eq), and toluene (approx. 2 M concentration of the ketone).
-
Reaction: Heat the mixture to reflux. Water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing saturated NaHCO₃ solution to quench the acid catalyst and neutralize excess acetic anhydride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) two times.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure 1-methyl-1-cyclohexenyl acetate.
Protocol 2: Synthesis of 6-methyl-1-cyclohexenyl acetate (Kinetic Product)
This protocol employs a strong, bulky base at low temperature to favor the formation of the less substituted, kinetic enolate.[3]
Reaction Scheme:
Materials:
-
2-methylcyclohexanone
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Acetic anhydride (Ac₂O)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask or a three-neck round-bottom flask
-
Syringes
-
Dry ice/acetone bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
LDA Preparation (in situ): In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 eq) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).
-
Enolate Formation: While maintaining the temperature at -78 °C, add 2-methylcyclohexanone (1.0 eq) dropwise to the freshly prepared LDA solution. Stir for 1 hour at -78 °C to ensure complete formation of the kinetic enolate.
-
Trapping: Add acetic anhydride (1.2 eq) dropwise to the enolate solution at -78 °C. Stir for an additional 1-2 hours, allowing the mixture to slowly warm to room temperature.
-
Workup: Quench the reaction by slowly adding saturated NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (2x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography or distillation under reduced pressure to yield pure 6-methyl-1-cyclohexenyl acetate.
Data Presentation: Comparison of Protocols
The choice of reaction conditions directly impacts the regiochemical outcome of the enol acetate synthesis from 2-methylcyclohexanone. The table below summarizes the expected results for each protocol.
| Parameter | Protocol 1 (Thermodynamic Control) | Protocol 2 (Kinetic Control) |
| Starting Material | 2-Methylcyclohexanone | 2-Methylcyclohexanone |
| Key Reagents | Ac₂O, p-TsOH | LDA, Ac₂O |
| Temperature | Reflux (e.g., ~110 °C in toluene) | -78 °C |
| Reaction Time | 4 - 8 hours | 2 - 3 hours |
| Major Product | 1-methyl-1-cyclohexenyl acetate | 6-methyl-1-cyclohexenyl acetate |
| Product Stability | More substituted, more stable alkene | Less substituted, less stable alkene |
| Typical Yield | 75 - 90% | 80 - 95% |
| Regioselectivity | >90:10 (Thermodynamic:Kinetic) | >95:5 (Kinetic:Thermodynamic) |
Visualization of Synthetic Workflow
The following diagram illustrates the decision-making process and workflow for the regioselective synthesis of cyclohexenyl acetates.
Caption: Workflow for regioselective synthesis of enol acetates.
References
Application of 1-Acetoxy-1,3-cyclohexadiene in Diels-Alder Reactions: A Detailed Guide for Researchers
For Immediate Release
Introduction
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings. This [4+2] cycloaddition reaction between a conjugated diene and a dienophile has been extensively utilized in the synthesis of complex natural products and novel therapeutic agents. This application note details the use of 1-acetoxy-1,3-cyclohexadiene as a versatile diene in Diels-Alder reactions, offering insights into its reactivity, stereoselectivity, and providing a general protocol for its application. The resulting bicyclic adducts, bearing an acetoxy group, serve as valuable intermediates, readily convertible to functionalized cyclohexenones and other key synthetic building blocks.
The presence of the electron-donating acetoxy group on the diene system enhances its reactivity towards electron-poor dienophiles, a key principle in normal-demand Diels-Alder reactions. The cyclic nature of the diene pre-organizes it in the requisite s-cis conformation, further facilitating the cycloaddition.
Reaction Scheme & Mechanism
The Diels-Alder reaction of 1-acetoxy-1,3-cyclohexadiene with a generic dienophile, such as maleic anhydride, proceeds through a concerted, pericyclic transition state. The reaction is highly stereospecific, with the stereochemistry of the dienophile being retained in the product.
Generation of Lithium Enolates from 1-Cyclohexenyl Acetate: A Detailed Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lithium enolates are powerful nucleophilic intermediates widely employed in organic synthesis for the formation of carbon-carbon bonds. Their generation from enol acetates, such as 1-cyclohexenyl acetate, offers a regioselective route to specific enolates that might be difficult to obtain directly from the parent ketone. This method, pioneered by House and Trost, allows for the controlled formation of the enolate at the position of the original enol acetate double bond. This application note provides a detailed protocol for the generation of lithium enolates from this compound and their subsequent in-situ alkylation, a key transformation in the synthesis of substituted cyclohexanones.
Principle and Advantages
The generation of a lithium enolate from this compound proceeds via the cleavage of the enol acetate with an organolithium reagent, typically methyllithium. The reaction is believed to involve the addition of the organolithium to the acetate carbonyl group, followed by the elimination of a lithium alkoxide and the acetate moiety, resulting in the formation of the corresponding lithium enolate.
A significant advantage of this method is the ability to generate a specific, or "regio-defined", enolate. When starting with an unsymmetrical ketone, direct deprotonation with a strong base can often lead to a mixture of regioisomeric enolates. By first forming a specific enol acetate, the corresponding lithium enolate can be generated with high regioselectivity.
Reaction Scheme
The overall transformation can be depicted as a two-step, one-pot process:
-
Enolate Generation: this compound reacts with two equivalents of methyllithium in a suitable solvent, such as 1,2-dimethoxyethane (DME), to form the lithium enolate of cyclohexanone.
-
In-situ Reaction: The generated lithium enolate is then quenched with an electrophile, for example, an alkyl halide, to form the α-substituted cyclohexanone.
Caption: General reaction scheme for the generation of a lithium enolate from this compound and subsequent in-situ alkylation.
Experimental Protocols
This section provides a detailed experimental protocol for the generation of the lithium enolate of cyclohexanone from this compound and its subsequent methylation with methyl iodide, based on the work of House and Trost.
Materials:
-
This compound
-
Methyllithium (solution in diethyl ether or other suitable solvent)
-
1,2-Dimethoxyethane (DME), freshly distilled from a suitable drying agent (e.g., sodium/benzophenone)
-
Methyl iodide (CH₃I)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, three-necked, flame-dried
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Inert gas supply (Argon or Nitrogen)
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Solvent and Reagent Preparation: Transfer freshly distilled, anhydrous 1,2-dimethoxyethane (DME) to the reaction flask via a cannula or syringe. Cool the flask to -5 °C using an appropriate cooling bath.
-
Enolate Generation: To the cooled DME, add a solution of methyllithium (2.0 equivalents based on the enol acetate) dropwise via syringe while maintaining the internal temperature at -5 °C.
-
Addition of Enol Acetate: Slowly add a solution of this compound (1.0 equivalent) in anhydrous DME to the methyllithium solution dropwise, ensuring the temperature does not rise above -5 °C. Stir the resulting mixture for a predetermined time at this temperature to ensure complete formation of the lithium enolate.
-
Alkylation: To the freshly prepared lithium enolate solution, add methyl iodide (at least 1.0 equivalent) dropwise at -5 °C. The reaction is typically rapid.
-
Quenching: After the addition of the alkylating agent, continue stirring for a short period (e.g., 2 minutes) and then quench the reaction by pouring the mixture into a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer). Combine the organic extracts and wash them sequentially with water and then with brine.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by fractional distillation or column chromatography on silica gel to isolate the desired 2-methylcyclohexanone.
Application Note: A Scalable Protocol for the Synthesis of 1-Cyclohexenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the large-scale synthesis of 1-cyclohexenyl acetate, a valuable intermediate in organic synthesis. The primary method described is the acid-catalyzed acetylation of cyclohexanone with acetic anhydride. Alternative scalable methods, including the esterification of cyclohexene, are also discussed. This document includes comprehensive experimental procedures, data presentation in tabular format for easy comparison of various synthetic routes, and safety guidelines. A graphical workflow is provided to illustrate the synthesis process.
Introduction
This compound is a key enol acetate intermediate utilized in a variety of organic transformations. Enol acetates are versatile reagents in organic chemistry, serving as enolate equivalents in C-C bond formation and as precursors for the synthesis of selectively substituted ketones.[1] Their applications are found in the synthesis of natural products and biologically active molecules.[1] The demand for efficient and scalable methods for the production of this compound is therefore of significant interest to the chemical and pharmaceutical industries. This note details a robust and scalable laboratory procedure for its synthesis.
Experimental Protocols
Method 1: Acid-Catalyzed Acetylation of Cyclohexanone
This protocol is based on the widely used method of reacting cyclohexanone with acetic anhydride in the presence of an acid catalyst. Iodine is a mild and effective catalyst for this transformation.[2]
Materials:
-
Cyclohexanone
-
Acetic anhydride
-
Iodine (catalyst)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask (appropriate for the intended scale)
-
Reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone and acetic anhydride. For a representative scale, use a 1:1.5 molar ratio of cyclohexanone to acetic anhydride.
-
Catalyst Addition: Add a catalytic amount of iodine (approximately 0.05 mol % relative to cyclohexanone).
-
Reaction: Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with diethyl ether.
-
Quenching: Carefully transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by saturated sodium thiosulfate solution to remove excess iodine, and finally with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound. The boiling point is approximately 85-88 °C at 22 mmHg.[3]
Method 2: Alternative Large-Scale Synthesis via Reactive Distillation
For industrial-scale production, reactive distillation offers a process-intensified approach by combining reaction and separation in a single unit. The esterification of cyclohexene with acetic acid can be carried out using a solid acid catalyst in a reactive distillation column.[4][5] This method can achieve high yields (up to 99.8%) of cyclohexyl acetate, and similar principles can be applied for the synthesis of this compound from cyclohexanone, although specific process parameters would need optimization.[6]
Catalysts: Solid acid catalysts such as sulfonic acid-type styrene cation exchange resins (e.g., Amberlyst-15) or zeolites are commonly employed.[7][8][9]
General Procedure Outline:
-
The reactive distillation column is packed with a suitable solid acid catalyst.
-
Cyclohexanone and acetic anhydride are continuously fed into the column.
-
The reaction occurs in the catalyst bed, and the products and unreacted materials are separated based on their boiling points.
-
The lower-boiling components are removed from the top of the column, while the higher-boiling product, this compound, is collected from the bottom.[4]
Data Presentation
The following table summarizes various catalytic systems and conditions for the synthesis of enol acetates, providing a comparative overview.
| Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Cyclohexanone, Acetic Anhydride | Iodine | Neat | Reflux | Good | [2] |
| Cyclohexanone, Acetic Anhydride | Perchloric Acid | Neat | Not specified | Not specified | [1] |
| Cyclohexene, Acetic Acid | Sulfonic acid-type cation exchange resin | Neat | 70-120 | High (for cyclohexyl acetate) | [8] |
| 1-Ethynylcyclohexanol | Phosphorus pentoxide | Benzene | Reflux | 56-70 | [3] |
Experimental Workflow
The following diagram illustrates the key steps in the laboratory-scale synthesis of this compound from cyclohexanone.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Acetic anhydride is corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Cyclohexanone is flammable and can be irritating. Avoid inhalation and skin contact.
-
Iodine is harmful if inhaled or swallowed. Avoid creating dust.
-
Diethyl ether is extremely flammable. Work away from ignition sources.
-
The reaction should be performed in a fume hood.
-
Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound. The described method using iodine as a catalyst is efficient and straightforward for laboratory-scale synthesis. For larger, industrial-scale production, reactive distillation presents a highly efficient alternative. Researchers and professionals in drug development can utilize these protocols for the reliable production of this important chemical intermediate.
References
- 1. Thieme E-Journals - Synlett / Full Text [thieme-connect.com]
- 2. A Selective Catalytic Method of Enol-acetylation under Microwave Irradiation - Journal of Chemical Research, Synopses (RSC Publishing) DOI:10.1039/A902094B [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Novel Reactive Distillation Process for Cyclohexyl Acetate Production: Design, Optimization, and Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103664586A - Method for preparing cyclohexyl acetate and method for preparing cyclohexanol ethanol - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN102875371A - Method for synthesizing cyclohexyl acetate from cyclohexene - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. CN103787877B - Preparation method of cyclohexyl acetate - Google Patents [patents.google.com]
Application Notes and Protocols for Monitoring 1-Cyclohexenyl Acetate Reactions
These application notes provide detailed methodologies for researchers, scientists, and drug development professionals to monitor reactions involving 1-Cyclohexenyl acetate. The protocols cover a range of common and powerful analytical techniques, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Gas Chromatography (GC)
Application Note:
Gas Chromatography (GC) is a fundamental analytical technique for separating and quantifying volatile components in a reaction mixture.[1] It is highly effective for monitoring the synthesis of this compound, allowing for the assessment of reaction progress, product purity, and the relative abundance of isomers or byproducts.[1] Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides high sensitivity and selectivity for acetate compounds.[2]
Experimental Protocol: GC Analysis of this compound
This protocol outlines the procedure for analyzing the composition of a reaction mixture containing this compound using GC-FID.
Materials:
-
Reaction mixture aliquot
-
Anhydrous drying agent (e.g., magnesium sulfate or calcium chloride)[1]
-
GC vials with septa[2]
-
Microsyringe (e.g., 10 µL)
Procedure:
-
Sample Preparation:
-
At desired time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
If necessary, quench the reaction by diluting the aliquot in a suitable solvent.[3]
-
If the reaction mixture contains an aqueous phase, perform a liquid-liquid extraction with a suitable organic solvent.
-
Dry the organic layer over a small amount of anhydrous magnesium sulfate or calcium chloride for 10-15 minutes until the liquid is clear.[1]
-
Carefully decant or filter the dried sample into a clean GC vial.[1]
-
Prepare a dilute sample for analysis by adding one drop of the dried mixture to approximately 1 mL of acetone in the GC vial to prevent column overloading.[1]
-
-
GC Instrument Setup:
-
Set up the gas chromatograph with the parameters outlined in Table 1. These parameters may require optimization for specific instruments and reaction conditions.
-
-
Injection:
-
Data Analysis:
-
Allow the chromatogram to develop fully.
-
Identify the peaks corresponding to the starting materials, this compound, and any byproducts based on their retention times.
-
Integrate the area under each peak to determine the relative percentage of each component.
-
Reaction progress can be quantified by monitoring the decrease in reactant peak area and the increase in the product peak area over time.
-
Data Presentation:
Table 1: Typical GC Parameters for this compound Analysis
| Parameter | Value | Reference |
|---|---|---|
| Column | DB-5ms or similar non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) | [1][3] |
| Carrier Gas | Helium or Hydrogen | [1] |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) | [1] |
| Injector Type | Split/Splitless | [1] |
| Injector Temp. | 250°C | [1] |
| Split Ratio | 50:1 | [1] |
| Oven Program | ||
| - Initial Temp. | 40°C, hold for 2 minutes | [1] |
| - Ramp Rate | 5°C/min to 150°C | [1] |
| - Final Temp. | 150°C, hold for 2 minutes | [1] |
| Detector | Flame Ionization Detector (FID) | [1] |
| Detector Temp. | 250°C |[1] |
Mandatory Visualization:
Caption: Workflow for monitoring reactions using Gas Chromatography.
High-Performance Liquid Chromatography (HPLC)
Application Note:
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound.[5] A reverse-phase (RP) HPLC method can effectively separate the compound from reactants and impurities.[5] This technique is particularly useful for reactions involving non-volatile starting materials or products and can be scaled for preparative separation to isolate impurities.[5]
Experimental Protocol: RP-HPLC Analysis of this compound
This protocol describes a reverse-phase HPLC method for the analysis of this compound.
Materials:
-
Reaction mixture aliquot
-
Acetonitrile (MeCN), HPLC grade
-
Water, HPLC grade
-
Phosphoric acid or Formic acid (for MS compatibility)[5]
-
HPLC vials with septa
Procedure:
-
Sample Preparation:
-
Withdraw a small aliquot from the reaction mixture at specific time intervals.
-
Quench the reaction if necessary.
-
Dilute the sample with the mobile phase to a suitable concentration.
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.
-
-
HPLC Instrument Setup:
-
Configure the HPLC system with the parameters detailed in Table 2.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Monitor the separation using a UV detector at an appropriate wavelength.
-
Identify the peak for this compound based on its retention time, which can be confirmed by running a standard.
-
-
Data Processing:
-
Integrate the peak areas from the chromatogram.
-
Determine the concentration of reactants and products to monitor the reaction's progress.
-
Data Presentation:
Table 2: HPLC Parameters for this compound Analysis
| Parameter | Value | Reference |
|---|---|---|
| Column | Newcrom R1 or similar C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) | [5] |
| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid | [5] |
| MS-Compatible Mobile Phase | Acetonitrile (MeCN) and Water with Formic Acid | [5] |
| Detection | UV-Vis Detector | [6] |
| Mode | Isocratic or Gradient (to be optimized) | |
| Flow Rate | 1.0 mL/min (typical) |
| Injection Volume | 10-20 µL | |
Mandatory Visualization:
Caption: Step-by-step workflow for HPLC reaction monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note:
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful and non-destructive technique for real-time reaction monitoring.[7][8] ¹H NMR, in particular, allows for the direct observation and quantification of reactants, intermediates, and products in the reaction mixture without the need for separation.[3][7] By tracking the disappearance of reactant signals and the appearance of characteristic product signals, one can obtain detailed kinetic information.[8]
Experimental Protocol: ¹H NMR Monitoring of this compound Reactions
This protocol details the use of ¹H NMR for monitoring reaction progress.
Materials:
-
Reaction mixture aliquot
-
Deuterated solvent (e.g., CDCl₃)[9]
-
NMR tubes
-
Internal standard (e.g., tetramethylsilane (TMS) or 1,3,5-trimethoxybenzene)[3]
Procedure:
-
Sample Preparation:
-
NMR Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire a ¹H NMR spectrum. For real-time monitoring, a series of spectra can be acquired automatically over time.
-
-
Data Analysis:
-
Process the NMR spectra (e.g., phasing, baseline correction).
-
Identify the characteristic peaks for reactants and the this compound product (see Table 3).
-
Integrate the peaks corresponding to the starting material and the product.
-
Calculate the conversion by comparing the integral of the product peak to the sum of the integrals of the reactant and product peaks, or by referencing the internal standard.
-
Data Presentation:
Table 3: Characteristic ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Compound / Group | Signal Type | Approximate Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| Cyclohexyl acetate | [9][10] | ||
| -CH-O- (methine) | multiplet | ~4.7 | [10] |
| -C(=O)CH₃ (acetyl) | singlet | ~2.01 | [9] |
| -CH₂- (cyclohexyl ring) | multiplet | ~1.28-1.89 | [9] |
| This compound (Reactant/Product) | |||
| Olefinic Proton | multiplet | (Varies) | |
| Acetyl Protons | singlet | ~2.1 |
| Allylic Protons | multiplet | (Varies) | |
Note: Specific chemical shifts for this compound may vary depending on the reaction conditions and solvent.
Mandatory Visualization:
Caption: Logical relationship for calculating conversion via NMR.
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note:
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for real-time, in-situ monitoring of chemical reactions.[11][12] By tracking changes in the infrared spectrum over time, it is possible to follow the consumption of reactants and the formation of products by observing their characteristic functional group absorbances.[11][13] This technique is particularly useful for understanding reaction kinetics and identifying the formation of intermediates or byproducts.[11][12] The use of Attenuated Total Reflectance (ATR) probes allows for direct measurement in the reaction vessel without sample preparation.[14]
Experimental Protocol: In-situ ATR-FTIR Reaction Monitoring
This protocol describes the use of an ATR-FTIR probe for continuous reaction monitoring.
Materials:
-
FTIR spectrometer with an ATR probe (e.g., diamond-tipped)[11]
-
Reaction setup compatible with the ATR probe
Procedure:
-
Setup:
-
Insert the ATR-FTIR probe directly into the reaction vessel, ensuring it is fully immersed in the reaction mixture.
-
Collect a background spectrum of the solvent or the initial reaction mixture before initiating the reaction.[13]
-
-
Data Acquisition:
-
Data Analysis:
-
Monitor the changes in the IR spectrum over time.
-
Focus on the characteristic absorption bands for the reactants and the this compound product (see Table 4).
-
Plot the absorbance of key peaks versus time to generate reaction profiles. These profiles can be used to determine reaction kinetics.[13]
-
Data Presentation:
Table 4: Key FTIR Functional Group Frequencies for Monitoring
| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) | Expected Trend during Reaction |
|---|---|---|---|
| C=C (Alkene) | Stretch | 1650 - 1680 | Decrease (reactant) or Increase (product) |
| C=O (Ester) | Stretch | 1735 - 1750 | Increase (product) |
| C-O (Ester) | Stretch | 1000 - 1300 | Increase (product) |
| O-H (Alcohol, if reactant) | Stretch (broad) | 3200 - 3600 | Decrease (reactant) |
Mandatory Visualization:
Caption: Workflow for real-time reaction analysis using in-situ FTIR.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fybikon.no [fybikon.no]
- 5. Cyclohexene-1-yl acetate | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 8. asahilab.co.jp [asahilab.co.jp]
- 9. rsc.org [rsc.org]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. clairet.co.uk [clairet.co.uk]
- 12. IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. adhesivesmag.com [adhesivesmag.com]
Application Notes and Protocols: Preparation of Silyl Enol Ethers from 1-Cyclohexenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silyl enol ethers are pivotal intermediates in modern organic synthesis, serving as versatile nucleophiles in a myriad of carbon-carbon bond-forming reactions, including Mukaiyama aldol additions, Michael reactions, and C-alkylation/acylation reactions. Their stability, ease of handling, and predictable reactivity make them indispensable tools in the synthesis of complex molecules, including active pharmaceutical ingredients. While typically synthesized from ketones or aldehydes, this document outlines a protocol for the preparation of a silyl enol ether, specifically 1-(trimethylsilyloxy)cyclohexene, from the corresponding enol acetate, 1-cyclohexenyl acetate.
This approach proceeds via a two-step, one-pot process involving the generation of a lithium enolate from the enol acetate, followed by in-situ trapping with a silylating agent. This methodology provides an alternative route to silyl enol ethers, particularly when the parent ketone is unstable or when regiochemical control is paramount.
Proposed Reaction Pathway
The conversion of this compound to 1-(trimethylsilyloxy)cyclohexene is proposed to occur via the following pathway:
-
Enolate Generation: Treatment of this compound with a strong organometallic base, such as methyllithium, results in the cleavage of the acetate group to generate the corresponding lithium enolate of cyclohexanone.
-
Silylation (In-situ Trapping): The generated lithium enolate is then trapped in the same reaction vessel with an electrophilic silylating agent, such as trimethylsilyl chloride (TMSCl), to afford the desired silyl enol ether.
Quantitative Data Summary
The following table summarizes representative yields for the generation of enolates from enol acetates and their subsequent trapping with electrophiles, as well as the direct silylation of cyclohexanone enolate. This data provides an expected range of efficiency for the proposed protocol.
| Entry | Enol Acetate/Precursor | Base/Reagent | Electrophile | Product | Yield (%) | Reference Analogy |
| 1 | This compound | 2 eq. MeLi | Trimethylsilyl chloride | 1-(Trimethylsilyloxy)cyclohexene | 85-95 (estimated) | Cleavage of enol acetates with MeLi to form enolates, followed by high-yielding trapping. |
| 2 | Cyclohexanone | LDA | Trimethylsilyl chloride | 1-(Trimethylsilyloxy)cyclohexene | 90-98 | Standard procedure for silyl enol ether formation from a ketone. |
| 3 | Isopropenyl acetate | 2 eq. MeLi | Benzaldehyde | 3-Hydroxy-3-phenyl-2-butanone | 75-85 | Trapping of an enol acetate-derived enolate with an aldehyde. |
Experimental Protocols
Protocol 1: Synthesis of 1-(Trimethylsilyloxy)cyclohexene from this compound
Materials:
-
This compound
-
Methyllithium (MeLi) solution in diethyl ether (e.g., 1.6 M)
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, dropping funnel, syringe)
Procedure:
-
Reaction Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a reflux condenser connected to an argon or nitrogen inlet.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction) to the flask via syringe. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Substrate Addition: To the cooled THF, add this compound (1.0 eq.) dropwise via syringe.
-
Enolate Generation: Slowly add methyllithium solution (2.0 eq.) dropwise to the stirred solution over a period of 10-15 minutes. The reaction mixture may turn slightly yellow or cloudy. Stir the mixture at -78 °C for 1 hour.
-
Silylation: Add trimethylsilyl chloride (1.2 eq.) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by distillation under reduced pressure to afford pure 1-(trimethylsilyloxy)cyclohexene.
Visualizations
Reaction Workflow Diagram
Caption: Proposed workflow for synthesizing 1-(trimethylsilyloxy)cyclohexene.
Signaling Pathway Analogy: Enolate Formation and Trapping
Caption: Conceptual pathway illustrating the formation of the silyl enol ether.
Application Notes and Protocols for Enzymatic Reactions Involving 1-Cyclohexenyl Acetate as a Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclohexenyl acetate is a versatile enol ester substrate utilized in various enzymatic reactions, primarily catalyzed by lipases and esterases. These biocatalytic transformations are of significant interest in organic synthesis and drug development due to their high chemo-, regio-, and enantioselectivity under mild reaction conditions. The primary enzymatic reactions involving this compound are hydrolysis and transesterification. These reactions are pivotal for the kinetic resolution of racemic alcohols and the synthesis of valuable chiral compounds. This document provides detailed application notes, experimental protocols, and quantitative data for enzymatic reactions involving this compound, with a focus on widely used enzymes such as Candida antarctica lipase B (CALB) and Pseudomonas cepacia lipase (PCL).
Key Enzymatic Reactions
The two predominant enzymatic reactions involving this compound are:
-
Hydrolysis: In the presence of water, lipases or esterases catalyze the hydrolysis of this compound to produce cyclohexanone and acetic acid. This reaction is often employed in kinetic resolutions where the enzyme selectively hydrolyzes one enantiomer of a chiral ester.
-
Transesterification (Acylation): In a non-aqueous environment, this compound can act as an acyl donor to an alcohol. This process, known as transesterification or acylation, is widely used for the kinetic resolution of racemic alcohols. The enzyme selectively transfers the acetyl group to one enantiomer of the alcohol, resulting in an enantioenriched acetate and the unreacted, enantioenriched alcohol.
Data Presentation
Enzyme Selectivity in Kinetic Resolutions of Cyclohexanol Derivatives
The following table summarizes the enantioselectivity (E-value) of different lipases in the kinetic resolution of various cyclohexanol derivatives, which are structurally related to the product of this compound hydrolysis. High E-values (typically >100) are indicative of excellent enantioselectivity, making the enzymatic resolution a synthetically useful process.
| Enzyme | Substrate | Acyl Donor | Solvent | E-value | Reference |
| Pseudomonas cepacia Lipase (PS) | cis-2-Cyanocyclohexanol | Vinyl acetate | Diethyl ether | >200 | [1] |
| Pseudomonas cepacia Lipase (PS) | trans-2-Cyanocyclohexanol | Vinyl acetate | Diethyl ether | >200 | [1] |
| Candida antarctica Lipase B (Novozym 435) | cis-2-Dialkylaminomethylcyclohexanol | Vinyl acetate | Diisopropyl ether | >200 | [1] |
| Candida antarctica Lipase B (Novozym 435) | trans-2-Dialkylaminomethylcyclohexanol | Vinyl acetate | Diisopropyl ether | >200 | [1] |
| Pseudomonas sp. Lipase (AK) | trans-2-Azidocyclohexanol | - | - | High | [2] |
| Pseudomonas sp. Lipase (PS) | cis-2-Azidocyclohexanol | - | - | High | [2] |
| Pseudomonas fluorescens Lipase (AK) | trans-Flavan-4-ol | Vinyl acetate | Vinyl acetate | >200 | [3] |
Optimal Conditions for Lipase-Catalyzed Reactions
This table outlines typical optimal conditions for lipase-catalyzed reactions, which can be adapted for experiments with this compound.
| Parameter | Optimal Condition | Notes | Reference |
| Enzyme | Immobilized Candida antarctica Lipase B (Novozym 435) or Pseudomonas cepacia Lipase | Immobilized enzymes offer higher stability and reusability.[4][5] | |
| Solvent | Non-polar organic solvents (e.g., hexane, diisopropyl ether, toluene) | Minimizes enzyme denaturation and side reactions.[6] | |
| Acyl Donor (for transesterification) | Vinyl acetate | The vinyl alcohol byproduct tautomerizes to acetaldehyde, driving the reaction forward. | [3] |
| Temperature | 30-60 °C | The optimal temperature depends on the specific enzyme and its stability.[7] | |
| Substrate Molar Ratio (Alcohol:Acyl Donor) | 1:1 to 1:3 | An excess of the acyl donor can increase the reaction rate.[7] | |
| Water Content | Low (for transesterification) | A small amount of water is often necessary for enzyme activity, but excess water will favor hydrolysis.[8] | |
| Agitation | 150-250 rpm | Ensures proper mixing and reduces mass transfer limitations. | [3] |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Hydrolysis of this compound
This protocol describes a general procedure for the enzymatic hydrolysis of this compound.
Materials:
-
This compound
-
Immobilized Lipase (e.g., Candida antarctica lipase B or Pseudomonas cepacia lipase)
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
Organic solvent (e.g., tert-butanol, for substrate solubility if needed)
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., screw-capped vial or round-bottom flask)
-
Analytical equipment for monitoring the reaction (e.g., Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC))
Procedure:
-
Reaction Setup: In a reaction vessel, prepare a solution of this compound (e.g., 10-50 mM) in phosphate buffer. If the substrate has limited solubility in the aqueous buffer, a co-solvent such as tert-butanol (up to 20% v/v) can be added.
-
Enzyme Addition: Add the immobilized lipase (e.g., 10-50 mg per mmol of substrate) to the reaction mixture.
-
Incubation: Seal the vessel and place it on a magnetic stirrer at a controlled temperature (e.g., 30-40 °C). Stir the mixture at a constant rate (e.g., 200 rpm).
-
Reaction Monitoring: At regular intervals, withdraw small aliquots from the reaction mixture. To stop the enzymatic reaction in the aliquot, filter out the enzyme or add a quenching solvent (e.g., a water-miscible organic solvent like acetonitrile).
-
Analysis: Analyze the aliquots by GC or HPLC to determine the concentration of the remaining this compound and the formation of cyclohexanone.
-
Work-up: Once the desired conversion is achieved, remove the immobilized enzyme by filtration. The enzyme can be washed with a suitable solvent, dried, and stored for reuse. The aqueous filtrate containing the product can be extracted with an organic solvent (e.g., ethyl acetate). The organic extracts can then be dried over anhydrous sodium sulfate, filtered, and the solvent evaporated under reduced pressure to isolate the product.
Protocol 2: Lipase-Catalyzed Kinetic Resolution of a Racemic Alcohol using this compound
This protocol outlines a general procedure for the kinetic resolution of a racemic secondary alcohol via transesterification with this compound.
Materials:
-
Racemic alcohol
-
This compound (as acyl donor)
-
Immobilized Lipase (e.g., Novozym 435 or Lipase PS)
-
Anhydrous organic solvent (e.g., hexane, diisopropyl ether)
-
Molecular sieves (optional, to maintain anhydrous conditions)
-
Shaking incubator or magnetic stirrer
-
Reaction vessel
-
Analytical equipment for monitoring enantiomeric excess (e.e.) and conversion (e.g., Chiral GC or Chiral HPLC)
Procedure:
-
Reaction Setup: In a dry reaction vessel, dissolve the racemic alcohol (e.g., 0.1 M) and this compound (e.g., 0.15 M, 1.5 equivalents) in the anhydrous organic solvent. Add molecular sieves (e.g., 4 Å) if stringent anhydrous conditions are required.
-
Enzyme Addition: Add the immobilized lipase (e.g., 20-100 mg per mmol of alcohol) to the mixture.
-
Incubation: Seal the vessel and place it in a shaking incubator or on a magnetic stirrer at a controlled temperature (e.g., 40-50 °C) and agitation speed (e.g., 200 rpm).
-
Monitoring: Periodically withdraw aliquots and analyze them by chiral GC or HPLC to monitor the conversion and the enantiomeric excess of both the unreacted alcohol and the newly formed acetate ester. The reaction is typically stopped at or near 50% conversion to obtain high e.e. for both products.
-
Work-up: When the desired conversion and e.e. are reached, filter off the immobilized enzyme. The enzyme can be washed and reused.
-
Product Separation: The filtrate contains the unreacted alcohol and the acetylated product. These can be separated by column chromatography on silica gel.
Visualizations
Experimental Workflow for Kinetic Resolution
Caption: Workflow for enzymatic kinetic resolution of a racemic alcohol.
Signaling Pathway of Lipase-Catalyzed Transesterification (Ping-Pong Bi-Bi Mechanism)
Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed transesterification.
References
- 1. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Burkholderia cepacia lipase: A versatile catalyst in synthesis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimized synthesis of lipase-catalyzed hexyl acetate in n-hexane by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kagawa-u.repo.nii.ac.jp [kagawa-u.repo.nii.ac.jp]
Troubleshooting & Optimization
Side reactions and byproducts in enol acetate formation
Welcome to the technical support center for enol acetate formation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and access detailed experimental guidance.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of enol acetates.
Q1: My enol acetate yield is low. What are the potential causes and how can I improve it?
A1: Low yields in enol acetate synthesis can stem from several factors. The primary considerations are incomplete conversion of the starting ketone and the formation of side products.
-
Incomplete Reaction: Ensure sufficient reaction time and appropriate temperature. For thermodynamically controlled reactions, longer reaction times at higher temperatures are often necessary to allow the equilibrium to favor the more stable enol acetate. For kinetically controlled reactions, it is crucial to maintain a very low temperature (e.g., -78°C) to prevent equilibration to the thermodynamic product.[1]
-
Suboptimal Reagents: The purity of reagents is critical. Acetic anhydride can hydrolyze to acetic acid if exposed to moisture, reducing its effectiveness.[2] Ensure all reagents and solvents are anhydrous, especially when using strong bases like LDA.
-
Side Reactions: The most common side reactions are C-acylation and aldol condensation. The choice of reaction conditions is key to minimizing these.
Troubleshooting Table for Low Yield
| Potential Cause | Recommended Action | Expected Outcome |
| Incomplete conversion (Thermodynamic) | Increase reaction time and/or temperature. Ensure an effective acid catalyst (e.g., p-TsOH, HClO₄) is used. | Drive the equilibrium towards the more stable enol acetate product. |
| Incomplete conversion (Kinetic) | Ensure the use of a strong, non-nucleophilic base (e.g., LDA) in a stoichiometric amount at low temperature (-78°C) to achieve rapid and complete deprotonation.[3] | Maximize the formation of the kinetic enolate before it can equilibrate. |
| C-acylation byproduct | Use acetic anhydride as the acylating agent, as its "hard" electrophilic character favors O-acylation.[4] Avoid "softer" acylating agents if O-acylation is desired. | Minimize the formation of 1,3-dicarbonyl compounds. |
| Aldol condensation | Use a strong, non-nucleophilic base like LDA to ensure complete conversion of the ketone to the enolate, minimizing the presence of the ketone electrophile.[5] Alternatively, for acid-catalyzed reactions, ensure conditions do not favor intermolecular condensation. | Reduce the formation of β-hydroxy ketone/aldehyde or α,β-unsaturated carbonyl byproducts.[6] |
| Reagent Decomposition | Use freshly opened or properly stored anhydrous acetic anhydride and solvents. | Ensure the acylating agent is active and side reactions from moisture are minimized. |
Q2: I am getting a mixture of regioisomers (enol acetate isomers) from my unsymmetrical ketone. How can I control the regioselectivity?
A2: The formation of regioisomeric enol acetates is a common challenge with unsymmetrical ketones. The product distribution is determined by whether the reaction is under kinetic or thermodynamic control.
-
Kinetic Control: Favors the formation of the less substituted (less thermodynamically stable) enol acetate. This is achieved by using a strong, sterically hindered base (like LDA) at low temperatures (-78°C) with short reaction times.[1][3] These conditions promote the rapid removal of the most accessible proton.
-
Thermodynamic Control: Favors the formation of the more substituted (more thermodynamically stable) enol acetate. This is achieved by using a weaker base (like an alkoxide) or an acid catalyst (like p-TsOH or HClO₄) at higher temperatures with longer reaction times, allowing the enolates to equilibrate.[7]
Q3: I am observing byproducts that are not the desired enol acetate. What are they and how can I avoid them?
A3: The primary byproducts in enol acetate formation are C-acylation products and aldol condensation products.
-
C-Acylation Products (1,3-Dicarbonyls): These arise from the enolate attacking the acylating agent with its carbon atom instead of the oxygen atom. The likelihood of C-acylation versus O-acylation is explained by Hard/Soft Acid/Base (HSAB) theory. Acetic anhydride is a "hard" electrophile, which preferentially reacts with the "hard" oxygen of the enolate, leading to the desired O-acylation. Softer acylating agents would favor C-acylation.[4][8]
-
Aldol Condensation Products: This occurs when an enolate attacks the carbonyl group of an unreacted ketone molecule. This is more prevalent when using weaker bases that do not fully deprotonate the starting ketone, leading to a mixture of enolate and ketone in the reaction. Using a strong base like LDA to form the enolate completely before adding the electrophile can prevent this.[5][9] Under acidic conditions, aldol condensation can also occur.[6][10]
Q4: How can I purify my enol acetate from the reaction mixture and separate E/Z isomers if they form?
A4: Purification typically involves a standard aqueous workup to remove the catalyst and any water-soluble byproducts, followed by distillation or column chromatography.
-
Standard Purification: The reaction mixture is often quenched with water or a mild aqueous acid/base. The product is then extracted into an organic solvent, washed, dried, and concentrated. Final purification is usually achieved by vacuum distillation or flash column chromatography on silica gel.[7]
-
Separation of E/Z Isomers: If a mixture of E/Z isomers is formed, their separation can be challenging due to their similar physical properties. High-performance liquid chromatography (HPLC), sometimes on silver-nitrate-impregnated silica gel, is a common method for separating such isomers.[11][12] Careful selection of the chromatographic conditions is essential.
Experimental Protocols
Protocol 1: Thermodynamic Enol Acetate Formation using Acetic Anhydride and p-Toluenesulfonic Acid
This protocol is adapted from a procedure for the formation of the enol acetate of 2-heptanone as an intermediate in the synthesis of 3-n-butyl-2,4-pentanedione.[7]
Materials:
-
2-Heptanone
-
Acetic Anhydride
-
p-Toluenesulfonic acid monohydrate
-
Round-bottomed flask
-
Magnetic stirrer
Procedure:
-
To a 500-mL round-bottomed flask equipped with a magnetic stirrer, add 2-heptanone (0.251 mole), acetic anhydride (0.500 mole), and p-toluenesulfonic acid monohydrate (0.010 mole).
-
Stopper the flask and stir the mixture at room temperature. The reaction progress can be monitored by TLC or GC-MS. Under these equilibrating conditions, the more stable, more substituted enol acetate is the major product.[7]
-
Upon completion, the reaction can be worked up by carefully adding the mixture to a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
The product is then extracted with a suitable organic solvent (e.g., diethyl ether), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude enol acetate can be purified by vacuum distillation.
Protocol 2: Kinetic Enol Acetate Formation using Lithium Diisopropylamide (LDA) and Acetic Anhydride
This protocol is a general procedure for the formation of a kinetic enolate, which is then trapped with acetic anhydride.
Materials:
-
Unsymmetrical ketone (e.g., 2-methylcyclohexanone)
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
Acetic Anhydride
-
Schlenk line or argon/nitrogen atmosphere setup
-
Dry glassware
Procedure:
-
LDA Preparation: In a flame-dried, two-necked flask under an inert atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78°C (dry ice/acetone bath). Add n-BuLi (1.05 equivalents) dropwise via syringe. Stir the solution at -78°C for 30 minutes.
-
Enolate Formation: To the freshly prepared LDA solution at -78°C, add a solution of the ketone (1.0 equivalent) in anhydrous THF dropwise. Stir the mixture at -78°C for 1-2 hours to ensure complete formation of the kinetic enolate.[3]
-
Acylation: Add acetic anhydride (1.1 equivalents) dropwise to the enolate solution at -78°C. Stir for an additional 1-2 hours at this temperature.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting enol acetate by flash column chromatography or vacuum distillation.
Data Presentation
Table 1: Regioselectivity in Enol Acetate Formation from an Unsymmetrical Ketone
| Control Type | Conditions | Major Product | Minor Product |
| Kinetic | LDA, THF, -78°C | Less substituted enol acetate | More substituted enol acetate |
| Thermodynamic | p-TsOH, Ac₂O, RT to reflux | More substituted enol acetate | Less substituted enol acetate |
This table provides a qualitative comparison. Quantitative yields are highly substrate-dependent.
Visualizations
Caption: Reaction pathways in enol acetate synthesis.
Caption: Troubleshooting workflow for enol acetate synthesis.
References
- 1. ochemacademy.com [ochemacademy.com]
- 2. Acetic anhydride - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. reddit.com [reddit.com]
- 5. Aldol reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. scribd.com [scribd.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google Patents [patents.google.com]
- 12. chromatographytoday.com [chromatographytoday.com]
Purification of 1-Cyclohexenyl acetate by distillation or chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 1-cyclohexenyl acetate. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for distillation and chromatography methods.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is crucial for planning any purification procedure.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂O₂ | [1][2][3] |
| Molecular Weight | 140.18 g/mol | [1][3] |
| Boiling Point | 214.9 °C at 760 mmHg | [2] |
| 76-77 °C at 17 mmHg | [1] | |
| Density | 0.998 g/mL at 25 °C | [1] |
| Refractive Index | n²⁰/D 1.458 | [1][2] |
| Sensitivity | Moisture Sensitive | [1][2] |
Frequently Asked Questions (FAQs)
Q1: Which purification method should I choose: distillation or chromatography?
A1: The choice depends on the nature of the impurities and the required purity of the final product.
-
Distillation is effective for separating this compound from impurities with significantly different boiling points, such as residual high-boiling solvents or non-volatile starting materials. Fractional distillation is preferred over simple distillation if the boiling points of the impurities are close to that of the product.[4][5][6]
-
Column Chromatography is ideal for removing impurities with similar boiling points but different polarities, such as isomers or byproducts from the synthesis.[7][8] It generally offers higher resolution for complex mixtures.
Q2: What are the primary impurities I should be concerned about?
A2: Common impurities can include unreacted starting materials like cyclohexene and acetic acid, side-products from the synthesis, and hydrolysis products.[9][10] Since this compound is moisture-sensitive, exposure to water can lead to its hydrolysis back to cyclohexanone and acetic acid.[1][2]
Q3: Why is vacuum distillation recommended for this compound?
A3: this compound has a high boiling point at atmospheric pressure (214.9 °C).[2] Heating the compound to this temperature can cause decomposition, leading to lower yields and the introduction of new impurities. Vacuum distillation significantly lowers the boiling point (e.g., 76-77 °C at 17 mmHg), allowing for a safer and more efficient purification with minimal product loss.[1][11]
Q4: How do I select the appropriate solvent system for column chromatography?
A4: The ideal solvent system (eluent) should provide good separation of your product from impurities. This is typically determined by running several small-scale tests on a Thin Layer Chromatography (TLC) plate.[8][12] For this compound, which is a moderately polar ester, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[13][14] A common approach is to start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity. The optimal solvent system should give your product an Rf value of approximately 0.3-0.5 on the TLC plate.[14]
Troubleshooting Guides
Distillation Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Bumping / Uneven Boiling | Superheating of the liquid. | Add boiling chips or a magnetic stir bar to the distillation flask. Ensure smooth and even heating with a heating mantle or oil bath. |
| Product is Discolored | Decomposition due to excessive heat. | Use vacuum distillation to lower the boiling point. Ensure the heating mantle temperature is not set too high. |
| Poor Separation of Components | Boiling points of components are too close for simple distillation. Insufficient column efficiency. | Use a fractionating column (fractional distillation) to increase the number of theoretical plates.[4] Ensure a slow and steady distillation rate. |
| Low Product Recovery | Leaks in the system, especially under vacuum. Condenser is not efficient enough. Hold-up in the fractionating column. | Check all glass joints for a proper seal. Use appropriate grease for vacuum work. Ensure a steady flow of cold water through the condenser. Minimize the column size to what is necessary for the separation. |
| Observed Boiling Point is Incorrect | Inaccurate pressure reading (for vacuum distillation). Thermometer placed incorrectly. | Calibrate the manometer. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation (Bands Overlap) | Incorrect solvent system (eluent). Column was overloaded with crude material. Column was not packed properly. | Optimize the eluent polarity using TLC; aim for a larger difference in Rf values.[15] Reduce the amount of sample loaded onto the column. Ensure the column is packed uniformly without cracks or channels.[15] |
| Product Elutes Too Quickly (Low Retention) | The eluent is too polar. | Decrease the polarity of the eluent (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture).[15] |
| Product Does Not Elute from the Column | The eluent is not polar enough. | Increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate or add a small amount of a more polar solvent like methanol).[15] |
| Streaking or Tailing of the Product Band | The compound is interacting too strongly with the silica gel. The sample was not loaded in a concentrated band. The compound is not fully soluble in the eluent. | Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds).[14] Dissolve the sample in a minimal amount of solvent before loading. Ensure the sample is fully dissolved before loading.[15] |
| Cracks or Channels in the Silica Bed | The silica gel was not packed properly or has run dry. | Never let the solvent level drop below the top of the silica gel. Pack the column carefully as a slurry to ensure a uniform bed. |
Experimental Protocols
Protocol 1: Purification by Vacuum Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum adapter, a short Vigreux or other packed fractionating column, a condenser, and a receiving flask. Ensure all glassware is dry and joints are properly sealed.
-
Sample Preparation: Place the crude this compound into the distillation flask along with a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.
-
Initiate Vacuum: Connect the apparatus to a vacuum pump with a pressure gauge. Slowly and carefully evacuate the system to the desired pressure (e.g., 15-20 mmHg).
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle or oil bath.
-
Distillation: The temperature will rise as the vapor reaches the thermometer. Collect any initial low-boiling fractions (foreruns) in a separate receiving flask.
-
Product Collection: When the temperature stabilizes at the boiling point of this compound at the working pressure (approx. 76-77 °C at 17 mmHg), switch to a clean receiving flask to collect the pure product.[1]
-
Completion: Stop the distillation when the temperature begins to drop or when only a small residue remains in the distillation flask.
-
Shutdown: Turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.
Protocol 2: Purification by Flash Column Chromatography
-
Solvent Selection: Using TLC, determine the optimal eluent composition (e.g., a mixture of ethyl acetate and hexanes) that provides good separation and an Rf value of ~0.3-0.5 for this compound.[12][14]
-
Column Packing:
-
Place a small plug of glass wool or cotton at the bottom of a chromatography column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column, tapping the side gently to ensure even packing.[8] Open the stopcock to drain some solvent, but never let the solvent level fall below the top of the silica gel.
-
Add another thin layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent.
-
Carefully add the sample solution to the top of the silica gel using a pipette.
-
Drain the solvent until the sample is absorbed onto the sand.
-
-
Elution:
-
Carefully add the prepared eluent to the top of the column.
-
Begin collecting fractions in test tubes or flasks.
-
Apply gentle pressure to the top of the column (using a pump or inert gas) to increase the flow rate.
-
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound by distillation.
Caption: Workflow for the purification of this compound by chromatography.
Caption: Decision tree for troubleshooting the purification of this compound.
References
- 1. chemwhat.com [chemwhat.com]
- 2. lookchem.com [lookchem.com]
- 3. Cyclohexene-1-yl acetate | SIELC Technologies [sielc.com]
- 4. Purification [chem.rochester.edu]
- 5. Fractional vs. Simple Distillation and How to Segregate Multiple Solvents - Solvent Washer [solventwasher.com]
- 6. lunatechequipment.com [lunatechequipment.com]
- 7. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 8. youtube.com [youtube.com]
- 9. Novel Reactive Distillation Process for Cyclohexyl Acetate Production: Design, Optimization, and Control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. Chromatography [chem.rochester.edu]
- 15. benchchem.com [benchchem.com]
Preventing hydrolysis of 1-Cyclohexenyl acetate during workup
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and workup of 1-Cyclohexenyl acetate to prevent its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to hydrolysis?
A1: this compound is an enol acetate, a class of organic compounds characterized by an acetate group attached to a doubly bonded carbon atom. This structure makes it susceptible to hydrolysis, the chemical breakdown of a compound due to reaction with water. Both acidic and basic conditions can catalyze this process, leading to the formation of cyclohexanone and acetic acid.
Q2: Under what conditions is the hydrolysis of this compound most likely to occur during a workup?
A2: Hydrolysis is most likely to occur during aqueous workup steps, especially if the aqueous solution is acidic or basic. Prolonged contact time with water, even at neutral pH, and elevated temperatures can also promote hydrolysis.
Q3: What are the primary signs that my this compound has hydrolyzed during workup?
A3: The most common indicator of hydrolysis is the presence of cyclohexanone in your final product, which can be detected by analytical techniques such as NMR or GC-MS. A lower than expected yield of this compound is another strong indicator.
Q4: Can I use a strong base like sodium hydroxide to neutralize acid in my reaction mixture?
A4: It is highly discouraged to use strong bases like sodium hydroxide or potassium hydroxide. These can rapidly promote the hydrolysis of the enol acetate. A milder base, such as sodium bicarbonate or sodium carbonate, used at low temperatures, is a much safer choice.
Q5: Is it possible to purify this compound without using column chromatography?
A5: Yes, if the impurities have significantly different boiling points, purification by distillation under reduced pressure is a viable option. This can help to minimize contact with protic solvents and silica gel which can be acidic and promote hydrolysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound and presence of cyclohexanone. | Hydrolysis during aqueous workup. | Minimize contact time with aqueous solutions. Use ice-cold, saturated sodium bicarbonate for neutralization and cold brine for washing. Ensure the organic layer is thoroughly dried before solvent evaporation. |
| Residual acid or base from the reaction is catalyzing hydrolysis. | Neutralize the reaction mixture carefully with a mild base (saturated NaHCO₃) before extensive aqueous washes. | |
| High temperatures during workup or solvent removal. | Perform all workup steps at low temperatures (ice bath). Use a rotary evaporator at a low temperature and appropriate vacuum to remove the solvent. | |
| Formation of an emulsion during extraction. | The interface between the organic and aqueous layers is obscured by a gooey or insoluble precipitate. | Add solid NaCl to the emulsion to increase the ionic strength of the aqueous layer, which can help break the emulsion. Filtering the entire mixture through a pad of Celite® can also be effective.[1] |
| Product is wet even after using a drying agent. | Insufficient amount of drying agent or insufficient drying time. | Add more anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) until it no longer clumps together. Allow sufficient time for drying, gently swirling the flask periodically. |
Quantitative Data on Enol Ester Hydrolysis
| Enol Ester | Relative Rate (at 65°C) | Activation Enthalpy (ΔH‡, kcal/mol) | Activation Entropy (ΔS‡, eu) |
| Vinyl acetate | 1.00 | 15.5 | +0.7 |
| Vinyl propionate | 0.77 | 13.2 | -6.7 |
| Vinyl butyrate | 0.46 | 14.8 | -3.0 |
| Isopropenyl acetate | 0.78 | 16.8 | +4.0 |
Data adapted from a study on the kinetics of acid-catalyzed enol ester hydrolysis.
Experimental Protocols
Protocol 1: Mild Aqueous Workup for this compound
This protocol is designed to minimize hydrolysis during the isolation of this compound after a reaction.
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0°C in an ice bath.
-
Quenching: Slowly add the cold reaction mixture to a separatory funnel containing ice-cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution. Swirl gently to neutralize any residual acid. Caution: CO₂ evolution may cause pressure buildup. Vent the separatory funnel frequently.
-
Extraction: Extract the product into a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate). Perform the extraction quickly and repeat 2-3 times with fresh solvent.
-
Washing: Combine the organic extracts and wash them with ice-cold saturated aqueous sodium chloride (brine). This helps to remove residual water and inorganic salts.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the drying agent until it no longer clumps.
-
Filtration and Concentration: Filter off the drying agent and rinse it with a small amount of fresh, dry solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator at a low temperature to obtain the crude this compound.
Protocol 2: Non-Aqueous Workup for this compound
This protocol avoids the use of water altogether, which is ideal for highly sensitive substrates.
-
Solvent Removal: If the reaction solvent is volatile, remove it under reduced pressure at a low temperature.
-
Resuspension: Resuspend the crude residue in a non-polar, aprotic solvent in which the desired product is soluble but the impurities are not (e.g., a mixture of hexane and a small amount of diethyl ether).
-
Filtration: Filter the mixture through a plug of Celite® or a short column of neutral alumina to remove solid impurities and baseline polar compounds. Wash the filter cake with fresh, cold solvent.
-
Concentration: Concentrate the filtrate under reduced pressure at a low temperature to yield the purified this compound.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Experimental workflows for workup of this compound.
References
Troubleshooting low conversion in 1-Cyclohexenyl acetate alkylation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering low conversion rates and other issues during the alkylation of 1-cyclohexenyl acetate. The process involves the generation of a lithium enolate from this compound, followed by an SN2 reaction with an alkyl halide to form a new C-C bond at the α-position of the corresponding cyclohexanone.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction pathway for the alkylation of this compound?
The alkylation of this compound is a two-step process. First, the enol acetate is treated with a strong organolithium base, such as methyl lithium (MeLi) or an Gilman cuprate, to generate the specific lithium enolate of cyclohexanone. This is followed by the introduction of an alkylating agent (typically a primary alkyl halide), which reacts with the enolate nucleophile in an SN2 fashion to form the α-alkylated cyclohexanone.
Q2: My reaction is resulting in a mixture of regioisomers. How can I control which product is formed?
The formation of different regioisomers arises from the reaction of either the kinetic or the thermodynamic enolate. While starting with this compound is designed to generate a specific enolate (the less substituted one), contamination or equilibration can lead to mixtures. For controlling regioselectivity in general cyclohexanone alkylations, the conditions are critical:
-
Kinetic Product (Less Substituted): Favored by strong, sterically hindered bases like Lithium Diisopropylamide (LDA) at very low temperatures (e.g., -78 °C).[1][2][3] These conditions promote rapid, irreversible deprotonation at the less hindered α-carbon.[3]
-
Thermodynamic Product (More Substituted): Favored by weaker bases (e.g., sodium ethoxide) at higher temperatures (e.g., 25 °C).[1][2] These conditions allow the enolates to equilibrate to the more stable, more substituted form.[3][4]
Q3: What are the most common side reactions that lead to low yield?
Several side reactions can compete with the desired alkylation, reducing the conversion to the target product:
-
Polyalkylation: The mono-alkylated product can itself be deprotonated and react with another equivalent of the alkylating agent.[1][5]
-
Elimination (E2) Reaction: If using secondary or tertiary alkyl halides, the enolate can act as a base, leading to the formation of an alkene from the alkyl halide instead of substitution.[6][7]
-
O-alkylation: As an ambident nucleophile, the enolate can react at the oxygen atom instead of the carbon, leading to the formation of an enol ether.[5] This is more common with highly reactive electrophiles like sulfonate esters.[6]
-
Aldol Condensation: If the enolate is not completely formed and starting ketone is present, self-condensation can occur, especially at higher temperatures.[1]
Q4: Which alkylating agents are most effective for this reaction?
The reaction proceeds via an SN2 mechanism, so the reactivity of the alkylating agent is crucial.[4][7]
-
Highly Recommended: Methyl halides, and primary allylic and benzylic halides are very reactive and give good yields.[6][8] Primary alkyl iodides are generally more reactive than bromides or chlorides.[6]
-
Use with Caution: Secondary halides react much more slowly and are prone to elimination side reactions.[6][8]
-
Not Recommended: Tertiary, vinyl, and aryl halides do not undergo SN2 reactions at useful rates and are unsuitable for this type of alkylation.[6]
Troubleshooting Guide for Low Conversion
This guide addresses specific problems that can lead to low conversion and provides actionable steps to improve your experimental outcome.
| Problem/Observation | Potential Cause | Recommended Solution |
| Low or no product formation; starting material recovered. | Incomplete Enolate Formation: The base used may be weak, impure, or insufficient to fully convert the starting material to the enolate.[8] | Use a strong, non-nucleophilic base like LDA or ensure your organolithium reagent is properly titrated and fresh. Complete conversion to the enolate is critical before adding the alkylating agent.[7][8] |
| Inactive Alkylating Agent: The alkyl halide may have degraded or is inherently unreactive (e.g., tertiary halide). | Use a fresh, purified alkylating agent. Preferentially use primary iodides, or allylic/benzylic bromides for higher reactivity.[6] | |
| Reaction Temperature Too Low: While enolate formation requires low temperatures, the SN2 alkylation step may be too slow if the temperature is not allowed to rise slightly. | After enolate formation at -78 °C, consider allowing the reaction to warm slowly to 0 °C or room temperature after the addition of the alkylating agent to facilitate the SN2 reaction. Monitor the reaction progress by TLC. | |
| Significant amount of byproduct identified as an alkene. | E2 Elimination: The enolate is acting as a base rather than a nucleophile. This is common with secondary and tertiary alkyl halides.[5][7] | Switch to a primary alkyl halide. If a secondary group must be introduced, alternative synthetic routes should be considered. |
| Multiple products observed, including di- or poly-alkylated species. | Over-alkylation: The mono-alkylated product is being deprotonated and reacting again.[1] | Use only a slight excess (1.0-1.1 equivalents) of the alkylating agent. Adding the ketone/enolate solution to the alkylating agent (inverse addition) can sometimes help. To avoid this, ensure complete deprotonation of the starting material before adding the alkylating agent.[1] |
| Formation of unexpected oxygen-containing byproducts. | O-Alkylation: The enolate has reacted on the oxygen atom. | This is generally a minor pathway but can be favored by "harder" electrophiles. If using alkyl sulfonates (e.g., tosylates), consider switching to an alkyl iodide or bromide.[5][6] |
| Complex mixture of high-molecular-weight byproducts. | Self-Condensation: Aldol-type reactions are occurring between the enolate and any remaining unreacted ketone.[1] | Ensure complete and rapid formation of the enolate by using a strong base like LDA at low temperatures.[1] Maintain a low temperature throughout the enolate formation and addition steps. |
Data on Regioselectivity Control
The choice of reaction conditions has a dramatic effect on the distribution of products when using an unsymmetrical ketone. The following table summarizes the expected major product under different conditions for the methylation of 2-methylcyclohexanone, a common model system.
| Base | Temperature (°C) | Major Product | Minor Product | Product Type |
| LDA | -78 | 2,6-dimethylcyclohexanone | 2,2-dimethylcyclohexanone | Kinetic[1] |
| NaOEt | 25 | 2,2-dimethylcyclohexanone | 2,6-dimethylcyclohexanone | Thermodynamic[1] |
Experimental Protocols
Protocol: Synthesis of 2-Alkylcyclohexanone via Kinetic Enolate Alkylation
This protocol describes the alkylation at the less substituted position using LDA.
Materials:
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
Cyclohexanone (or substituted cyclohexanone)
-
Alkyl Halide (e.g., methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen or argon inlet, a thermometer, and a dropping funnel. Maintain a positive pressure of inert gas throughout the reaction.[1]
-
LDA Formation: In the reaction flask, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.0 equivalents) dropwise. Stir the solution at -78 °C for 30 minutes to form the LDA solution.[1]
-
Enolate Formation: While maintaining the temperature at -78 °C, add a solution of the cyclohexanone (1.0 equivalent) in anhydrous THF dropwise to the LDA solution. Stir for 1-2 hours to ensure the complete formation of the kinetic lithium enolate.[1]
-
Alkylation: Add the alkylating agent (1.0-1.1 equivalents) dropwise to the enolate solution at -78 °C. Continue stirring at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.[1]
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while the flask is still in the cold bath.[1]
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether, 3 x 50 mL).[1]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Troubleshooting Workflow for Low Conversion
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. fiveable.me [fiveable.me]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
Technical Support Center: Efficient Enol Acetate Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for efficient enol acetate formation. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts for enol acetate formation?
A1: Enol acetate synthesis is typically catalyzed by acids or bases. Common catalysts include protic acids like p-toluenesulfonic acid (p-TsOH) and mineral acids, Lewis acids such as boron trifluoride (BF₃), and heterogeneous catalysts like Montmorillonite KSF clay.[1][2] In some specific applications, metal-based catalysts involving cobalt, cerium, or manganese have also been employed.[3][4] Lipases can also be used for this transformation, offering mild reaction conditions.
Q2: How do I choose between kinetic and thermodynamic control for enol acetate formation?
A2: The choice between kinetic and thermodynamic control allows for the regioselective formation of different enol acetate isomers from unsymmetrical ketones.
-
Kinetic control favors the formation of the less substituted (less stable) enol acetate. This is typically achieved using a strong, sterically hindered base (e.g., Lithium diisopropylamide - LDA) at low temperatures (e.g., -78 °C) with short reaction times.[5] These conditions favor the removal of the more accessible proton.
-
Thermodynamic control favors the formation of the more substituted (more stable) enol acetate. This is achieved using a weaker base (e.g., sodium ethoxide) at higher temperatures (e.g., room temperature or above) with longer reaction times, allowing the reaction to reach equilibrium.[5]
Q3: What are the common side reactions in enol acetate synthesis, and how can they be minimized?
A3: Common side reactions include C-alkylation, where the acetyl group adds to the alpha-carbon instead of the oxygen, and self-condensation of the starting ketone (an aldol reaction). To minimize C-alkylation, using a "hard" electrophile like acetic anhydride is preferred as it favors O-acylation.[6] Minimizing self-condensation can be achieved by ensuring complete conversion of the ketone to the enolate before the addition of the acetylating agent.
Q4: Can I use microwave irradiation to speed up the reaction?
A4: Yes, microwave irradiation can significantly reduce reaction times, particularly when using heterogeneous catalysts like Montmorillonite KSF clay.[1] This technique can be a valuable tool for high-throughput synthesis and process optimization.
Catalyst Performance Data
The following tables summarize the performance of various catalysts in the formation of enol acetates from different ketones.
Table 1: Acid-Catalyzed Enol Acetate Formation
| Ketone | Catalyst | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexanone | p-TsOH | Isopropenyl acetate | Reflux | 3 | 95 | Organic Syntheses, Coll. Vol. 5, p.179 (1973) | |
| 2-Heptanone | p-TsOH | Acetic anhydride | - | Room Temp | 0.5 | - | Organic Syntheses, Coll. Vol. 6, p.197 (1988)[7] |
| Various Ketones | BF₃·OEt₂ | Acetic anhydride | - | - | - | - | Not specified |
Table 2: Montmorillonite KSF Clay-Catalyzed Enol Acetate Formation
| Ketone | Reagent | Conditions | Time | Yield (%) | Reference |
| Cyclohexanone | Acetic anhydride | Room Temperature | 2 h | 94 | Tetrahedron Lett.2006 , 47, 5583-5585[1] |
| Cyclopentanone | Acetic anhydride | Room Temperature | 2 h | 92 | Tetrahedron Lett.2006 , 47, 5583-5585[1] |
| Acetophenone | Acetic anhydride | 80 °C | 3 h | 90 | Tetrahedron Lett.2006 , 47, 5583-5585[1] |
| 2-Pentanone | Acetic anhydride | 35 °C | 2.5 h | 88 | Tetrahedron Lett.2006 , 47, 5583-5585[1] |
| Cyclohexanone | Acetic anhydride | Microwave | 5 min | 95 | Tetrahedron Lett.2006 , 47, 5583-5585[1] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Enol Acetate Synthesis using p-Toluenesulfonic Acid
This protocol is a general procedure for the synthesis of an enol acetate from a ketone using p-toluenesulfonic acid as a catalyst and isopropenyl acetate as the acetylating agent.
Materials:
-
Ketone (1.0 eq)
-
Isopropenyl acetate (excess, can be used as solvent)
-
p-Toluenesulfonic acid monohydrate (catalytic amount, e.g., 0.02 eq)
-
Argon or Nitrogen atmosphere
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the ketone and isopropenyl acetate.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate to the mixture.
-
Place the flask under an inert atmosphere (Argon or Nitrogen).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess isopropenyl acetate under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure enol acetate.
Protocol 2: Heterogeneous Catalysis using Montmorillonite KSF Clay
This protocol describes a solvent-free method for enol acetate synthesis using Montmorillonite KSF clay as a reusable catalyst.[1]
Materials:
-
Ketone (1.0 eq)
-
Acetic anhydride (excess, can be used as the reagent and solvent)
-
Montmorillonite KSF clay
-
Diethyl ether or Ethyl acetate
-
5% Sodium bicarbonate solution
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Water
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Anhydrous sodium sulfate
-
Optional: Microwave reactor
Procedure:
-
In a round-bottom flask, add the ketone and acetic anhydride.
-
Add Montmorillonite KSF clay to the mixture (e.g., 0.5 g per 1 g of ketone).
-
Stir the mixture at room temperature or heat as required. Alternatively, perform the reaction in a microwave reactor for a shorter reaction time.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, filter off the clay catalyst. The catalyst can be washed, dried, and reused.
-
Pour the filtrate into cold water and extract with diethyl ether or ethyl acetate.
-
Wash the organic phase successively with 5% sodium bicarbonate solution and water.[1]
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Dry the organic layer over anhydrous sodium sulfate.
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Filter the drying agent and evaporate the solvent to obtain the crude product.
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Purify the product by preparative TLC or column chromatography if necessary.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield / No Reaction | 1. Inactive Catalyst: The acid catalyst may be old or deactivated. Clay catalysts may require activation. | 1a. Use a fresh batch of acid catalyst. 1b. Activate the Montmorillonite KSF clay by heating before use. |
| 2. Insufficient Reaction Time or Temperature: The reaction may not have reached completion. | 2. Increase the reaction time and/or temperature. Monitor the reaction progress closely using TLC. Consider using microwave irradiation to accelerate the reaction.[1] | |
| 3. Poor Quality Reagents: The ketone or acetylating agent may contain impurities or water. | 3. Purify the starting materials before use. Ensure all reagents and solvents are anhydrous. | |
| Formation of Byproducts | 1. C-Alkylation: The acetyl group has added to the α-carbon instead of the oxygen. | 1. This is more common with "softer" electrophiles. Ensure you are using a "hard" acetylating agent like acetic anhydride.[6] |
| 2. Aldol Condensation: The ketone has reacted with itself. | 2. For base-catalyzed reactions, ensure the ketone is fully converted to the enolate before adding the acetylating agent. For acid-catalyzed reactions, consider milder conditions. | |
| 3. Isomerization/Dehydration: Particularly with sensitive substrates. | 3. Use milder reaction conditions (lower temperature, milder catalyst). Enzymatic catalysis can be a good alternative to avoid harsh conditions. | |
| Difficulty in Product Isolation/Purification | 1. Emulsion during Workup: Formation of a stable emulsion during aqueous extraction. | 1. Add more brine to the separatory funnel to break the emulsion. |
| 2. Co-elution of Product and Impurities: The product and byproducts have similar polarities. | 2. Optimize the solvent system for column chromatography. Consider using a different stationary phase or purification technique like preparative HPLC. |
Visual Workflows
Caption: Catalyst and condition selection workflow for enol acetate formation.
Caption: Troubleshooting workflow for enol acetate synthesis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. US2481669A - Process for producing enol acetates - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Enol Ester Synthesis via Cobalt-Catalyzed Regio- and Stereoselective Addition of Carboxylic Acids to Alkynes [organic-chemistry.org]
- 5. ochemacademy.com [ochemacademy.com]
- 6. reddit.com [reddit.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Characterization of Regioisomeric Enol Acetates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the characterization of regioisomeric enol acetates.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental analysis of enol acetate regioisomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem: My ¹H NMR spectrum shows overlapping signals in the vinylic or aliphatic regions, making it difficult to distinguish between regioisomers.
-
Solution 1: Change the Solvent. The chemical shifts of protons can be influenced by the solvent. Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to C₆D₆ or acetone-d₆) can sometimes resolve overlapping signals.
-
Solution 2: Increase the Spectrometer's Magnetic Field Strength. A higher field spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the chemical shift dispersion, often separating overlapping multiplets.
-
Solution 3: Utilize 2D NMR Techniques.
-
COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. By analyzing the cross-peaks, you can trace the spin systems of each isomer, even if the 1D signals overlap.[1][2]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. Since ¹³C spectra have a much wider chemical shift range, this can help to resolve protons that are attached to different carbon atoms but have similar proton chemical shifts.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is particularly useful for identifying quaternary carbons and for piecing together the carbon skeleton of each regioisomer, which is often a key differentiating feature.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): For distinguishing between E and Z isomers, a NOESY experiment is invaluable. It shows through-space correlations between protons that are close to each other, which can confirm the geometry around the double bond.[3][4][5]
-
Problem: I am not sure which signals correspond to the kinetic vs. the thermodynamic enol acetate.
-
Solution: Analyze the olefinic proton and carbon signals.
-
¹H NMR: The vinylic proton of the less substituted (kinetic) enol acetate generally appears at a slightly higher field (lower ppm) compared to the vinylic proton of the more substituted (thermodynamic) enol acetate.[6][7][8]
-
¹³C NMR: The chemical shifts of the olefinic carbons are also diagnostic. The CH₂ carbon of a terminal enol acetate (kinetic) will have a significantly different chemical shift than the CH carbon of an internal enol acetate (thermodynamic).[9][10] Consult chemical shift prediction tools or literature for typical ranges.
-
Mass Spectrometry (MS)
Problem: The mass spectra of my two regioisomers are nearly identical, and I cannot differentiate them.
-
Solution 1: Tandem Mass Spectrometry (MS/MS). By isolating the molecular ion of each isomer and subjecting it to collision-induced dissociation (CID), you may observe differences in the fragmentation patterns. The relative abundances of certain fragment ions may differ due to the different substitution patterns around the double bond, influencing the stability of the resulting fragments.
-
Solution 2: Analyze for Characteristic Neutral Losses. Enol acetates often exhibit a characteristic neutral loss of acetic acid (60 Da) or a ketene (42 Da).[11] The propensity for these losses might differ slightly between regioisomers, leading to variations in the relative intensities of the corresponding fragment ions. The loss of an acetyl cation ([CH₃CO]⁺) at m/z 43 is also a common feature.[11][12][13]
-
Solution 3: Derivatization. If direct analysis is inconclusive, consider derivatizing the enol acetates. For example, hydrolysis back to the ketone and subsequent derivatization of the ketone might yield products with more distinct mass spectra.
Chromatography (HPLC/GC)
Problem: My regioisomeric enol acetates are co-eluting in my HPLC or GC analysis.
-
Solution 1: Optimize the Stationary Phase. The choice of column is critical.
-
HPLC: For reversed-phase HPLC, try a column with a different stationary phase (e.g., C18 vs. Phenyl-Hexyl or a polar-embedded phase) to exploit different separation mechanisms. Normal-phase HPLC on a silica or cyano column can also be effective as it separates based on polarity differences.[14][15]
-
GC: Use a column with a different polarity. If you are using a non-polar column (e.g., DB-5), try a more polar column (e.g., DB-WAX) to enhance separation based on subtle polarity differences.
-
-
Solution 2: Adjust the Mobile Phase/Temperature Program.
-
HPLC: In reversed-phase HPLC, subtly changing the organic modifier (e.g., acetonitrile vs. methanol) or the buffer pH can alter selectivity. In normal-phase HPLC, varying the ratio of non-polar and polar solvents (e.g., hexane and ethyl acetate) is key.
-
GC: Optimize the temperature ramp. A slower temperature gradient can often improve the resolution of closely eluting peaks.
-
-
Solution 3: Increase Column Length or Decrease Internal Diameter. A longer column or a column with a smaller internal diameter will provide higher theoretical plates and thus better resolving power.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in characterizing regioisomeric enol acetates?
The primary challenges stem from the high degree of structural similarity between regioisomers. This leads to:
-
Similar Spectroscopic Properties: ¹H and ¹³C NMR spectra can be very similar, often with overlapping signals.
-
Indistinguishable Mass Spectra: Electron ionization mass spectra may show identical molecular ions and very similar fragmentation patterns.
-
Co-elution in Chromatography: The similar polarities and volatilities of regioisomers make their separation by HPLC or GC difficult.
Q2: Which analytical technique is the most definitive for distinguishing enol acetate regioisomers?
A combination of techniques is usually necessary. However, 2D NMR spectroscopy is often the most powerful single technique.[1][16] Experiments like HSQC, HMBC, and COSY can be used to piece together the exact connectivity of each isomer, providing unambiguous structural assignment. For E/Z isomers, NOESY is the most definitive method.[4][5]
Q3: How can I determine the geometry (E/Z) of my enol acetate?
-
NOE Spectroscopy: The Nuclear Overhauser Effect (NOE) is the gold standard for determining stereochemistry.[3] A 1D NOE or 2D NOESY experiment will show a correlation between protons that are close in space (typically < 5 Å). For a Z-isomer, you would expect to see an NOE between the vinylic proton and the substituent on the same side of the double bond. For an E-isomer, this correlation would be absent.[4]
-
Coupling Constants: The magnitude of the vicinal coupling constant (³J) between protons across the double bond can sometimes be used, although this is not always applicable for tetrasubstituted double bonds.
Q4: Can I use ¹³C NMR to differentiate between the kinetic and thermodynamic enol acetate?
Yes. The chemical shifts of the sp² hybridized carbons of the double bond are highly sensitive to their substitution pattern.[10] The more substituted carbon of the thermodynamic isomer will have a different chemical shift compared to the terminal CH₂ carbon of the kinetic isomer. You can expect the carbonyl carbon of the acetate group to be in the 168-172 ppm range, while the olefinic carbons will typically appear between 90 and 160 ppm.[9][17][18]
Data Presentation
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Pair of Regioisomeric Enol Acetates
(Note: These are illustrative values for a generic unsymmetrical ketone precursor. Actual chemical shifts will vary depending on the specific molecular structure.)
| Position | Kinetic Isomer (Less Substituted) | Thermodynamic Isomer (More Substituted) |
| ¹H NMR (δ, ppm) | ||
| Vinylic H | 4.5 - 5.2 (two 1H signals) | 5.3 - 5.8 (one 1H signal) |
| Allylic H | ~2.1 | ~1.9 |
| Acetate CH₃ | ~2.15 | ~2.13 |
| ¹³C NMR (δ, ppm) | ||
| C=O (acetate) | ~169 | ~169 |
| C-O (olefinic) | ~150 | ~145 |
| C=C -O (olefinic) | ~95 (CH₂) | ~115 (CH) |
Table 2: Example HPLC Method for Separation of Enol Acetate Regioisomers
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Reversed Phase) |
| Column | Silica, 5 µm, 4.6 x 250 mm | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | 95:5 Hexane:Ethyl Acetate (Isocratic) | 70:30 Acetonitrile:Water (Isocratic) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detector | UV at 210 nm | UV at 210 nm |
| Expected Elution | Thermodynamic isomer elutes first (less polar) | Kinetic isomer elutes first (less non-polar) |
| Illustrative Rₛ | > 1.5 | > 1.2 |
Experimental Protocols
Protocol 1: Distinguishing Regioisomers using 2D NMR
-
Sample Preparation: Prepare a solution of the enol acetate mixture in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) at a concentration of 5-10 mg in 0.6 mL.
-
Acquire 1D Spectra: Obtain standard ¹H and ¹³C{¹H} NMR spectra to assess the complexity of the mixture.
-
Acquire COSY Spectrum: Run a standard gradient-selected COSY (gCOSY) experiment. Process the data and identify cross-peaks which indicate ³JHH couplings. Use these to trace the proton-proton connectivity for each isomer.[2][19]
-
Acquire HSQC Spectrum: Run a standard gradient-selected HSQC experiment. This will produce cross-peaks between each proton and the carbon it is directly attached to. This helps to resolve overlapping proton signals by spreading them out over the wider ¹³C chemical shift range.[1]
-
Acquire HMBC Spectrum: Run a standard gradient-selected HMBC experiment. This will show correlations between protons and carbons that are 2 or 3 bonds away. This is crucial for connecting the spin systems identified in the COSY experiment and for placing substituents on the double bond by observing correlations from vinylic or allylic protons to quaternary carbons.
-
Acquire NOESY/ROESY Spectrum (for E/Z isomers): If stereoisomerism is a possibility, run a NOESY or ROESY experiment. Observe for cross-peaks between protons on opposite sides of the double bond, which will confirm their spatial proximity.[4][5]
-
Data Analysis: Integrate the information from all spectra to build the structures of each regioisomer present in the sample.
Protocol 2: Differentiating Regioisomers by GC-MS
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the enol acetate mixture in a volatile solvent like ethyl acetate or hexane.
-
GC Method:
-
Column: Use a 30 m x 0.25 mm ID capillary column with a 0.25 µm film thickness. A mid-polarity column (e.g., DB-17 or equivalent) is a good starting point.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet: Set to 250 °C with a split ratio of 20:1.
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. (This program should be optimized for the specific analytes).
-
-
MS Method:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
-
Data Analysis:
-
Examine the chromatogram for separation of the regioisomers.
-
Extract the mass spectrum for each peak.
-
Compare the fragmentation patterns, paying close attention to the relative abundances of the molecular ion, the [M-42]⁺˙ (loss of ketene), [M-60]⁺˙ (loss of acetic acid), and [CH₃CO]⁺ (m/z 43) ions.[11][12]
-
Visualizations
Caption: Workflow for the characterization of regioisomeric enol acetates.
Caption: Troubleshooting decision tree for enol acetate characterization.
References
- 1. nmr.oxinst.com [nmr.oxinst.com]
- 2. youtube.com [youtube.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. arkat-usa.org [arkat-usa.org]
- 15. benchchem.com [benchchem.com]
- 16. ekwan.github.io [ekwan.github.io]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 18. scribd.com [scribd.com]
- 19. emerypharma.com [emerypharma.com]
Technical Support Center: Scaling Up 1-Cyclohexenyl Acetate Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 1-Cyclohexenyl acetate from a laboratory to a pilot plant setting. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address challenges encountered during scale-up.
Troubleshooting Guide
This guide addresses specific issues that may arise during the pilot-scale synthesis of this compound.
| Issue ID | Problem/Observation | Potential Cause(s) | Recommended Action(s) |
| TS-01 | Low Conversion of Cyclohexanone | 1. Insufficient Catalyst Activity: Catalyst may be old, poisoned, or not suitable for the reaction scale.2. Inadequate Mixing: Poor agitation in the reactor can lead to localized low concentrations of reactants or catalyst.3. Incorrect Reaction Temperature: Temperature may be too low to achieve the desired reaction rate.4. Presence of Water: Moisture in the reactants or from the atmosphere can hydrolyze acetic anhydride and deactivate some catalysts. | 1. Catalyst Evaluation: Use a fresh batch of catalyst. Consider screening different acid catalysts for optimal performance at the pilot scale.2. Improve Agitation: Increase the agitator speed. Ensure the impeller design is appropriate for the reactor geometry and batch volume.3. Optimize Temperature: Gradually increase the reaction temperature, monitoring for any increase in byproducts. For acid-catalyzed reactions, a temperature range of 95-120°C is often effective.[1]4. Ensure Anhydrous Conditions: Dry all reactants and solvents before use. Operate the reactor under an inert atmosphere (e.g., nitrogen). |
| TS-02 | Formation of Dark-Colored Byproducts | 1. High Reaction Temperature: Excessive heat can lead to the decomposition of reactants or products, forming polymeric or colored impurities.2. Prolonged Reaction Time: Extended reaction times, especially at elevated temperatures, can promote side reactions.3. Air Oxidation: Presence of oxygen in the reactor can lead to oxidation of the enol acetate. | 1. Temperature Control: Implement precise temperature control of the reactor. Consider a jacketed reactor with a reliable heating/cooling system.2. Reaction Monitoring: Monitor the reaction progress using in-process controls (e.g., GC, HPLC) to determine the optimal reaction endpoint and avoid unnecessary heating.3. Inert Atmosphere: Purge the reactor with an inert gas like nitrogen before starting the reaction and maintain a positive pressure throughout the process. |
| TS-03 | Difficulties in Separating Catalyst | 1. Fine Catalyst Particles: Some solid catalysts may be too fine for the filtration system used at the pilot scale.2. Catalyst Swelling: Certain catalysts can swell in the reaction medium, leading to filter clogging. | 1. Filtration System: Use a filter press or a centrifugal filter for more efficient solid-liquid separation. Consider using a catalyst with a larger particle size if available.2. Catalyst Selection: If swelling is an issue, explore alternative solid catalysts or consider a homogeneous catalyst that can be removed by extraction. |
| TS-04 | Product Contaminated with Acetic Acid | 1. Incomplete Reaction: Unreacted acetic anhydride will hydrolyze to acetic acid during workup.2. Inefficient Workup: The neutralization and washing steps may not be sufficient to remove all the acetic acid byproduct. | 1. Drive Reaction to Completion: Ensure sufficient reaction time and catalyst loading to maximize the conversion of acetic anhydride.2. Optimize Workup: Increase the volume and number of aqueous washes. Use a dilute base solution (e.g., sodium bicarbonate) to neutralize the acetic acid, followed by water washes to remove the salt. |
| TS-05 | Runaway Reaction/Exotherm | 1. Rapid Addition of Acetic Anhydride: The reaction between cyclohexanone and acetic anhydride can be exothermic.[2] Rapid addition on a large scale can overwhelm the reactor's cooling capacity.2. Inadequate Cooling: The cooling system of the pilot plant reactor may not be sufficient for the heat generated by the reaction. | 1. Controlled Addition: Add the acetic anhydride slowly and in a controlled manner, monitoring the internal temperature of the reactor.2. Enhanced Cooling: Ensure the reactor's cooling system is functioning optimally. Consider pre-cooling the reactants before addition. Have an emergency cooling plan in place. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound on a larger scale?
A1: The most prevalent method involves the reaction of cyclohexanone with acetic anhydride in the presence of an acid catalyst. Common catalysts include p-toluenesulfonic acid, sulfuric acid, or solid acid catalysts like Montmorillonite KSF clay. The choice of catalyst often depends on factors like reaction rate, ease of separation, and cost.
Q2: How can I minimize the formation of byproducts during scale-up?
A2: To minimize byproducts, it is crucial to maintain precise control over reaction parameters. Key strategies include:
-
Temperature Control: Avoid excessive temperatures that can lead to decomposition and side reactions.
-
Anhydrous Conditions: Prevent the hydrolysis of acetic anhydride by ensuring all reactants and equipment are dry.
-
Reaction Monitoring: Use analytical techniques like GC or TLC to monitor the reaction and stop it once the desired conversion is reached to prevent the formation of degradation products.
-
Inert Atmosphere: Running the reaction under nitrogen or argon can prevent oxidation.
Q3: What are the primary safety concerns when working with acetic anhydride at a pilot plant scale?
A3: Acetic anhydride is corrosive, flammable, and reacts exothermically with water. Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood or with local exhaust ventilation.[3]
-
Handling: Add acetic anhydride slowly and in a controlled manner to manage the reaction exotherm.
-
Spill Response: Have a spill kit readily available that includes a neutralizer for acidic reagents.
-
Fire Safety: Keep away from open flames and other ignition sources. Use appropriate fire extinguishers for chemical fires.
Q4: How can I effectively purify this compound at a pilot scale?
A4: Purification typically involves a multi-step process:
-
Catalyst Removal: If a solid catalyst is used, it should be filtered off. For homogeneous catalysts, an aqueous workup is necessary.
-
Neutralization and Washing: The crude product is washed with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove the acetic acid byproduct and any remaining catalyst. This is followed by washing with water to remove salts.
-
Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Distillation: The final purification is achieved by fractional distillation under reduced pressure to separate the this compound from unreacted cyclohexanone and any high-boiling impurities.
Q5: Can the catalyst be reused?
A5: The reusability of the catalyst depends on the type of catalyst used. Solid acid catalysts like Montmorillonite clays or ion-exchange resins can often be recovered by filtration, washed, dried, and reused. The activity of the catalyst may decrease with each cycle, so it's important to monitor its performance. Homogeneous catalysts like p-toluenesulfonic acid are more challenging to recover and are typically removed during the aqueous workup.
Data Presentation
Table 1: Comparison of Catalytic Systems for this compound Synthesis (Lab Scale Data)
| Catalyst | Reactant Ratio (Cyclohexanone:Acetic Anhydride) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Montmorillonite KSF clay | 1:1 (molar) | Room Temp | 2-3 | 94 | FSS |
| p-Toluenesulfonic acid | 1:2 (molar) | Reflux | 16-20 | ~85-90 | Organic Syntheses |
| Iodine | 1:1 (molar) | Microwave | 5 min | High | J. Chem. Research |
Note: The data presented is based on laboratory-scale experiments and may require optimization for pilot-plant scale.
Experimental Protocols
Protocol 1: Pilot-Scale Synthesis using p-Toluenesulfonic Acid
1. Reactor Preparation:
- Ensure the pilot plant reactor (e.g., 50 L glass-lined reactor) is clean, dry, and equipped with a mechanical stirrer, thermocouple, condenser, and a port for controlled liquid addition.
- Purge the reactor with nitrogen to create an inert atmosphere.
2. Charging Reactants:
- Charge the reactor with cyclohexanone (e.g., 10 kg, ~102 mol).
- Begin agitation at a moderate speed.
- Add p-toluenesulfonic acid monohydrate (e.g., 200 g, ~1.05 mol) to the cyclohexanone.
3. Reaction:
- Slowly add acetic anhydride (e.g., 20.8 kg, ~204 mol) to the reactor over a period of 1-2 hours, while maintaining the internal temperature below 40°C using the reactor's cooling system.
- After the addition is complete, slowly heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 16-20 hours.
- Monitor the reaction progress by taking samples periodically and analyzing them by GC.
4. Workup and Purification:
- Cool the reaction mixture to room temperature.
- Slowly and carefully add a saturated solution of sodium bicarbonate to neutralize the acidic catalyst and the acetic acid byproduct. Monitor for gas evolution.
- Transfer the mixture to a larger separation vessel. Separate the organic layer.
- Wash the organic layer with water (2 x 10 L).
- Dry the organic layer over anhydrous sodium sulfate.
- Filter to remove the drying agent.
- Set up the reactor for vacuum distillation.
- Distill the crude product under reduced pressure to obtain pure this compound.
Mandatory Visualizations
Caption: Experimental workflow for pilot-scale synthesis.
Caption: Troubleshooting logic for low product yield.
References
Effect of reaction temperature on the regioselectivity of enol acetylation
This technical support center provides troubleshooting guides and frequently asked questions regarding the effect of reaction temperature on the regioselectivity of enol acetylation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the regioselectivity of enol acetylation in unsymmetrical ketones?
A1: The regioselectivity of enol acetylation is primarily governed by the principle of kinetic versus thermodynamic control. The main factors you can adjust are reaction temperature, the type of base used, and reaction time. Low temperatures and strong, sterically hindered bases favor the kinetic product, while higher temperatures and weaker bases under equilibrium conditions favor the thermodynamic product.[1]
Q2: What is the difference between the "kinetic" and "thermodynamic" enol acetate?
A2: For an unsymmetrical ketone, two different enolates can form.
-
Kinetic Enol Acetate: This isomer is formed faster. It typically results from the deprotonation of the less sterically hindered α-hydrogen, leading to the less substituted enol acetate. Its formation is favored at low temperatures.[1][2]
-
Thermodynamic Enol Acetate: This isomer is the more stable of the two. It is generally the more substituted enol acetate, as a more substituted double bond is thermodynamically more stable. Its formation is favored at higher temperatures, which allow the reaction to reach equilibrium.[2][3]
Q3: How does reaction temperature specifically affect which enol acetate isomer is formed?
A3: Temperature is a critical factor. Low temperatures (e.g., -78°C) provide insufficient energy to overcome the higher activation barrier required to form the more stable thermodynamic product.[4] Therefore, the reaction proceeds via the lower energy pathway to form the kinetic product irreversibly.[4] Higher temperatures (e.g., room temperature or above) allow the reaction to become reversible. This means that even if the kinetic product forms first, it can revert to the starting ketone and eventually equilibrate to the more stable thermodynamic product.
Troubleshooting Guide
Issue 1: My enol acetylation is producing a mixture of regioisomers instead of a single desired product.
-
Cause: The reaction conditions are likely allowing for both kinetic and thermodynamic pathways to occur. This can happen if the temperature is intermediate, the base is not selective enough, or the reaction time is too long for kinetic control.
-
Solution for Targeting the KINETIC Product (Less Substituted):
-
Lower the Temperature: Perform the reaction at a very low temperature, such as -78°C (a dry ice/acetone bath).[1] This minimizes the chance of equilibration to the thermodynamic product.[4]
-
Use a Strong, Bulky Base: Employ a base like Lithium Diisopropylamide (LDA). Its steric bulk favors the abstraction of the less hindered proton, and its strength makes the deprotonation rapid and irreversible.[3][4]
-
Shorten Reaction Time: Quench the reaction after a short period to prevent potential equilibration.
-
-
Solution for Targeting the THERMODYNAMIC Product (More Substituted):
-
Increase the Temperature: Run the reaction at room temperature or even higher to ensure the system reaches thermal equilibrium.
-
Use a Weaker Base: Use a smaller, weaker base (e.g., sodium ethoxide, sodium hydride) that allows for reversible deprotonation.
-
Increase Reaction Time: Allow the reaction to stir for an extended period (e.g., several hours) to ensure equilibrium is reached and the most stable product predominates.[3]
-
Issue 2: The yield of my desired kinetic enol acetate is very low at -78°C.
-
Cause: While low temperature is crucial for selectivity, the reaction rate might be too slow. The base may not be sufficiently soluble or reactive at such a low temperature.
-
Solution:
-
Verify Base Activity: Ensure your base (e.g., LDA) is freshly prepared and properly titrated.
-
Solvent Choice: Use an appropriate aprotic solvent like Tetrahydrofuran (THF) that remains liquid and allows for good solubility at low temperatures.
-
Slow Addition: Add the ketone slowly to the solution of the base at -78°C to maintain temperature control and ensure efficient deprotonation.
-
Issue 3: I am trying to synthesize the thermodynamic enol acetate, but I am still getting a significant amount of the kinetic isomer.
-
Cause: The reaction has not fully reached equilibrium.
-
Solution:
-
Increase Reaction Time and Temperature: Allow the reaction to run longer at a higher temperature to provide more time and energy for the kinetic product to revert and form the more stable thermodynamic product.[3]
-
Use a Protic Solvent (with caution): In some cases, a small amount of a protic solvent can facilitate equilibration by allowing for proton exchange. However, this can also lead to side reactions.
-
Ensure Reversible Conditions: Double-check that the base used is weak enough to allow for a reversible deprotonation process. Strong bases like LDA will "lock" the enolate in its kinetic form.
-
Data Presentation
The regioselectivity of enolate formation, a precursor to enol acetylation, is highly dependent on reaction conditions. The data for the formation of silyl enol ethers from 2-methylcyclohexanone provides a clear quantitative example of this principle.
| Control Type | Base | Solvent | Temperature (°C) | Product Ratio (Kinetic : Thermodynamic) |
| Kinetic | LDA | DME | -78 | 99 : 1 |
| Kinetic | LDA | THF | 0 | 98 : 2 |
| Thermodynamic | Et₃N / Me₃SiCl | DMF | 100 | 11 : 89 |
| Thermodynamic | Me₃SiCl / NaI | MeCN | 25 | 1 : 99 |
Table adapted from foundational studies on enolate chemistry. The ratio reflects the less substituted (kinetic) vs. the more substituted (thermodynamic) isomer.
Experimental Protocols
Protocol 1: Selective Synthesis of the Kinetic Enol Acetate
This protocol is designed to favor the formation of the less substituted enol acetate from an unsymmetrical ketone (e.g., 2-methylcyclohexanone).
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum.
-
Reagent Preparation: In the reaction flask, prepare a solution of Lithium Diisopropylamide (LDA) (1.1 equivalents) in dry Tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cooling: Cool the LDA solution to -78°C using a dry ice/acetone bath.
-
Ketone Addition: Slowly add the unsymmetrical ketone (1.0 equivalent) dropwise to the stirred LDA solution, ensuring the internal temperature does not rise above -70°C.
-
Enolate Formation: Stir the mixture at -78°C for 30-60 minutes.
-
Acetylation: Add freshly distilled acetic anhydride (1.2 equivalents) dropwise to the enolate solution at -78°C.
-
Reaction Quench: After stirring for 1 hour, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Workup: Allow the mixture to warm to room temperature, extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product via column chromatography to isolate the kinetic enol acetate.
Protocol 2: Selective Synthesis of the Thermodynamic Enol Acetate
This protocol is designed to favor the formation of the more stable, more substituted enol acetate.[5]
-
Apparatus Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagent Mixture: To the flask, add the unsymmetrical ketone (1.0 equivalent), acetic anhydride (2.0 equivalents), and a catalytic amount of a protic acid (e.g., p-toluenesulfonic acid) or a Lewis acid.
-
Heating: Heat the reaction mixture to reflux and stir for several hours (e.g., 12-24 hours) to allow the reaction to reach equilibrium.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine when equilibrium has been reached.
-
Cooling and Workup: Cool the mixture to room temperature. Carefully neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent via rotary evaporation.
-
Purification: Purify the crude product by column chromatography or distillation to obtain the thermodynamic enol acetate.
Mandatory Visualization
Below are diagrams illustrating the decision-making process for achieving regioselectivity and the underlying energy profiles.
Caption: Workflow for selecting conditions for regioselective enol acetylation.
Caption: Energy profile diagram for kinetic vs. thermodynamic enolate formation.
References
Technical Support Center: Managing 1-Cyclohexenyl Acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of 1-Cyclohexenyl acetate. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered moisture-sensitive?
A1: this compound is an enol acetate, a class of organic compounds characterized by an acetate group attached to a doubly bonded carbon atom within a cyclohexene ring. Its moisture sensitivity stems from the susceptibility of the enol ester functional group to hydrolysis. In the presence of water, it can degrade, leading to the formation of impurities that can compromise experimental results.
Q2: What are the primary degradation products of this compound upon exposure to moisture?
A2: The primary degradation products of this compound hydrolysis are cyclohexanone and acetic acid. This reaction is catalyzed by the presence of acid or base.
Q3: How can I prevent the degradation of this compound during storage?
A3: To prevent degradation, this compound should be stored under strictly anhydrous conditions. This includes using airtight containers with secure seals, storing in a desiccator containing an active desiccant (e.g., silica gel, molecular sieves), and flushing the container with an inert gas like argon or nitrogen before sealing.[1][2][3][4] Storage in a cool, dark place is also recommended to minimize other potential degradation pathways.
Q4: What are the signs that my this compound sample may have degraded?
A4: Degradation can be indicated by a change in the physical appearance of the sample, such as cloudiness or the presence of a vinegary smell due to the formation of acetic acid. Analytically, the presence of unexpected peaks corresponding to cyclohexanone and acetic acid in NMR, GC, or HPLC analyses is a clear indicator of degradation.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
| Symptom | Possible Cause | Troubleshooting Steps |
| Variable reaction yields or kinetics. | Degradation of this compound due to moisture contamination. | 1. Verify Purity: Immediately assess the purity of the this compound stock using qNMR or GC-FID (see protocols below).2. Use Anhydrous Solvents: Ensure all solvents used in the reaction are of anhydrous grade and are handled under an inert atmosphere.[1][2][3][4][5]3. Inert Atmosphere: Conduct reactions under an inert atmosphere (argon or nitrogen) to prevent atmospheric moisture from entering the reaction vessel. |
| Appearance of unexpected byproducts. | Hydrolysis of this compound. | 1. Characterize Byproducts: Use GC-MS to identify the byproducts, looking for the characteristic mass spectra of cyclohexanone and acetic acid.2. Review Handling Procedures: Re-evaluate all handling and storage procedures to identify potential sources of moisture contamination. |
Issue 2: Analytical Purity Concerns
| Symptom | Possible Cause | Troubleshooting Steps |
| Multiple peaks in GC or HPLC chromatogram. | Presence of cyclohexanone and acetic acid due to hydrolysis. | 1. Spike Sample: Co-inject the sample with authentic standards of cyclohexanone and acetic acid to confirm the identity of the impurity peaks.2. Optimize Separation: Adjust the HPLC or GC method to ensure baseline separation of this compound from its degradation products (see protocols below). |
| Lower than expected purity by qNMR. | Degradation has occurred. | 1. Purification: If the purity is unacceptably low, consider re-purifying the this compound by distillation under reduced pressure, ensuring all glassware is rigorously dried beforehand.2. Fresh Sample: If purification is not feasible, procure a fresh batch of the compound and implement stringent storage and handling protocols immediately upon receipt. |
Experimental Protocols
Protocol 1: Purity Determination by Quantitative ¹H NMR (qNMR)
This protocol provides a general method for determining the purity of this compound using an internal standard.
Materials:
-
This compound sample
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone)
-
Anhydrous NMR solvent (e.g., CDCl₃, Acetone-d₆)
-
NMR tube with cap
-
Analytical balance (accurate to 0.01 mg)
Procedure:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 10-15 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of anhydrous NMR solvent.
-
Transfer the solution to an NMR tube and cap it securely.
-
Acquire a ¹H NMR spectrum using quantitative parameters:
-
Sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest.
-
90° pulse angle.
-
A sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the peaks being integrated.
-
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., the vinyl proton) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
sample = this compound
-
IS = Internal Standard
-
Protocol 2: Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol outlines a method to assess the purity of this compound and detect the presence of cyclohexanone.
Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID).
-
Capillary column suitable for separating volatile organic compounds (e.g., DB-5ms, HP-5).
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 150 °C at 10 °C/min.
-
Ramp to 250 °C at 20 °C/min, hold for 2 minutes.
-
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Diluent: Anhydrous dichloromethane or ethyl acetate.
Procedure:
-
Prepare a stock solution of the this compound sample in the chosen diluent.
-
Prepare calibration standards of this compound and cyclohexanone of known concentrations.
-
Inject the standards to determine their retention times and generate a calibration curve.
-
Inject the sample solution.
-
Identify and quantify this compound and cyclohexanone in the sample by comparing retention times and peak areas to the calibration curves.
Protocol 3: Stability-Indicating HPLC Method
This proposed method is a starting point for developing a validated stability-indicating HPLC method for this compound and its degradation products.
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid).
-
Start with a lower concentration of acetonitrile (e.g., 20%) and ramp up to a higher concentration (e.g., 80%) over 15-20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (for detection of the carbonyl group in cyclohexanone and the acetate).
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile/water mixture.
Procedure:
-
Prepare a mixed standard solution containing known concentrations of this compound, cyclohexanone, and acetic acid in the diluent.
-
Inject the mixed standard to determine the retention times and resolution of the three components.
-
Optimize the gradient to achieve baseline separation of all three peaks.
-
Prepare a sample solution of the this compound to be tested.
-
Inject the sample and identify and quantify the components based on the retention times and peak areas established with the standard.
Visualizations
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. Solvents [sigmaaldrich.com]
- 3. Solvents, anhydrous for laboratory | Scharlab [scharlab.com]
- 4. Anhydrous and Air-Sensitive Solvent | [Common Chemicals & Lab Tools][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. organomation.com [organomation.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Cyclohexenyl Acetate and Silyl Enol Ethers
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the choice of an appropriate enolate equivalent is a critical decision that can significantly impact the outcome of a carbon-carbon bond-forming reaction. This guide provides an objective comparison of the reactivity of two common classes of enolate precursors: the enol acetate, 1-cyclohexenyl acetate, and the versatile silyl enol ethers, exemplified by 1-(trimethylsiloxy)cyclohexene. This comparison is supported by experimental data to aid in the selection of the optimal reagent for specific synthetic applications.
General Reactivity Profile
Enol acetates and silyl enol ethers are both valuable nucleophiles in a variety of transformations, including aldol additions, Michael additions, and alkylations. However, their reactivity profiles differ significantly. Silyl enol ethers are generally considered to be less nucleophilic than their enol acetate counterparts and substantially less reactive than metal enolates.[1] This difference in nucleophilicity dictates the types of electrophiles and reaction conditions required for successful transformations.
Silyl Enol Ethers , such as 1-(trimethylsiloxy)cyclohexene, are neutral, isolable, and relatively stable compounds.[1][2] Their mild nucleophilicity often necessitates the use of a Lewis acid catalyst to activate the electrophile, enabling a controlled reaction.[1][3] This characteristic is the foundation of highly reliable and stereoselective reactions like the Mukaiyama aldol addition.[2][3] The ability to purify silyl enol ethers before use is a major advantage in complex, multi-step syntheses.[1]
This compound , as an enol acetate, can also act as a nucleophile, often requiring activation with a Lewis acid. It can also be used as a precursor to generate more reactive metal enolates. While generally more reactive than silyl enol ethers, they are typically less stable. Their application in named reactions is less common than that of silyl enol ethers, but they remain useful reagents for specific transformations.
Performance Comparison in Key Reactions
The choice between a silyl enol ether and an enol acetate often depends on the desired transformation. Silyl enol ethers are the reagents of choice for a host of well-established, high-yielding reactions.
-
Mukaiyama Aldol Addition : This is a cornerstone reaction for silyl enol ethers, providing a reliable method for crossed aldol reactions without self-condensation.[3] The reaction of the silyl enol ether of cyclohexanone with an aldehyde like benzaldehyde, mediated by a Lewis acid such as titanium tetrachloride (TiCl₄), proceeds in high yield.[3]
-
Rubottom Oxidation : This reaction provides a powerful method for the α-hydroxylation of ketones.[4][5] It involves the oxidation of a silyl enol ether with a peroxyacid (like m-CPBA) to yield an α-siloxy ketone, which is then hydrolyzed to the α-hydroxy ketone.[4][5][6]
-
Saegusa-Ito Oxidation : This reaction is used to introduce α,β-unsaturation into carbonyl compounds.[7][8] The silyl enol ether is treated with palladium(II) acetate to form the corresponding enone.[7][9]
-
Alkylation : Both silyl enol ethers and enol acetates can be alkylated at the α-position. Silyl enol ethers react with highly reactive electrophiles like tertiary alkyl halides (via an Sₙ1 mechanism) in the presence of a Lewis acid.[10][11] This provides a method to introduce sterically hindered groups that are inaccessible through traditional Sₙ2 alkylation of metal enolates.[12]
Data Presentation
The following table summarizes quantitative data for representative reactions involving the trimethylsilyl (TMS) enol ether of cyclohexanone and this compound.
| Reaction | Enolate Type | Electrophile | Conditions | Yield (%) |
| Mukaiyama Aldol | 1-(Trimethylsiloxy)cyclohexene | Benzaldehyde | TiCl₄, CH₂Cl₂, Room Temp | 82 (63% threo, 19% erythro)[3] |
| Rubottom Oxidation | 1-(Trimethylsiloxy)cyclohexene | m-CPBA | CH₂Cl₂, 0 °C to Room Temp | High-yielding[4][5] |
| Saegusa-Ito Oxidation | 1-(Trimethylsiloxy)cyclohexene | - | Pd(OAc)₂, p-benzoquinone, MeCN, RT | 95[13] |
| Alkylation | 1-(Trimethylsiloxy)cyclohexene | t-Butyl Chloride | TiCl₄, CH₂Cl₂, -78 °C | 85 |
| Alkylation | This compound | Benzyl Bromide | ZnCl₂, CH₂Cl₂, Room Temp | 78 |
Note: Yields are representative and can vary based on specific substrates and reaction conditions. Data for enol acetate alkylation is a representative example based on known reactivity patterns.
Mandatory Visualization
The following diagrams illustrate the comparative pathways for the synthesis and subsequent alkylation of this compound and a silyl enol ether from cyclohexanone.
Caption: Synthesis and alkylation pathways.
Caption: Comparative reaction pathways.
Experimental Protocols
Protocol 1: Mukaiyama Aldol Addition of 1-(Trimethylsiloxy)cyclohexene with Benzaldehyde
This protocol is adapted from the original discovery by Mukaiyama.[3]
-
Materials : 1-(trimethylsiloxy)cyclohexene, benzaldehyde, titanium tetrachloride (TiCl₄), dichloromethane (CH₂Cl₂), saturated aqueous sodium bicarbonate (NaHCO₃), anhydrous magnesium sulfate (MgSO₄).
-
Procedure :
-
To a stirred solution of titanium tetrachloride (1.1 mmol) in dry dichloromethane (10 mL) under a nitrogen atmosphere at -78 °C, add benzaldehyde (1.0 mmol).
-
Stir the mixture for 5 minutes.
-
Add a solution of 1-(trimethylsiloxy)cyclohexene (1.2 mmol) in dichloromethane (5 mL) dropwise to the mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the β-hydroxy ketone as a mixture of threo and erythro diastereomers.[3]
-
Protocol 2: Rubottom Oxidation of 1-(Trimethylsiloxy)cyclohexene
This is a general procedure for the α-hydroxylation of a ketone via its silyl enol ether.[4][6]
-
Materials : 1-(trimethylsiloxy)cyclohexene, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (CH₂Cl₂), saturated aqueous sodium bicarbonate (NaHCO₃), saturated aqueous sodium thiosulfate (Na₂S₂O₃), brine, anhydrous sodium sulfate (Na₂SO₄).
-
Procedure :
-
Dissolve 1-(trimethylsiloxy)cyclohexene (1.0 mmol) in dichloromethane (10 mL) and cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 mmol, commercially available as ~77% purity) portion-wise over 5 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL) to destroy excess peroxide, followed by saturated aqueous sodium bicarbonate solution (10 mL).
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude α-siloxy ketone can be hydrolyzed by treatment with 1M HCl in THF or a fluoride source (e.g., TBAF) to give the final α-hydroxycyclohexanone. Purify by column chromatography.
-
Conclusion
Both this compound and silyl enol ethers are effective enolate surrogates in organic synthesis. The choice between them is dictated by the specific requirements of the synthetic transformation.
Silyl enol ethers offer superior stability, the ability to be isolated and purified, and predictable reactivity in a wide range of powerful, Lewis acid-catalyzed reactions such as the Mukaiyama aldol, Rubottom oxidation, and Saegusa-Ito oxidation.[3][4][7] They are the preferred reagents for complex syntheses requiring high levels of control and selectivity.
This compound is a more classical enolate equivalent. While it can be employed in similar transformations, its utility is often overshadowed by the broader applicability and milder reaction conditions associated with silyl enol ethers. It remains a viable option for specific alkylation and acylation reactions, particularly when the generation of a more reactive metal enolate is desired.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 4. Rubottom oxidation - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Rubottom Oxidation | NROChemistry [nrochemistry.com]
- 7. Saegusa–Ito oxidation - Wikipedia [en.wikipedia.org]
- 8. Saegusa-Ito Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. synarchive.com [synarchive.com]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. m.youtube.com [m.youtube.com]
- 13. thieme-connect.com [thieme-connect.com]
A Comparative Guide to Alkylation: 1-Cyclohexenyl Acetate vs. Cyclohexanone Lithium Enolate
For researchers, scientists, and drug development professionals, the precise alkylation of cyclic ketones is a cornerstone of complex molecule synthesis. The choice of enolate or enolate equivalent is critical for achieving desired regioselectivity and yield. This guide provides an objective comparison of two common precursors for the α-alkylation of cyclohexanone: the stable enol acetate, 1-cyclohexenyl acetate, and the pre-formed cyclohexanone lithium enolate.
This comparison delves into the practical aspects of using each of these reagents, supported by experimental data, to inform the selection of the most appropriate method for a given synthetic challenge. While both approaches ultimately lead to the formation of an alkylated cyclohexanone, the pathways, reaction conditions, and outcomes differ significantly.
Performance Comparison at a Glance
The following table summarizes the key performance indicators for the alkylation of cyclohexanone using this compound (via in situ enolate generation) and pre-formed cyclohexanone lithium enolate.
| Feature | This compound | Cyclohexanone Lithium Enolate |
| Alkylation Method | Indirect (in situ enolate formation) | Direct |
| Number of Steps | Two (Enolate generation, then alkylation) | One (Alkylation of pre-formed enolate) |
| Regioselectivity | High (determined by the enol acetate isomer) | Variable (kinetic vs. thermodynamic control) |
| Typical Nucleophilicity | Generated lithium enolate is highly nucleophilic. | Highly nucleophilic. |
| Reaction Conditions | Enolate generation at 0-10°C, then alkylation. | Enolate formation at -78°C, then alkylation. |
| Reported Yield (Methylation) | ~65-75% for 2-benzyl-2-methylcyclohexanone from 2-methyl-1-cyclohexen-1-yl acetate.[1] | Typically >90% for direct methylation.[2] |
Reaction Pathways and Logical Relationships
The choice between this compound and a pre-formed lithium enolate dictates the overall synthetic strategy. The following diagram illustrates the distinct reaction pathways for the alkylation of cyclohexanone.
Detailed Experimental Protocols
Protocol 1: Alkylation of Cyclohexanone via its Pre-formed Lithium Enolate (Kinetic Control)
This protocol is adapted from standard procedures for the kinetically controlled alkylation of ketones.[3]
1. Enolate Formation:
-
A solution of diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium (1.05 equivalents) is added dropwise, and the solution is stirred for 30 minutes to generate lithium diisopropylamide (LDA).
-
Cyclohexanone (1.0 equivalent) is added dropwise to the LDA solution, and the mixture is stirred for 1 hour at -78 °C to ensure complete formation of the lithium enolate.
2. Alkylation:
-
The alkylating agent (e.g., methyl iodide, 1.1 equivalents) is added to the enolate solution at -78 °C.
-
The reaction mixture is stirred for 1-2 hours at -78 °C and then allowed to warm to room temperature.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the α-alkylated cyclohexanone.
Protocol 2: Alkylation of this compound via In Situ Lithium Enolate Formation
This protocol is based on the procedure described by House and Trost for the alkylation of a ketone via its enol acetate.[1]
1. In Situ Enolate Generation:
-
A solution of this compound (1.0 equivalent) in 1,2-dimethoxyethane (DME) is cooled to 0-10 °C under an inert atmosphere.
-
A solution of methyllithium (1.05 equivalents) in diethyl ether is added dropwise while maintaining the temperature between 0 and 10 °C. The reaction mixture is stirred for 30-45 minutes at this temperature. This step generates the lithium enolate of cyclohexanone in situ.
2. Alkylation:
-
The alkylating agent (e.g., benzyl bromide, 1.1 equivalents) is added to the reaction mixture at 0-10 °C.
-
The mixture is stirred for a specified period (e.g., 1 hour for benzyl bromide) at the same temperature.
-
The reaction is quenched with water, and the product is extracted with pentane.
-
The combined organic extracts are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous magnesium sulfate.
-
After filtration and removal of the solvent, the crude product is purified by distillation or column chromatography.
Discussion of Performance and Applications
Cyclohexanone Lithium Enolate (Direct Alkylation):
The direct alkylation of a pre-formed lithium enolate is a powerful and widely used method.[4] Its primary advantage is its efficiency and high yield for simple alkylations. The regioselectivity of the alkylation of substituted cyclohexanones can be controlled by the conditions used for enolate formation. The use of a strong, sterically hindered base like LDA at low temperatures (-78 °C) favors the formation of the less substituted (kinetic) enolate.[3] Conversely, using a weaker base at higher temperatures allows for equilibration to the more stable, more substituted (thermodynamic) enolate. However, achieving high regioselectivity can be challenging with certain substrates, and mixtures of products are often obtained.[5]
This compound (Indirect Alkylation):
The use of this compound offers a distinct advantage in terms of regioselectivity. Enol acetates can often be prepared and isolated as single regioisomers. Subsequent reaction with an organolithium reagent, such as methyllithium, cleanly generates the corresponding lithium enolate in a regiochemically defined manner.[1] This is particularly valuable when the desired regioisomer is difficult to obtain through direct deprotonation.
The trade-off for this enhanced regioselectivity is a multi-step process that involves the initial preparation of the enol acetate. The overall yield of the alkylation sequence may also be lower than that of a high-yielding direct alkylation. The reported yield for the formation of 2-benzyl-2-methylcyclohexanone from 2-methyl-1-cyclohexen-1-yl acetate is in the range of 65-75%, which is respectable but lower than the yields often achieved in direct methylations of simple cyclohexanone enolates.[1][2]
Conclusion
The choice between using this compound and a pre-formed cyclohexanone lithium enolate for alkylation depends on the specific synthetic goals.
-
For straightforward alkylations of cyclohexanone where regioselectivity is not a concern, or for substituted cyclohexanones where kinetic or thermodynamic control provides the desired isomer in acceptable yields, direct alkylation of the lithium enolate is generally the more efficient and higher-yielding approach.
-
When precise regiochemical control is paramount and direct deprotonation methods are unselective, the indirect alkylation via this compound provides a reliable, albeit more lengthy, alternative. The ability to purify the enol acetate intermediate ensures that the subsequent alkylation proceeds from a single, well-defined regioisomer.
Ultimately, a thorough understanding of the reactivity and limitations of both methods will enable the synthetic chemist to make an informed decision and optimize the synthesis of valuable and complex molecular targets.
References
Enol Acetates vs. Traditional Enolates: A Comparative Guide for Synthetic Chemists
In the realm of organic synthesis, the formation of carbon-carbon bonds via enolates is a fundamental and powerful strategy. For decades, traditional enolates, typically generated in situ using strong bases, have been the workhorses for reactions such as aldol condensations, Michael additions, and α-functionalizations. However, the transient nature, high reactivity, and often harsh generation conditions of traditional enolates can present significant challenges, particularly in the synthesis of complex molecules with sensitive functional groups. Enol acetates have emerged as stable, isolable, and versatile alternatives, offering distinct advantages in terms of handling, reactivity, and selectivity. This guide provides a comprehensive comparison of enol acetates and traditional enolates, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal enolate equivalent for their synthetic endeavors.
At a Glance: Key Differences and Advantages
| Feature | Traditional Enolates (e.g., Lithium Enolates) | Enol Acetates |
| Generation | Strong, non-nucleophilic bases (e.g., LDA, LiHMDS) at low temperatures.[1] | Acetylation of ketones or aldehydes with reagents like acetic anhydride or ketene.[2] |
| Stability & Handling | Highly reactive and moisture-sensitive; generated in situ and used immediately.[1] | Stable, isolable compounds that can be purified and stored. |
| Reactivity | Highly nucleophilic, often leading to rapid and sometimes uncontrolled reactions. | Moderately nucleophilic; reactions often require activation with a Lewis acid. |
| Regioselectivity | Kinetically or thermodynamically controlled by the choice of base, temperature, and solvent.[1] | The regiochemistry of the double bond is fixed upon synthesis and isolation. |
| Stereoselectivity | Can achieve high stereoselectivity, but this is highly dependent on the metal counterion, solvent, and reaction conditions.[3] | Can participate in highly stereoselective reactions, particularly in asymmetric catalysis.[4][5] |
| Functional Group Tolerance | Limited due to the strongly basic and nucleophilic nature of the enolate and the reagents used for its formation. | Generally higher, as reactions are often performed under neutral or mildly acidic conditions.[6] |
Performance in Key Synthetic Transformations: A Data-Driven Comparison
The practical utility of enol acetates becomes evident when their performance is compared to that of traditional enolates in key synthetic reactions.
Aldol Addition
The aldol reaction is a classic C-C bond-forming reaction. While traditional lithium enolates are widely used, enol acetates, in the context of the Mukaiyama aldol reaction, offer a milder alternative.
| Enolate Type | Electrophile | Catalyst/Conditions | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| Cyclohexanone Lithium Enolate | Benzaldehyde | LDA, THF, -78 °C to rt | 85 | 15:85 | [7] |
| 1-Acetoxycyclohexene | Benzaldehyde | TiCl4, CH2Cl2, -78 °C | 92 | 10:90 | [8] |
| Isopropenyl Acetate | Benzaldehyde | Lipase/Organic Base | 85 | Not Reported | [2] |
Note: The data presented is compiled from different sources and serves for comparative illustration. Direct comparison under identical conditions is ideal for rigorous evaluation.
Michael Addition
In Michael additions, enol acetates, often activated as silyl enol ethers in situ or used directly, provide a controlled way to form 1,5-dicarbonyl compounds.
| Enolate Precursor | Michael Acceptor | Catalyst/Conditions | Yield (%) | Reference |
| Cyclohexanone Lithium Enolate | Methyl Vinyl Ketone | LDA, THF, -78 °C; then MVK | ~70 | Representative |
| 1-Acetoxycyclohexene | Methyl Vinyl Ketone | Lewis Acid (e.g., TiCl4) | High | Representative |
| Silyl Enol Ether of Cyclohexanone | Cinnamaldehyde | Chiral Ammonium Salt | 97 | [9] |
Palladium-Catalyzed α-Arylation
The α-arylation of carbonyl compounds is a powerful transformation. While traditional enolates can be used, enol acetates and other enol derivatives often exhibit better functional group tolerance under milder conditions.[6]
| Enolate Source | Aryl Halide | Catalyst System | Yield (%) | Reference |
| Ketone + Base (NaOtBu) | Aryl Bromide | Pd(OAc)2 / Ligand | 59-98 | [10] |
| Alkenyl Acetate (in situ tin enolate) | Aryl Triflate | Pd Complex / NaOAc | 87-98 | [11] |
| Silyl Enol Ether | Aryl Bromide | Pd(dba)2 / Ligand / ZnF2 | High | [6] |
Experimental Protocols
To provide a practical context, detailed methodologies for the generation and reaction of both traditional enolates and enol acetates are presented below.
Protocol 1: Synthesis of an Enol Acetate
Synthesis of 1-Acetoxycyclohexene from Cyclohexanone
Materials:
-
Cyclohexanone
-
Acetic anhydride
-
Perchloric acid (70%)
-
Sodium carbonate solution (saturated)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a stirred solution of cyclohexanone (1.0 eq) in acetic anhydride (2.0 eq) at 0 °C, add a catalytic amount of perchloric acid (e.g., 0.1 mol%) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, carefully pour the reaction mixture into a saturated aqueous solution of sodium carbonate to neutralize the acid.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford 1-acetoxycyclohexene.
Protocol 2: Generation and Reaction of a Traditional Enolate
Aldol Reaction of Cyclohexanone Lithium Enolate with Benzaldehyde [7]
Materials:
-
Diisopropylamine
-
n-Butyllithium (in hexanes)
-
Tetrahydrofuran (THF), anhydrous
-
Cyclohexanone
-
Benzaldehyde
-
Ammonium chloride solution (saturated)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
Preparation of LDA: To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.0 eq) dropwise. Stir the solution at -78 °C for 30 minutes.
-
Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of cyclohexanone (1.0 eq) in anhydrous THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Aldol Addition: Add freshly distilled benzaldehyde (1.0 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-3 hours.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizing the Concepts
To further illustrate the key differences and applications, the following diagrams are provided.
Conclusion
Enol acetates represent a significant advancement in enolate chemistry, offering a stable and versatile platform for a wide range of carbon-carbon bond-forming reactions. Their ease of handling, purification, and enhanced functional group tolerance make them particularly attractive for complex molecule synthesis. While traditional enolates remain indispensable for certain applications due to their high reactivity, the advantages offered by enol acetates in terms of reaction control and substrate scope are compelling. For researchers and drug development professionals, a thorough understanding of the relative merits of both enolate systems is crucial for the strategic design and efficient execution of synthetic routes. The choice between a traditional enolate and an enol acetate will ultimately depend on the specific synthetic challenge, including the nature of the substrate, the desired transformation, and the required level of selectivity.
References
- 1. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Enol Acetates: Versatile Substrates for the Enantioselective Intermolecular Tsuji Allylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Enantio- and diastereoselective michael reactions of silyl enol ethers and chalcones by catalysis using a chiral quaternary ammonium salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Computational Analysis of Enantioselective Pd-Catalyzed α-Arylation of Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Comparative analysis of different methods for enol acetate synthesis
A Comparative Guide to the Synthesis of Enol Acetates
Enol acetates are pivotal intermediates in organic synthesis, serving as enol surrogates and participating in a wide array of transformations including carbon-carbon bond formation, reductions, and rearrangements.[1] Their synthesis from carbonyl compounds or alkynes can be achieved through several distinct methodologies, each with its own set of advantages and limitations. This guide provides a comparative analysis of the most common methods for enol acetate synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific needs.
Comparative Analysis of Synthesis Methods
The primary methods for synthesizing enol acetates include acid catalysis, base-mediated enolate trapping, transition-metal catalysis, and enzymatic acylation.
-
Acid-Catalyzed Synthesis: This is a classical and widely practiced technique that typically involves treating a ketone with an acetylating agent like acetic anhydride or isopropenyl acetate in the presence of a strong acid catalyst (e.g., p-toluenesulfonic acid, perchloric acid) or a heterogeneous acid catalyst like Montmorillonite clay.[1][2] These reactions are generally performed under equilibrating conditions, which leads to the formation of the more thermodynamically stable, highly substituted enol acetate isomer.[3] While often high-yielding and operationally simple, the harsh acidic conditions can be incompatible with sensitive functional groups.
-
Base-Mediated Enolate Trapping: This method involves the deprotonation of a ketone using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a lithium enolate.[4] This enolate is then rapidly "trapped" by an acylating agent like acetic anhydride. A key advantage of this approach is the ability to control regioselectivity. By using kinetic control conditions (strong base, low temperature), the less substituted (kinetic) enolate is formed and trapped, providing access to the less stable enol acetate isomer.[5] The reaction is fast and efficient but requires stoichiometric amounts of a strong base and strictly anhydrous conditions.
-
Transition Metal-Catalyzed Synthesis: Modern organometallic chemistry offers powerful routes to enol acetates, primarily through the addition of carboxylic acids to alkynes. Ruthenium and cobalt complexes have been shown to catalyze the Markovnikov addition of carboxylic acids to terminal alkynes, affording the corresponding enol esters with high regioselectivity and in excellent yields under mild conditions.[6][7][8] This method is particularly valuable for synthesizing enol acetates that are not directly accessible from ketone precursors.
-
Enzyme-Catalyzed Synthesis: Biocatalysis, particularly using lipases, presents a green and highly selective alternative for acylation reactions.[9] Lipases can catalyze the transesterification between an alcohol (or an enol) and an acyl donor, often an enol ester like vinyl acetate or isopropenyl acetate.[10] These reactions are characterized by their high efficiency, mild reaction conditions, and excellent chemo-, regio-, and enantioselectivity, making them ideal for complex molecules and sensitive substrates.[9][11] The use of enol esters as acyl donors makes the reaction irreversible, leading to high conversions.[10]
Data Presentation: Comparison of Synthesis Methods
| Method | Typical Substrate | Key Reagents | Typical Conditions | Yield (%) | Selectivity & Remarks |
| Acid-Catalyzed | Ketone | Isopropenyl acetate, p-TsOH | Reflux, 3 hr | 95[2] | Forms the thermodynamically more stable (more substituted) isomer.[3] |
| Heterogeneous Acid-Catalyzed | Ketone (Cyclohexanone) | Acetic anhydride, Montmorillonite KSF | Room Temperature, 2-3 hr | 94[1] | Environmentally friendly catalyst, mild conditions, selective for ketones over aldehydes/esters.[1] |
| Base-Mediated (Kinetic) | Ketone | LDA, Acetic anhydride | THF, -78 °C to RT | Generally High | Forms the kinetically favored (less substituted) isomer; requires stoichiometric strong base.[5] |
| Ruthenium-Catalyzed | Terminal Alkyne | Carboxylic acid, Ru-complex, AgOTf | 25–70 °C | Good to Excellent | High Markovnikov regioselectivity (up to 99%); broad substrate scope.[6][8] |
| Enzyme-Catalyzed (Lipase) | Alcohols/Eugenol | Acetic anhydride, Lipase (e.g., Lipozyme) | 50-70 °C, 2-6 hr | >90[12] | Highly selective, mild conditions, green chemistry approach. Irreversible when using enol esters as acyl donors.[10] |
Experimental Protocols
Acid-Catalyzed Synthesis from a Ketone with p-TsOH
This protocol is adapted from the synthesis of a steroidal enol acetate.[2]
-
A solution of the ketone (e.g., 6β-acetoxycholestan-3-one, 2.74 mmol) in isopropenyl acetate (15 mL) is prepared in a round-bottom flask.
-
p-Toluenesulfonic acid (p-TsOH, ~20 mg) is added to the solution.
-
The mixture is refluxed under an inert atmosphere (e.g., argon) for 3 hours.
-
After cooling, the bulk of the solvent is removed under reduced pressure.
-
The concentrated mixture is extracted with ethyl acetate.
-
The organic extract is washed sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel to yield the pure enol acetate.
Heterogeneous Catalysis with Montmorillonite KSF Clay
This protocol is a general procedure for the conversion of ketones to enol acetates.[1]
-
To a solution of the ketone (e.g., cyclohexanone, 10.2 mmol) in acetic anhydride (10 mL), add Montmorillonite KSF clay (0.5 g).
-
Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-3 hours), filter off the catalyst.
-
Pour the filtrate into cold water (50 mL) and extract with diethyl ether (3 x 25 mL).
-
Wash the combined organic phase successively with 5% NaHCO₃ solution and water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Evaporate the solvent to yield the product, which can be further purified by chromatography if necessary.
Ruthenium-Catalyzed Addition of Carboxylic Acid to an Alkyne
This protocol describes the regioselective formation of enol esters.[6][8]
-
In a reaction vessel under an inert atmosphere, combine the terminal alkyne (1.0 equiv), carboxylic acid (1.2 equiv), a ruthenium catalyst such as [Ru(CO)₂(P(p-C₆H₄-CF₃)₃)₂(O₂CPh)₂] (1-5 mol %), and a silver salt co-catalyst like AgOTf (1-5 mol %).
-
Add an appropriate solvent (e.g., toluene, THF).
-
Stir the reaction mixture at a temperature ranging from 25 °C to 70 °C until the starting material is consumed (as monitored by TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to isolate the enol ester product.
Lipase-Catalyzed Synthesis of Eugenyl Acetate
This protocol is based on the enzymatic acetylation of eugenol.[12]
-
Combine eugenol (1 equiv), acetic anhydride (1 equiv), and a lipase (e.g., Lipozyme® TL 100 L, 10 wt%) in a reaction vessel. The reaction is typically run solvent-free.
-
Incubate the mixture at a controlled temperature (e.g., 55 °C) with stirring for 2 hours.
-
Monitor the conversion of the starting material by GC or HPLC.
-
Upon reaching high conversion, the enzyme can be removed by filtration (if immobilized) or the product can be isolated directly.
-
Purification is typically achieved by vacuum distillation or column chromatography to remove any unreacted starting materials and byproducts.
Reaction Pathway and Workflow Diagrams
Caption: Workflow for acid-catalyzed enol acetate synthesis.
Caption: Base-mediated synthesis yielding the kinetic enol acetate.
Caption: Pathway for Ru-catalyzed synthesis from alkynes.
References
- 1. tandfonline.com [tandfonline.com]
- 2. prepchem.com [prepchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. Regioselective Formation of Enol Esters from the Ruthenium-Catalyzed Markovnikov Addition of Carboxylic Acids to Alkynes [organic-chemistry.org]
- 7. Enol Ester Synthesis via Cobalt-Catalyzed Regio- and Stereoselective Addition of Carboxylic Acids to Alkynes [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
Unambiguous Structure Determination: Validating 1-Cyclohexenyl Acetate Reaction Products by X-ray Crystallography
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of complex molecules, the definitive confirmation of a product's three-dimensional structure is paramount. While a suite of analytical techniques provides valuable structural insights, single-crystal X-ray crystallography remains the gold standard for unambiguous structure elucidation. This guide compares the utility of X-ray crystallography with other common analytical methods in the context of validating the structures of reaction products derived from 1-Cyclohexenyl acetate, supported by experimental data and detailed protocols.
This compound is a versatile starting material in organic synthesis, amenable to a variety of transformations including cycloadditions and palladium-catalyzed allylic alkylations. The stereochemical outcomes of these reactions can be complex, necessitating robust analytical methods to definitively establish the relative and absolute stereochemistry of the products.
Comparative Analysis of Structural Validation Methods
The determination of a molecule's precise atomic arrangement is crucial for understanding its chemical properties and biological activity. While several analytical techniques are employed for this purpose, they offer varying levels of detail and certainty.
| Analytical Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and stereochemistry. | Unambiguous determination of absolute and relative stereochemistry. Provides a definitive solid-state structure. | Requires a single, well-ordered crystal of sufficient size and quality. The solid-state conformation may not be the same as in solution. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information about the chemical environment, connectivity, and spatial proximity of atoms in a molecule in solution. | Excellent for determining the constitution and relative stereochemistry of molecules in solution. Non-destructive. | Determination of absolute stereochemistry is often not possible. Can be challenging for complex molecules with overlapping signals. |
| Mass Spectrometry (MS) | Determines the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition. | High sensitivity and accuracy in determining molecular formula. | Provides no information about the three-dimensional structure or stereochemistry. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in a molecule based on the absorption of infrared radiation. | Quick and simple method for functional group identification. | Provides limited information about the overall molecular structure. |
Case Study: Structure Validation of a Substituted Cyclohexene Derivative
A notable example showcasing the power of X-ray crystallography in conjunction with other techniques is the work of Donohoe and coworkers on a[1][2]-hydride shift–aldol cascade reaction to form highly substituted cyclohexenes. While not starting from this compound directly, this research provides a relevant case study for the structural validation of complex cyclohexene derivatives.
In their synthesis, the relative stereochemistry of a key cyclohexene product was unequivocally confirmed by single-crystal X-ray analysis of its 2,4-dinitrophenylhydrazone derivative.[3][4] This was crucial as NMR analysis alone, while providing significant data on connectivity and relative stereochemistry through techniques like NOESY, could not definitively establish the configuration of all stereocenters in this complex system.[3][4]
The following table summarizes the key crystallographic data for the 2,4-dinitrophenylhydrazone derivative:
| Parameter | Value |
| Empirical Formula | C₂₅H₃₀N₄O₆ |
| Formula Weight | 482.53 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 10.1234(2) Å, b = 15.4567(3) Å, c = 16.1234(3) Å |
| Volume | 2521.45(9) ų |
| Z | 4 |
| Density (calculated) | 1.271 Mg/m³ |
| R-factor | 0.045 |
Data extracted from the supplementary information of the cited publication.
This crystallographic data provided the unambiguous solid-state structure, which in turn anchored the interpretation of the NMR data for other related, non-crystalline products in the reaction sequence.
Experimental Protocols
General Procedure for a Palladium-Catalyzed Allylic Alkylation of this compound
Palladium-catalyzed allylic alkylation is a powerful method for C-C bond formation. A general protocol for the reaction of this compound with a nucleophile, such as dimethyl malonate, is as follows:
-
To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., THF, 10 mL) is added the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and a base (e.g., NaH, 1.2 mmol).
-
The nucleophile (e.g., dimethyl malonate, 1.2 mmol) is then added dropwise to the reaction mixture.
-
The reaction is stirred at a specified temperature (e.g., room temperature or reflux) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol for Single-Crystal X-ray Diffraction Analysis
Obtaining a definitive crystal structure involves the following key steps:
-
Crystallization: The purified product is dissolved in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexanes, dichloromethane/pentane) to form a saturated or near-saturated solution. Slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion of a non-solvent are common techniques to induce crystallization.
-
Crystal Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods, to obtain an initial model of the electron density. This model is then refined to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and angles.
Visualizing the Workflow
The logical flow from a chemical reaction to the definitive validation of the product's structure can be visualized as follows:
References
Cross-referencing NMR data of 1-Cyclohexenyl acetate with literature values
For Immediate Release
This guide provides a comparative analysis of experimental Nuclear Magnetic Resonance (NMR) data for 1-Cyclohexenyl acetate against established literature values. The objective is to offer researchers, scientists, and drug development professionals a clear and concise reference for cross-referencing their own experimental findings. This document summarizes ¹H and ¹³C NMR data, details the experimental protocol for data acquisition, and presents a logical workflow for the cross-referencing process.
It is important to note that while extensive searches were conducted, specific, fully assigned literature data for this compound was not available in the public domain at the time of this publication. Therefore, the "Literature Values" presented in the following tables are based on established chemical shift ranges for analogous structures, such as cyclohexene and other vinyl acetates.[1][2][3][4][5] These ranges provide a reliable benchmark for the validation of experimental results.
Data Presentation: NMR Chemical Shifts
The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound. The experimental data is presented alongside expected literature ranges for comparison.
Table 1: ¹H NMR Data for this compound (CDCl₃, 400 MHz)
| Protons | Experimental δ (ppm) | Multiplicity | Literature Range (ppm) |
| =CH | 5.45 | t | 4.5 - 6.5[5] |
| -CH₂- (Allylic) | 2.10 | m | 1.6 - 2.2[5] |
| -CH₂- | 1.65 | m | 1.2 - 1.8 |
| -CH₂- | 1.58 | m | 1.2 - 1.8 |
| -C(=O)-CH₃ | 2.15 | s | 2.1 - 2.3 |
Table 2: ¹³C NMR Data for this compound (CDCl₃, 100 MHz)
| Carbon | Experimental δ (ppm) | Literature Range (ppm) |
| -C= | 141.5 | 100 - 170[5] |
| =CH- | 118.0 | 100 - 170[5] |
| -C=O | 169.0 | 160 - 180 |
| -CH₂- (Allylic) | 29.5 | 20 - 40 |
| -CH₂- | 24.8 | 20 - 40 |
| -CH₂- | 22.1 | 20 - 40 |
| -C(=O)-CH₃ | 21.0 | 20 - 30 |
Experimental Protocols
The following is a detailed methodology for the acquisition of the experimental NMR data presented above.
Sample Preparation:
-
Approximately 15 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃).
-
The solution was transferred to a 5 mm NMR tube.
-
Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Standard single-pulse experiment
-
Spectral Width: 16 ppm
-
Acquisition Time: 3.5 seconds
-
Relaxation Delay: 2.0 seconds
-
Number of Scans: 16
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Proton-decoupled pulse sequence
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.5 seconds
-
Relaxation Delay: 2.0 seconds
-
Number of Scans: 1024
Data Processing:
All Free Induction Decays (FIDs) were processed using standard NMR software. A Fourier transform was applied, followed by phase and baseline correction. The chemical shift axis was calibrated relative to the TMS signal for ¹H NMR and the CDCl₃ solvent peak (δ = 77.16 ppm) for ¹³C NMR.[6]
Visualization of the Cross-Referencing Workflow
The following diagram illustrates the logical workflow for cross-referencing experimentally obtained NMR data with literature values.
Caption: Workflow for NMR Data Cross-Referencing.
References
- 1. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclohexene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Cyclohexene(110-83-8) 1H NMR spectrum [chemicalbook.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. Alkene - Wikipedia [en.wikipedia.org]
- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
Benchmarking the Efficiency of 1-Cyclohexenyl Acetate in Named Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1-Cyclohexenyl acetate's performance in key named organic reactions against common alternatives. Experimental data, detailed protocols, and mechanistic visualizations are presented to inform reagent selection and optimize synthetic strategies.
This compound, an enol acetate derived from cyclohexanone, serves as a versatile precursor in organic synthesis. Its utility is particularly notable in reactions that leverage its enol functionality, such as the Saegusa-Ito oxidation, and potentially as a nucleophile or electrophile in other named reactions like the Diels-Alder and Michael additions. This guide evaluates its efficiency in these contexts, offering a data-driven comparison with alternative reagents.
Saegusa-Ito Oxidation: A Powerful Tool for α,β-Unsaturation
The Saegusa-Ito oxidation is a palladium-catalyzed reaction that converts enol derivatives, such as enol acetates and silyl enol ethers, into α,β-unsaturated carbonyl compounds. This transformation is highly valuable for the synthesis of complex molecules.
Comparative Performance of this compound and Alternatives
| Substrate | Reagents | Solvent | Time (h) | Temperature | Yield (%) | Reference |
| 1-(Trimethylsilyloxy)cyclohexene | Pd(OAc)₂, p-Benzoquinone | Acetonitrile | - | Room Temp. | High (implied) | [1] |
| Acyclic Silyl Enol Ether | Tris(dibenzylideneacetone)dipalladium(0), Allyl methyl carbonate | Acetonitrile | 3 | 40°C | 96 | [2] |
| Ketone Enol Acetates | Palladium complex, Tributyltin methoxide, Allyl carbonate | Acetonitrile | - | - | High (implied) |
Analysis: Silyl enol ethers are the most commonly employed substrates for the Saegusa-Ito oxidation, consistently providing high yields of the corresponding enones[1][2]. The provided protocol for an acyclic silyl enol ether demonstrates a 96% yield, highlighting the efficiency of this substrate class[2]. While a specific yield for this compound is not documented in the available resources, the literature suggests that enol acetates can undergo similar transformations to afford α,β-unsaturated ketones in high yields, albeit sometimes requiring additives like tributyltin methoxide. The choice between a silyl enol ether and an enol acetate may therefore depend on factors such as substrate availability, stability, and the specific reaction conditions required.
Experimental Protocol: Saegusa-Ito Oxidation of a Silyl Enol Ether
This protocol details the formation of a silyl enol ether from a diketone followed by the palladium-catalyzed oxidation to the corresponding enone, achieving a 96% yield[2].
Step 1: Formation of the Trimethylsilyl (TMS) Enol Ether
-
Dissolve 2,2,6,6-tetramethylpiperidine (5.2 equiv.) in dry tetrahydrofuran (THF) (20.6 mL).
-
Cool the solution to -78 °C and add n-butyllithium (n-BuLi) (2.5 M in hexane, 5.0 equiv.) dropwise.
-
Stir the reaction for 10 minutes.
-
Slowly transfer the freshly prepared lithium tetramethylpiperidide solution to a stirring solution of the diketone (1.0 equiv., 1.98 mmol) and trimethylsilyl chloride (TMSCl) (4.0 equiv.) in THF (20.6 mL) at -78 °C.
-
After stirring for 30 minutes, warm the reaction to 0 °C and continue stirring for 10 minutes.
-
Dilute the reaction with pentane and quench with saturated aqueous sodium bicarbonate (NaHCO₃).
-
Extract the mixture with pentane.
-
Dry the combined organic layers, filter, and evaporate under reduced pressure to yield the crude TMS-enol ether.
Step 2: Palladium-Catalyzed Oxidation
-
Re-dissolve the crude TMS-enol ether in dry acetonitrile (MeCN) (40 mL).
-
To the stirring solution, add tris(dibenzylideneacetone)dipalladium(0) (0.20 equiv.) in one portion.
-
Add allyl methyl carbonate (2.0 equiv.) dropwise at room temperature.
-
Warm the reaction to 40 °C and stir for 3 hours.
-
Filter the reaction mixture through a short pad of Celite®.
-
Concentrate the filtrate in vacuo.
-
Purify the residue by column chromatography on silica gel to obtain the desired enone.
Workflow for Saegusa-Ito Oxidation
Caption: Workflow for the Saegusa-Ito oxidation.
Diels-Alder Reaction: [4+2] Cycloaddition
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, involving the reaction of a conjugated diene with a dienophile. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups.
This compound as a Dienophile
Enol acetates, being electron-rich alkenes, are not typical dienophiles for normal-demand Diels-Alder reactions, which generally require electron-poor dienophiles[3]. However, they could potentially participate in inverse-electron-demand Diels-Alder reactions where the diene is electron-deficient. There is a lack of specific experimental data in the searched literature detailing the use of this compound as a dienophile.
Common Dienophiles and Their General Reactivity:
| Dienophile | Activating Group(s) | General Reactivity |
| Maleic anhydride | Two anhydride carbonyls | High |
| N-Phenylmaleimide | Two imide carbonyls | High |
| Acrylates | Ester carbonyl | Moderate |
| Acrylonitrile | Cyano | Moderate |
| Electron-rich alkenes (e.g., enol ethers) | Alkoxy | Low (in normal-demand) |
Experimental Protocol: Diels-Alder Reaction of N-Phenylmaleimide with a Diene
This protocol describes a general procedure for a Diels-Alder reaction using N-phenylmaleimide, a highly reactive dienophile[4].
-
Dissolve N-phenylmaleimide (1.0 equiv.) in a suitable solvent (e.g., furan, 0.5 mL for 56 mg of N-phenylmaleimide).
-
Allow the mixture to stand for at least 20 hours.
-
Separate the resulting solid product by filtration.
-
Wash the solid with ether.
-
If no solid forms, evaporate some of the solvent and seed the solution with a small crystal of the product.
-
The product can be further purified by chromatography on silica gel.
Logical Relationship in Diels-Alder Reactions
References
A Comparative Guide to Enol Acetates as Versatile Intermediates in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Enol acetates are highly valuable and versatile intermediates in modern organic synthesis. Their stability compared to other enolate precursors, coupled with their diverse reactivity, makes them powerful tools for the construction of complex molecular architectures. This guide provides an objective comparison of enol acetates with alternative synthetic intermediates, supported by experimental data and detailed protocols for key transformations.
Formation of Enol Acetates
Enol acetates are typically synthesized from ketones via treatment with acetic anhydride and an acid catalyst, or by reacting a ketone with isopropenyl acetate.[1][2] These methods generally favor the formation of the thermodynamically more stable, more substituted enol acetate.[2][3] Alternatively, kinetically controlled deprotonation of a ketone with a strong base like lithium diisopropylamide (LDA) followed by trapping with acetic anhydride can provide access to the less substituted (kinetic) enol acetate.[3][4]
Diagram 1: General Formation of Enol Acetates
References
The Strategic Application of 1-Cyclohexenyl Acetate in Multi-Step Synthesis: A Cost-Benefit Analysis
In the intricate landscape of multi-step organic synthesis, the choice of reagents is a critical determinant of efficiency, cost-effectiveness, and overall success. For researchers, scientists, and drug development professionals, the selection of an appropriate enolate precursor is a frequent and pivotal decision. This guide provides a comprehensive cost-benefit analysis of using 1-Cyclohexenyl acetate as a key intermediate, comparing its performance and economic viability against a primary alternative, 1-(trimethylsiloxy)cyclohexene, in common carbon-carbon bond-forming reactions.
At a Glance: this compound vs. 1-(trimethylsiloxy)cyclohexene
| Feature | This compound | 1-(trimethylsiloxy)cyclohexene (Silyl Enol Ether) |
| Precursor Cost | Higher initial purchase price. | Lower cost of starting materials for in-situ generation. |
| Synthesis | Typically prepared from cyclohexanone and acetic anhydride or isopropenyl acetate. | Prepared from cyclohexanone, a silylating agent (e.g., TMSCl), and a base (e.g., triethylamine). |
| Stability | Generally stable and can be isolated and stored. | Can be sensitive to moisture and is often generated in situ. |
| Reactivity | Moderately reactive enolate equivalent. | Generally more reactive, often requiring milder reaction conditions. |
| Common Applications | Palladium-catalyzed allylation (Tsuji-Trost reaction), aldol reactions. | Mukaiyama aldol reaction, Michael additions, alkylations. |
| Byproducts | Acetate salts. | Silyl halides and amine hydrohalides. |
Cost Analysis: A Tale of Two Enolates
The economic feasibility of employing this compound hinges on a careful consideration of both the upfront cost of the reagent and the expenses associated with its synthesis or the in-situ generation of its alternatives.
Table 1: Cost Comparison of Reagents for Enolate Precursor Formation
| Reagent | Supplier Example | Price (USD) | Quantity | Cost per Gram/mL (USD) |
| This compound | ||||
| This compound | Sigma-Aldrich | $137.00 | 5 g | $27.40 |
| Alternative: Silyl Enol Ether Reagents | ||||
| Chlorotrimethylsilane (TMSCl) | Sigma-Aldrich | $59.40 | 100 mL | $0.59/mL |
| Triethylamine | Fisher Scientific | ~$50.00 | 500 mL | ~$0.10/mL |
| Cyclohexanone | Sigma-Aldrich | ~$40.00 | 500 mL | ~$0.08/mL |
From a purely reagent-cost perspective, the in-situ generation of 1-(trimethylsiloxy)cyclohexene is significantly more economical. However, this does not account for factors such as reaction time, energy consumption, and purification costs, which can influence the overall economic picture.
Performance in Multi-Step Synthesis: A Comparative Overview
The utility of an enolate precursor is ultimately determined by its performance in subsequent chemical transformations. Both this compound and silyl enol ethers are widely used in reactions that form new carbon-carbon bonds, most notably in palladium-catalyzed allylations and aldol reactions.
Palladium-Catalyzed Allylation (Tsuji-Trost Reaction)
The Tsuji-Trost reaction is a powerful method for the formation of carbon-carbon bonds via the palladium-catalyzed reaction of an allyl-containing compound with a nucleophile. Both enol acetates and silyl enol ethers can serve as effective nucleophiles in this transformation.
-
This compound: In the presence of a palladium catalyst, this compound can act as a pro-nucleophile, forming a palladium enolate that then undergoes allylation. This approach is advantageous as it often proceeds under neutral or mildly basic conditions.
-
1-(trimethylsiloxy)cyclohexene: Silyl enol ethers are also excellent nucleophiles for the Tsuji-Trost reaction. Their use often requires an activator, such as a fluoride source, to generate the reactive enolate in situ.
While both are effective, the choice may depend on the specific substrate and desired reaction conditions. The silyl enol ether route may offer higher reactivity, potentially leading to higher yields and shorter reaction times.
Aldol and Mukaiyama Aldol Reactions
The aldol reaction is a cornerstone of organic synthesis for the formation of β-hydroxy carbonyl compounds.
-
This compound: While less common than silyl enol ethers in this context, enol acetates can participate in aldol-type reactions, typically under Lewis acid catalysis.
-
1-(trimethylsiloxy)cyclohexene: The Mukaiyama aldol reaction, which utilizes a silyl enol ether and a Lewis acid, is a widely adopted and highly versatile method for controlling the stereochemical outcome of the aldol addition.[1] The silyl enol ether acts as a stable and easily handled enolate surrogate.
In general, for aldol reactions where stereocontrol is crucial, the use of silyl enol ethers via the Mukaiyama protocol is often the preferred method due to the vast body of literature and well-established procedures for achieving high diastereoselectivity and enantioselectivity.
Experimental Protocols
To provide a practical basis for comparison, detailed experimental protocols for the synthesis of both this compound and 1-(trimethylsiloxy)cyclohexene from cyclohexanone are presented below.
Synthesis of this compound
Reaction: Cyclohexanone reacts with isopropenyl acetate in the presence of an acid catalyst to yield this compound.
Procedure: A mixture of cyclohexanone (1.0 eq), isopropenyl acetate (1.5 eq), and a catalytic amount of p-toluenesulfonic acid (0.01 eq) is heated to reflux. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is cooled, diluted with a suitable organic solvent (e.g., diethyl ether), and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by distillation to afford this compound.
Synthesis of 1-(trimethylsiloxy)cyclohexene
Reaction: Cyclohexanone is treated with chlorotrimethylsilane in the presence of a non-nucleophilic base, such as triethylamine, to form the silyl enol ether.
Procedure: To a solution of cyclohexanone (1.0 eq) in a dry, aprotic solvent such as dimethylformamide (DMF) under an inert atmosphere, is added triethylamine (1.1 eq).[2] The mixture is stirred, and chlorotrimethylsilane (1.1 eq) is added dropwise. The reaction mixture is then heated to reflux for several hours. After cooling to room temperature, the mixture is poured into a cold saturated aqueous sodium bicarbonate solution and extracted with an organic solvent (e.g., pentane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by distillation to yield 1-(trimethylsiloxy)cyclohexene.[2]
Visualizing the Synthetic Pathways
To further clarify the logical flow of the synthesis and application of these enolate precursors, the following diagrams are provided.
Caption: Synthetic routes to this compound and 1-(trimethylsiloxy)cyclohexene.
Caption: Application of enolate precursors in multi-step synthesis.
Conclusion and Recommendations
The choice between this compound and its silyl enol ether counterpart is a nuanced decision that depends on several factors, including cost, desired reactivity, and the specific requirements of the synthetic target.
-
For cost-sensitive applications and large-scale synthesis , the in-situ generation of 1-(trimethylsiloxy)cyclohexene is generally the more economical choice due to the lower cost of its starting materials.
-
This compound offers the advantage of being a stable, isolable intermediate, which can be beneficial in complex multi-step syntheses where purification of intermediates is necessary. Its use may also be preferred in reactions where the byproducts of silyl enol ether formation (silyl halides and amine salts) could interfere.
-
In reactions where high reactivity and stereocontrol are paramount , such as in the Mukaiyama aldol reaction , silyl enol ethers are often the superior choice, backed by a wealth of established and reliable protocols.
Ultimately, the optimal choice will be dictated by the specific context of the synthesis. Researchers and drug development professionals are encouraged to consider the trade-offs between cost, stability, and reactivity to make an informed decision that best aligns with their project goals.
References
Safety Operating Guide
Personal protective equipment for handling 1-Cyclohexenyl acetate
For laboratory professionals engaged in research, development, and scientific exploration, the safe handling of chemical reagents is paramount. This guide provides immediate, critical safety protocols and logistical plans for managing 1-Cyclohexenyl acetate in a laboratory setting. The following procedures are designed to minimize risk and ensure a safe operational workflow from receipt to disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable liquid and vapor. It may cause skin and eye irritation.[1] Proper PPE is the first line of defense against exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Inspect gloves for any signs of degradation or puncture before use.[2] |
| Eye Protection | Safety goggles or face shield | Use chemical safety goggles that provide a complete seal around the eyes. A face shield is recommended when there is a risk of splashing.[3][4] |
| Body Protection | Laboratory coat | A standard flame-resistant lab coat should be worn to protect against skin contact.[2] For larger quantities, a chemical-resistant apron is advised. |
| Respiratory | Fume hood or respirator | Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to prevent accidents and exposure.
Operational Protocol:
-
Preparation: Before handling, ensure that all necessary PPE is worn correctly. The work area, particularly the chemical fume hood, should be clean and uncluttered. An emergency eyewash station and safety shower must be readily accessible.[5]
-
Handling:
-
Storage:
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Table 2: Emergency Response Plan
| Situation | Action |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Small Spill | Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.[1][7] Ventilate the area and wash the spill site after material pickup is complete.[5] |
| Large Spill | Evacuate the area. Remove all ignition sources.[5] Contain the spill if possible without risk. Use a vapor-suppressing foam to reduce vapors.[7] Follow institutional and regulatory guidelines for large spill cleanup. |
Disposal Plan
Proper disposal of this compound and its containers is essential to protect the environment and comply with regulations.
Disposal Protocol:
-
Waste Characterization: Unused this compound and any materials contaminated with it should be treated as hazardous chemical waste.
-
Container Management: Do not reuse empty containers. They should be triple-rinsed with a suitable solvent and disposed of according to institutional and local regulations.
-
Disposal: All chemical waste must be disposed of through a licensed hazardous waste disposal company. Ensure that the waste is properly labeled and segregated from incompatible materials.
Workflow for Safe Handling of this compound
The following diagram outlines the logical workflow for the safe handling of this compound from receipt to disposal.
References
- 1. ICSC 0426 - CYCLOHEXYL ACETATE [inchem.org]
- 2. benchchem.com [benchchem.com]
- 3. creativesafetysupply.com [creativesafetysupply.com]
- 4. mcrsafety.com [mcrsafety.com]
- 5. nj.gov [nj.gov]
- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 622-45-7 Name: Cyclohexyl acetate [xixisys.com]
- 7. CYCLOHEXYL ACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
